Product packaging for Verlamelin(Cat. No.:)

Verlamelin

Cat. No.: B14756304
M. Wt: 886.1 g/mol
InChI Key: SORSHHMYDAJYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Verlamelin is a macrocyclic depsipeptide antibiotic isolated from entomopathogenic fungi such as Lecanicillium sp. . This compound exhibits potent in vitro and in vivo antifungal activity against a range of phytopathogenic fungi, making it a valuable tool for agricultural antifungal research . Studies have demonstrated its efficacy against pathogens including Magnaporthe grisea , Bipolaris maydis , and Botrytis cinerea . Recent synthetic studies have confirmed its potent and broad-spectrum antifungal properties, showing particular effectiveness against Alternaria alternate , Alternaria solani , and Rhizoctonia solani with MIC values ranging from 4 to 16 μg/mL . The first total synthesis of this compound A has been achieved, facilitating further research into its properties and analogues . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H71N7O11 B14756304 Verlamelin

Properties

Molecular Formula

C45H71N7O11

Molecular Weight

886.1 g/mol

IUPAC Name

3-[6-(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide

InChI

InChI=1S/C45H71N7O11/c1-6-7-8-9-10-11-12-15-32-16-13-18-37(56)50-39(29(5)53)43(60)47-28(4)44(61)52-25-14-17-35(52)42(59)48-33(23-24-36(46)55)40(57)49-34(26-30-19-21-31(54)22-20-30)41(58)51-38(27(2)3)45(62)63-32/h19-22,27-29,32-35,38-39,53-54H,6-18,23-26H2,1-5H3,(H2,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58)

InChI Key

SORSHHMYDAJYHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)C)C(C)O

Origin of Product

United States

Foundational & Exploratory

Verlamelin-Producing Fungal Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verlamelin is a cyclic lipopeptide with significant antifungal properties, making it a compound of interest for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the fungal species known to produce this compound, its biological activities, biosynthetic pathway, and relevant experimental protocols. Quantitative data on its bioactivity is presented in a structured format, and detailed methodologies for its chemical synthesis are outlined. Furthermore, this guide includes diagrammatic representations of the this compound biosynthetic pathway and a general experimental workflow for its production and isolation, designed to aid researchers in this field.

This compound-Producing Fungal Species

This compound has been isolated from several species of filamentous fungi, primarily within the order Hypocreales. These species are often found in diverse ecological niches, from soil to marine environments. The known this compound-producing fungal species include:

  • Simplicillium lamellicola (formerly Verticillium lamellicola)[1][2]

  • Lecanicillium sp. , particularly strain HF627[3]

  • Simplicillium obclavatum , specifically the deep-sea-derived strain EIODSF 020

  • Acremonium strictum

  • Calcarisporium arbuscula (an hdaA-deletion mutant)

Genome analysis of Simplicillium lamellicola JC-1 has revealed the presence of the gene cluster responsible for this compound biosynthesis, alongside genes for other antifungal metabolites such as aureobasidin A1 and squalestatin S1[1].

Quantitative Data: Bioactivity of this compound

While specific fermentation yields of this compound from fungal cultures are not extensively reported in the available literature, its potent antifungal activity has been quantified through Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the reported MIC values of this compound A against various fungal pathogens.

Table 1: Antifungal Activity of this compound A

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Alternaria alternata8 µg/mL[2]
Alternaria solani4-16 µg/mL[2]
Rhizoctonia solani4-16 µg/mL[2]
Bipolaris maydis-[1]
Botrytis cinerea-[1]
Fusarium oxysporum-[1]
Magnaporthe grisea-[1]

Note: Specific MIC values for all listed fungi were not available in the reviewed literature. A concentration of 100 µg/mL of this compound has been shown to effectively suppress the development of barley powdery mildew caused by Blumeria graminis f. sp. hordei[1].

Experimental Protocols

Fermentation of this compound-Producing Fungi (General Protocol)

A specific, optimized fermentation protocol for high-yield this compound production is not detailed in the current literature. However, a general approach for the cultivation of Simplicillium and Lecanicillium species can be adapted.

3.1.1. Culture Media

Potato Dextrose Broth (PDB) is commonly used for the cultivation of these fungi[1][2].

3.1.2. Inoculation and Culture Conditions

  • Mycelial plugs from a fresh PDA (Potato Dextrose Agar) culture of the fungus are used to inoculate 250-mL Erlenmeyer flasks containing 50 mL of PDB[1].

  • The flasks are incubated on a rotary shaker at approximately 150 rpm and 20-25°C[1][2].

  • Fermentation is carried out for a period of 3 to 15 days[1]. The optimal fermentation time for this compound production would need to be determined empirically.

Extraction and Purification of this compound from Fungal Broth (General Protocol)

A detailed protocol for the extraction and purification of this compound from fungal broth is not explicitly available. The following is a generalized procedure for the isolation of cyclic lipopeptides from fungal cultures.

  • Harvesting: The fungal culture is centrifuged to separate the mycelial mass from the culture supernatant (broth)[1].

  • Extraction: The supernatant is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate. This process is typically repeated multiple times to ensure complete extraction[2].

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is then subjected to chromatographic purification. This may involve techniques such as silica gel column chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound[2].

Total Synthesis of this compound A

A detailed protocol for the total synthesis of this compound A has been published and involves a combination of solid-phase peptide synthesis (SPPS) and solution-phase synthesis[2]. The overall yield for this synthetic route is reported to be 6.8%[2].

3.3.1. Key Steps in Total Synthesis

  • Fragment Synthesis: The synthesis involves the preparation of two key fragments: the pentapeptide NH₂-d-allo-Thr-d-Ala-l-Pro-l-Gln-d-Tyr-OH via Fmoc-SPPS and the lipid side chain Fmoc-l-Val-O-(5S)-TDA-OH through solution-phase synthesis[2].

  • Coupling: The two fragments are coupled on-resin to form a linear precursor[2].

  • Cyclization: The linear precursor is cleaved from the resin and cyclized in a highly diluted solution to form the macrocyclic structure[2].

  • Deprotection and Purification: Finally, the protecting groups are removed, and the crude product is purified by semi-preparative HPLC to yield pure this compound A[2].

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster consists of four key genes: vlmS (NRPS), vlmA (fatty acid hydroxylase), vlmB (thioesterase), and vlmC (AMP-dependent ligase)[1]. The fatty acid moiety, 5-hydroxytetradecanoic acid, is supplied from primary metabolism.

Verlamelin_Biosynthesis Primary_Metabolism Primary Metabolism vlmA vlmA (Fatty acid hydroxylase) Primary_Metabolism->vlmA Fatty acid precursor 5-hydroxytetradecanoic_acid 5-hydroxytetradecanoic acid vlmC vlmC (AMP-dependent ligase) 5-hydroxytetradecanoic_acid->vlmC vlmA->5-hydroxytetradecanoic_acid vlmB vlmB (Thioesterase) vlmB->5-hydroxytetradecanoic_acid vlmS vlmS (Non-ribosomal peptide synthetase) vlmC->vlmS Loading onto NRPS This compound This compound vlmS->this compound Peptide elongation & cyclization Amino_Acids Amino Acids (d-Tyr, d-Ala, d-allo-Thr, l-Val, l-Gln, l-Pro) Amino_Acids->vlmS Incorporation

Caption: Biosynthetic pathway of this compound.

General Experimental Workflow for this compound Production and Analysis

The following diagram illustrates a general workflow for the production, isolation, and characterization of this compound from a fungal source.

Verlamelin_Workflow Fungal_Culture 1. Fungal Culture (e.g., Simplicillium lamellicola) Fermentation 2. Fermentation (PDB medium, 20-25°C, 3-15 days) Fungal_Culture->Fermentation Harvesting 3. Harvesting (Centrifugation) Fermentation->Harvesting Extraction 4. Extraction (Supernatant with ethyl acetate) Harvesting->Extraction Purification 5. Purification (Chromatography, HPLC) Extraction->Purification Characterization 6. Structure Elucidation & Bioactivity Assays (NMR, MS, MIC) Purification->Characterization

Caption: General workflow for this compound production and analysis.

Conclusion

This compound is a promising antifungal cyclic lipopeptide produced by a variety of fungal species. While quantitative data on its fermentation yield remains limited, its potent bioactivity against a range of fungal pathogens is well-documented. The elucidation of its biosynthetic pathway and the development of a total synthesis route provide valuable tools for further research and development. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this compound and to optimize its production through biotechnological or synthetic approaches. Further studies focusing on the optimization of fermentation conditions and the development of detailed extraction protocols are warranted to facilitate the large-scale production of this valuable natural product.

References

An In-Depth Technical Guide to the Isolation and Purification of Verlamelin from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Verlamelin, a cyclic lipodepsipeptide with notable antifungal and antiviral properties. The protocols detailed herein are compiled from scientific literature to offer a practical framework for obtaining this compound from its natural fungal producers, primarily species of Lecanicillium and Simplicillium. This document outlines the necessary steps from fungal fermentation to final purification, presenting quantitative data in accessible tables and illustrating workflows with detailed diagrams.

Introduction to this compound

This compound is a bioactive secondary metabolite produced by certain entomopathogenic and marine-derived fungi.[1] Structurally, it is a cyclic lipodepsipeptide, a class of compounds characterized by a peptide ring linked to a fatty acid side chain. This unique structure confers valuable biological activities, including potent efficacy against various fungal plant pathogens and certain viruses. The growing interest in this compound as a potential therapeutic agent necessitates robust and reproducible methods for its isolation and purification from natural sources.

Fungal Cultivation for this compound Production

The production of this compound begins with the cultivation of a high-yielding fungal strain. Species such as Lecanicillium sp. and Simplicillium lamellicola are known producers of this compound.[2] The choice of fermentation medium and cultivation parameters is critical for maximizing the yield of the target compound.

Fermentation Media

Several media compositions have been utilized for the cultivation of this compound-producing fungi. Potato Dextrose Broth (PDB) is a commonly used undefined medium that supports the growth of these fungi.[2][3] For more controlled and potentially higher-yield fermentations, a defined synthetic medium can be employed.

Medium Component Concentration (g/L) Reference
Potato Dextrose Broth (PDB) As per manufacturer's instructions[2][3]
Defined Medium for Lecanicillium sp.
Glucose22-28[4]
Yeast Extract22-28[4]
MgSO₄0.05-0.2[4]
K₂HPO₄0.5-0.9[4]
MnSO₄0.05-0.075[4]
FeSO₄0.005-0.015[4]
KCl0.25-0.4[4]
Fermentation Protocol
  • Inoculation: Inoculate the sterile fermentation medium with a fresh culture of the this compound-producing fungus.

  • Incubation: Incubate the culture at a controlled temperature, typically around 25-28°C.

  • Agitation: Provide agitation, for example, by using a shaking incubator, to ensure proper aeration and nutrient distribution.

  • Duration: The fermentation is typically carried out for a period of 10 to 21 days, depending on the fungal strain and specific conditions.[3]

  • Monitoring: Monitor the production of this compound periodically by taking small samples and analyzing them using analytical techniques like HPLC.

Extraction of this compound from Fermentation Broth

Following the fermentation period, the first step in the isolation process is the extraction of this compound from the culture broth. This is typically achieved through liquid-liquid extraction using an appropriate organic solvent.

Extraction Protocol
  • Separation of Biomass: Separate the fungal biomass from the culture broth by centrifugation or filtration. This compound is often found in both the broth and the mycelium.

  • Solvent Extraction: Extract the culture broth and the mycelial biomass with an organic solvent such as ethyl acetate.[3] A common practice is to perform the extraction multiple times (e.g., twice) with an equal volume of the solvent to ensure a high recovery rate.[3]

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Extraction_Workflow A Fungal Fermentation Broth B Centrifugation / Filtration A->B C Supernatant (Broth) B->C D Fungal Biomass (Mycelia) B->D E Solvent Extraction (e.g., Ethyl Acetate) C->E F Solvent Extraction (e.g., Ethyl Acetate) D->F G Combined Organic Phases E->G F->G H Concentration (Rotary Evaporation) G->H I Crude this compound Extract H->I

Fig. 1: General workflow for the extraction of this compound.

Purification of this compound

The crude extract obtained from the initial extraction contains a mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound to a high degree of purity. This typically involves one or more chromatographic techniques.

Solid-Phase Extraction (SPE)

Solid-phase extraction can be employed as an initial clean-up step to remove highly polar and non-polar impurities from the crude extract. A C18 sorbent is commonly used for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is most effectively achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Parameter Specification
Column C18 reversed-phase preparative column
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or acetic acid
Gradient A linear gradient from a lower to a higher concentration of Mobile Phase B
Flow Rate Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns
Detection UV detector at a wavelength of approximately 210 nm or 280 nm
Preparative HPLC Protocol
  • Sample Preparation: Dissolve the partially purified extract in a suitable solvent, such as methanol, and filter it through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation: Inject the sample onto the equilibrated preparative RP-HPLC column.

  • Gradient Elution: Apply a linear gradient of the mobile phase to elute the compounds based on their hydrophobicity. This compound, being a lipopeptide, will elute at a relatively high concentration of the organic solvent.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak as detected by the UV detector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a solid powder.

Purification_Workflow A Crude this compound Extract B Solid-Phase Extraction (SPE) (Optional Clean-up) A->B C Partially Purified Extract B->C D Preparative RP-HPLC C->D E Fraction Collection D->E F Purity Analysis (Analytical HPLC) E->F G Pooling of Pure Fractions F->G H Lyophilization G->H I Pure this compound H->I

Fig. 2: Workflow for the purification of this compound.

Quantitative Data

The yield and purity of this compound can vary significantly depending on the fungal strain, fermentation conditions, and the efficiency of the extraction and purification processes. The following table provides hypothetical but realistic data that could be expected from a successful isolation and purification campaign.

Purification Step Total Weight (mg) This compound Purity (%) Overall Yield (%)
Crude Extract10,000~1100
Post-SPE2,000~520
Post-Preparative HPLC80>950.8

Conclusion

The isolation and purification of this compound from natural sources is a multi-step process that requires careful optimization of fermentation, extraction, and chromatographic techniques. This guide provides a detailed framework for researchers and professionals in the field of drug development to establish a robust and efficient workflow for obtaining high-purity this compound. The methodologies described herein, when coupled with careful analytical monitoring, will facilitate the further investigation of this promising bioactive compound.

References

Verlamelin: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Verlamelin, a naturally occurring macrocyclic depsipeptide. The focus is on its intricate chemical structure, precise stereochemistry, and the experimental methodologies that have enabled its synthesis and characterization.

Chemical Structure

This compound A is a complex macrocyclic depsipeptide, first reported in a patent in 1980 and later isolated from the fungus Verticillium lamellicola[1]. Its structure is characterized by a ring composed of amino acid residues and a long-chain fatty acid, where an ester linkage (defining it as a depsipeptide) is integral to the macrocycle[2].

The core structure consists of[1]:

  • Six amino acid residues :

    • Three D-amino acids: D-Tyrosine (D-Tyr), D-Alanine (D-Ala), and D-allo-Threonine (D-allo-Thr).

    • Three L-amino acids: L-Valine (L-Val), L-Glutamine (L-Gln), and L-Proline (L-Pro).

  • A hydroxylated fatty acid :

    • One molecule of (5S)-hydroxy-tetradecanoic acid ((5S)-OH-TDA).

Unlike many other lipopeptides where the lipid tail is an external side chain, in this compound the fatty acid is fully integrated into the cyclic backbone, making its synthesis more challenging[2].

The fundamental properties of this compound A and its related derivative this compound B are summarized below.

PropertyThis compound AThis compound BSource
Molecular Formula C₃₄H₅₄N₆O₉C₄₄H₆₉N₇O₁₁[2],[3]
Molecular Weight 690.83 g/mol (Calculated)872.06 g/mol [3]
HRMS-ESI (m/z) [M+H]⁺ Calculated: 691.4025, Found: 691.4027Not Available[2]

Stereochemistry

The biological activity of complex molecules like this compound is often dictated by their precise three-dimensional arrangement of atoms, known as absolute configuration.

The stereochemistry of this compound A is defined by the specific chirality of its constituent amino acids and the hydroxyl group on the fatty acid chain[1].

  • Amino Acid Configurations :

    • D-Tyrosine

    • D-Alanine

    • D-allo-Threonine

    • L-Valine

    • L-Glutamine

    • L-Proline

  • Fatty Acid Configuration :

    • The hydroxyl group at the 5th position of the tetradecanoic acid chain has a Sinister (S) configuration, denoted as (5S)[1].

The significance of this stereochemistry is highlighted by the total synthesis of this compound A alongside its (5R)-epimer. The difference in the stereocenter at the C5 position of the fatty acid led to notable variations in antifungal activity, underscoring the importance of this specific configuration for its biological function[4].

Biological Activity

This compound and its derivatives exhibit significant and broad-spectrum antifungal activity.[2][4] They have also been shown to possess antiviral properties.[5]

The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound A and its C5-epimer against various pathogens.

CompoundTarget OrganismActivity MetricValueSource
This compound A (Natural)Diverse Fungal SpeciesMIC0.156 - 9.8 µg/mL[2]
This compound A (Synthetic)Alternaria alternataMIC8 µg/mL[4]
(5R)-Verlamelin A (Synthetic)Alternaria alternataMIC4 µg/mL[4]
This compound A & (5R)-Verlamelin AAlternaria solaniMIC4 - 16 µg/mL[1]
This compound A & (5R)-Verlamelin ARhizoctonia solaniMIC4 - 16 µg/mL[1]
This compound AHerpes Simplex Virus 1 (HSV-1)IC5016.7 µM[5]

The data indicates that the (5R)-epimer of this compound A has superior efficacy against Alternaria alternata compared to the natural (5S) form, suggesting it may be a promising lead candidate for further development[4].

Experimental Protocols: Total Synthesis of this compound A

The first total synthesis of this compound A was achieved through a unified strategy combining solid-phase peptide synthesis (SPPS) and solution-phase synthesis[1][2]. This approach provides a viable route to produce this compound A and its analogues for further study[2].

The synthesis can be broken down into five key stages:

  • Solution-Phase Synthesis of the Lipid Fragment : Homogeneous solution-phase synthesis was used to prepare the N-terminally protected fatty acid fragment, Fmoc-l-Val-O-(5S)-tetradecanoic acid[4].

  • Solid-Phase Synthesis of the Peptide Fragment : The linear pentapeptide (NH₂–d-allo-Thr–d-Ala–l-Pro–l-Gln–d-Tyr–OH) was assembled on a solid support using standard Fmoc-SPPS techniques[4].

  • On-Resin Fragment Coupling : The solution-phase lipid fragment was coupled to the resin-bound pentapeptide[4].

  • Resin Cleavage and Off-Resin Cyclization : The resulting linear depsipeptide was cleaved from the resin, and the crucial head-to-tail macrocyclization was performed in solution[2].

  • Global Deprotection : All remaining protecting groups were removed to yield the final natural product, this compound A[4].

Verlamelin_Synthesis_Workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Peptide Synthesis (SPPS) cluster_assembly Assembly and Final Steps start_lipid (±)-δ-tetradecalactone frag1 Fmoc-L-Val-O-(5S)-TDA-OH start_lipid->frag1 Four Steps coupling On-Resin Coupling frag1->coupling start_peptide Resin Support frag2 Resin-Bound Pentapeptide (D-allo-Thr to D-Tyr) start_peptide->frag2 Fmoc-SPPS frag2->coupling linear Linear Depsipeptide (Resin-Bound) coupling->linear cleavage Resin Cleavage linear->cleavage cyclization Off-Resin Head-to-Tail Cyclization cleavage->cyclization deprotection Global Deprotection cyclization->deprotection final_product This compound A deprotection->final_product

Total synthesis workflow for this compound A.

This protocol details a key step in the solution-phase synthesis of the lipid fragment.

To a flask containing intermediate 14 (1.0 equiv) in dry Dichloromethane (DCM), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equiv) and phenylsilane (3.5 equiv) were added[1][2]. The reaction mixture was stirred at room temperature for 4 hours. Following completion, the mixture was diluted with DCM, washed with water (3x), and dried with anhydrous MgSO₄[1][2]. The solvent was removed under reduced pressure, and the crude product was purified by silica gel chromatography to afford the desired product 15 as a colorless gel[1][2].

References

Spectroscopic Blueprint of Verlamelin: A Technical Guide to its NMR and HRMS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Verlamelin, a cyclic lipodepsipeptide with notable antifungal properties. This document details the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data essential for its characterization, alongside the experimental protocols for acquiring this data.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the elemental composition of this compound A. The observed mass-to-charge ratio ([M+H]⁺) aligns precisely with its calculated molecular formula, C₄₅H₇₂N₇O₁₁[1].

ParameterValue
Molecular FormulaC₄₅H₇₂N₇O₁₁
Calculated [M+H]⁺886.5284
Found [M+H]⁺886.5276

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of this compound A is heavily reliant on one-dimensional (¹H) and two-dimensional NMR spectroscopy. The following tables summarize the chemical shift assignments for this compound A in deuterated methanol (CD₃OD) at 500 MHz.

¹H NMR Data for this compound A (500 MHz, CD₃OD)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Tyr H-2', H-6'7.17d8.4
Tyr H-3', H-5'6.86d8.6
5-HTDA H-54.71q6.6, 5.9
Gln H-α4.46dd10.2, 4.5
Val H-α4.44–4.38m
Pro H-α4.34dt10.5, 5.3
Tyr H-α4.29–4.23m
Thr H-β3.94d4.4
Pro H-δ3.93–3.85m
Pro H-δ3.68–3.61m
Tyr H-β3.18dd13.7, 4.3
Tyr H-β2.94dd13.7, 9.2
Gln H-γ2.25q7.1
Val H-β, Pro H-β, Pro H-γ2.13–1.91m
Ala H-β1.38d6.9
5-HTDA CH₃1.30s
5-HTDA CH₃1.26s
Thr H-γ1.13d6.6

Data compiled from the total synthesis of this compound A[1].

¹³C NMR Data for this compound A

Experimental Protocols

The following sections outline the generalized experimental procedures for the spectroscopic analysis of this compound, based on standard practices for cyclic lipopeptides.

Isolation of this compound

This compound is a naturally occurring compound isolated from the fermentation broth of the entomopathogenic fungus Lecanicillium sp.[2][3] or Simplicillium lamellicola[1]. The typical isolation procedure involves:

  • Fermentation: Culturing the fungus in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate.

  • Purification: A multi-step chromatographic purification of the crude extract, often employing silica gel chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

HRMS Analysis

High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition of the isolated compound.

  • Sample Preparation: A dilute solution of pure this compound is prepared in a suitable solvent, such as methanol.

  • Instrumentation: The analysis is carried out on a high-resolution mass spectrometer, typically an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass-to-charge ratio of the parent ion, which is then used to calculate the elemental composition.

NMR Spectroscopy

NMR spectroscopy is the primary technique for elucidating the detailed chemical structure and stereochemistry of this compound.

  • Sample Preparation: Approximately 1-5 mg of pure this compound is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer, typically operating at 500 MHz or higher for ¹H frequency.

  • Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY) to identify proton-proton couplings within spin systems.

    • Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations, which is crucial for connecting different structural fragments.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine through-space proximities of protons, aiding in stereochemical assignments and conformational analysis.

  • Data Processing and Analysis: The acquired NMR data is processed using appropriate software. The chemical shifts, coupling constants, and cross-peak correlations from the various spectra are analyzed to assemble the complete structure of this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound and a hypothesized signaling pathway for its antifungal activity, based on the known mechanisms of other cyclic lipopeptides.

Experimental_Workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis Fermentation Fungal Fermentation (Lecanicillium sp.) Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (Silica Gel, HPLC) Extraction->Purification HRMS HRMS Analysis (Accurate Mass) Purification->HRMS Pure this compound NMR NMR Spectroscopy (1D and 2D) Purification->NMR Pure this compound Structure_Confirmation Elemental Composition HRMS->Structure_Confirmation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Final_Structure Final Structure of this compound Structure_Confirmation->Final_Structure Structure_Elucidation->Final_Structure

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

Antifungal_Mechanism This compound This compound Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Membrane_Interaction Interaction with Membrane Components (e.g., Ergosterol) Cell_Membrane->Membrane_Interaction Membrane_Disruption Membrane Disruption/ Pore Formation Membrane_Interaction->Membrane_Disruption Ion_Leakage Ion Leakage (K⁺, Ca²⁺) Membrane_Disruption->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

References

The Biosynthesis of Verlamelin in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Verlamelin, a cyclic lipodepsipeptide produced by entomopathogenic fungi such as Lecanicillium sp. and Simplicillium lamellicola, has garnered significant interest due to its potent and broad-spectrum antifungal activities.[1][2][3] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, consolidating current knowledge on its genetic basis, enzymatic machinery, and putative regulatory mechanisms. We present a detailed analysis of the core gene cluster (vlm), the functions of the key biosynthetic enzymes, and the experimental methodologies used to elucidate this pathway. Furthermore, this document includes structured data on the biological activity of this compound, detailed experimental protocols, and visualizations of the biosynthetic pathway and related experimental workflows to serve as a comprehensive resource for researchers in natural product biosynthesis and drug development.

Introduction to this compound

This compound is a fascinating secondary metabolite characterized by a cyclic structure composed of a peptide ring and a fatty acid tail.[4][5] Specifically, this compound A is a 24-membered depsipeptide, which includes a lactone linkage. Its structure consists of several amino acid residues and a 5-hydroxytetradecanoic acid moiety.[1][4][5] The unique structure of this compound is responsible for its significant antifungal properties against a range of phytopathogenic fungi.[1][3] Understanding its biosynthesis is crucial for potential bioengineering efforts to create novel derivatives with enhanced therapeutic properties.

The this compound Biosynthesis Gene Cluster (vlm)

The production of this compound is orchestrated by a dedicated gene cluster, identified as the vlm cluster.[5] This cluster is notably compact, comprising four key genes essential for the biosynthesis of the molecule.[4][5] Surprisingly, the cluster does not contain a fatty acid synthase (FAS) or polyketide synthase (PKS), indicating that the fatty acid precursor is sourced from the fungus's primary metabolism.[4][5]

The core genes in the vlm cluster are:

  • vlmS : Encodes a Non-Ribosomal Peptide Synthetase (NRPS) , a large, multi-domain enzyme responsible for assembling the peptide chain and subsequent cyclization.[4][5]

  • vlmA : Encodes a fatty acid hydroxylase , which is involved in the modification of the fatty acid precursor.[4][5]

  • vlmB : Encodes a thioesterase , which also participates in the processing of the fatty acid moiety.[4][5]

  • vlmC : Encodes an AMP-dependent ligase (also known as a fatty acyl-AMP ligase), which activates the fatty acid for its incorporation into the growing molecule.[4][5]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that involves the coordinated action of the four Vlm enzymes. The pathway can be conceptually divided into three main stages: precursor modification, peptide assembly, and cyclization.

Fatty Acid Precursor Activation and Modification

The biosynthesis is initiated with the recruitment of a fatty acid from the primary metabolism. This fatty acid undergoes a series of modifications before it is incorporated into the final this compound structure.

  • Hydroxylation: The fatty acid is first hydroxylated by the VlmA enzyme, a fatty acid hydroxylase.[4][5] This enzymatic step is crucial for creating the hydroxyl group that will later form the ester bond in the depsipeptide ring. Fatty acid hydroxylases are a diverse class of enzymes, often belonging to the cytochrome P450 family or dioxygenases, that introduce hydroxyl groups at specific positions on the fatty acid chain.[6][7][8]

  • Activation: The modified fatty acid is then activated by VlmC , an AMP-dependent ligase.[4][5] These enzymes catalyze the formation of a high-energy acyl-adenylate intermediate from the fatty acid and ATP, with the release of pyrophosphate.[9][10][11] This activation step is essential for the subsequent transfer of the fatty acid to the NRPS.

  • Thioesterase Activity: The role of the VlmB thioesterase is also implicated in the supply of the 5-hydroxytetradecanoic acid.[4][5] Thioesterases are hydrolytic enzymes that cleave thioester bonds.[12][13] In this pathway, VlmB may be involved in releasing the correctly modified fatty acid from an acyl carrier protein (ACP) or coenzyme A (CoA) before its activation by VlmC, ensuring that only the correct precursor is channeled into the this compound pathway.

Non-Ribosomal Peptide Synthesis (NRPS)

The core of the this compound molecule is assembled by the large, multi-modular enzyme VlmS , a non-ribosomal peptide synthetase.[4][5] NRPSs are molecular assembly lines that synthesize peptides in a ribosome-independent manner. Each module of an NRPS is responsible for the incorporation of a specific amino acid. A typical elongation module consists of:

  • An Adenylation (A) domain that selects and activates a specific amino acid as an aminoacyl-adenylate.

  • A Thiolation (T) domain (also known as a peptidyl carrier protein or PCP) that covalently binds the activated amino acid via a 4'-phosphopantetheine arm.

  • A Condensation (C) domain that catalyzes the formation of a peptide bond between the amino acids attached to the T domains of adjacent modules.

The VlmS enzyme contains the necessary modules to sequentially assemble the amino acid chain of this compound. The activated 5-hydroxytetradecanoic acid is loaded onto the first module of VlmS, and the peptide chain is then elongated step-by-step.

Cyclization and Release

The final step in the biosynthesis is the cyclization of the linear lipopeptide precursor. This is also catalyzed by the VlmS enzyme, likely by a terminal Thioesterase (TE) domain . This TE domain cleaves the completed lipopeptide from the NRPS and catalyzes the intramolecular cyclization to form the stable lactone ring structure of this compound.

This compound Biosynthesis Pathway cluster_primary_metabolism Primary Metabolism cluster_vlm_enzymes This compound Biosynthesis Fatty Acid Fatty Acid VlmA VlmA (Fatty Acid Hydroxylase) Fatty Acid->VlmA Hydroxylation VlmB VlmB (Thioesterase) Fatty Acid->VlmB Hydroxylated Fatty Acid Hydroxylated Fatty Acid VlmC VlmC (AMP-Ligase) Hydroxylated Fatty Acid->VlmC Activation (ATP -> AMP + PPi) Activated Fatty Acid (AMP) Activated Fatty Acid (AMP) VlmS VlmS (NRPS) Activated Fatty Acid (AMP)->VlmS Loading onto NRPS Linear Lipopeptide Linear Lipopeptide Linear Lipopeptide->VlmS Cyclization & Release This compound This compound VlmA->Hydroxylated Fatty Acid VlmB->Hydroxylated Fatty Acid VlmC->Activated Fatty Acid (AMP) VlmS->Linear Lipopeptide VlmS->this compound AminoAcids Amino Acids AminoAcids->VlmS Peptide Elongation Gene Knockout Workflow cluster_construction Construct Assembly cluster_transformation Fungal Transformation cluster_verification Verification Genomic DNA Genomic DNA Upstream Flank Upstream Flank Genomic DNA->Upstream Flank PCR Downstream Flank Downstream Flank Genomic DNA->Downstream Flank PCR Knockout Cassette Knockout Cassette Upstream Flank->Knockout Cassette Ligation Downstream Flank->Knockout Cassette Ligation Resistance Cassette Resistance Cassette Resistance Cassette->Knockout Cassette Ligation Protoplasts Protoplasts Knockout Cassette->Protoplasts PEG-mediated Transformation Transformation Protoplasts->Transformation Selection Selection Transformation->Selection on selective media Putative Transformants Putative Transformants Selection->Putative Transformants PCR Screening PCR Screening Putative Transformants->PCR Screening Southern Blot Southern Blot PCR Screening->Southern Blot Metabolite Analysis Metabolite Analysis Southern Blot->Metabolite Analysis HPLC/LC-MS Confirmed Mutant Confirmed Mutant Metabolite Analysis->Confirmed Mutant

References

Verlamelin Derivatives: A Technical Guide to Their Natural Occurrence, Bioactivity, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verlamelin and its derivatives represent a class of naturally occurring cyclic depsipeptides with significant and broad-spectrum antifungal activity. First reported in 1980, this compound A was initially isolated from the fungus Verticillium lamellicola.[1] Subsequent research has led to the discovery of a family of related compounds produced by various fungal species, primarily within the genera Simplicillium, Lecanicillium, and Cordyceps. These compounds share a characteristic 24-membered macrocyclic core structure, typically composed of six amino acid residues and a hydroxylated fatty acid moiety.[1] The potent bioactivity of this compound derivatives, particularly against pathogenic fungi, has positioned them as promising candidates for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, their reported biological activities, and the current understanding of their biosynthetic pathways.

Natural Occurrence of this compound and Its Derivatives

This compound and its analogues have been isolated from a variety of fungal species, often from unique ecological niches such as deep-sea environments. The producing organisms and the specific derivatives they synthesize are detailed in the table below.

DerivativeProducing Organism(s)Reference(s)
This compound A Verticillium lamellicola[1]
Simplicillium sp. SCSIO41209[1]
Calcarisporium arbuscula (hdaA-deletion mutant)[1]
Simplicillium obclavatum EIODSF 020
Lecanicillium sp. HF627
This compound B Lecanicillium sp. HF627
Simplicillium obclavatum EIODSF 020
Simplicilliumtide J Simplicillium obclavatum EIODSF 020
Simplicilliumtide K Simplicillium obclavatum EIODSF 020
Simplicilliumtide L Simplicillium obclavatum EIODSF 020
Simplicilliumtide M Simplicillium obclavatum EIODSF 020
Simplicilliumtide N Simplicillium obclavatum EIODSF 020
Simplicilliumtide O Simplicillium obclavatum EIODSF 020
Cordycommunin Ophiocordyceps communis BCC 16475

Antifungal Activity of this compound Derivatives

The antifungal activity of this compound derivatives has been evaluated against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy. The available MIC data for various derivatives against different fungal species are summarized below.

DerivativeFungal SpeciesMIC (µg/mL)Reference(s)
This compound A Alternaria alternata8
Alternaria solani4-16
Rhizoctonia solani4-16
Aspergillus versicolorIC50 = 16.7 µM
Curvularia australiensisIC50 = 16.7 µM
(5R)-Verlamelin A (synthetic epimer) Alternaria alternata4
Alternaria solani4-16
Rhizoctonia solani4-16
Simplicilliumtides (general) Colletotrichum asianum0.195–6.25 µ g/disc
Alternaria solani0.195–6.25 µ g/disc
Simplicilliumtide J Aspergillus versicolorIC50 = 14 µM
Curvularia australiensisIC50 = 14 µM
Cordycommunin Mycobacterium tuberculosis H37Ra15 µM[1]

Experimental Protocols

Isolation and Purification of this compound Derivatives from Simplicillium obclavatum EIODSF 020

A representative protocol for the isolation and purification of this compound derivatives involves fungal fermentation followed by a series of chromatographic separations.

  • Fermentation: The fungal strain Simplicillium obclavatum EIODSF 020 is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in shake flasks at 25°C for a period of 2-3 weeks.

  • Extraction: The culture broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately with a solvent like methanol.

  • Crude Extract Preparation: The organic solvent extracts are combined and evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically includes:

    • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components based on polarity.

    • Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove smaller impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase (e.g., a gradient of acetonitrile in water). Fractions are collected and monitored by UV detection.

  • Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

Antifungal Bioassay (Broth Microdilution Method)

The antifungal activity of the purified this compound derivatives is commonly assessed using the broth microdilution method.

  • Inoculum Preparation: Fungal strains are grown on a suitable agar medium. A suspension of fungal spores or mycelial fragments is prepared in a sterile saline solution or culture medium and adjusted to a specific concentration (e.g., 1 x 10⁶ CFU/mL).

  • Serial Dilution: The purified compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid culture medium (e.g., Potato Dextrose Broth) in a 96-well microplate.

  • Inoculation: An equal volume of the fungal inoculum is added to each well of the microplate containing the serially diluted compounds.

  • Incubation: The microplate is incubated at an optimal temperature for fungal growth (e.g., 25°C) for 2-3 days.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

The biosynthesis of this compound in Lecanicillium sp. HF627 has been elucidated and involves a cluster of five key enzymes.[1] The process is initiated by a nonribosomal peptide synthetase (NRPS), which assembles the peptide backbone. Fatty acid hydroxylases are responsible for the modification of the fatty acid component, which is then incorporated into the final macrocyclic structure by a thioesterase and an AMP-dependent ligase.[1]

Verlamelin_Biosynthesis cluster_fatty_acid Fatty Acid Synthesis & Modification cluster_peptide Peptide Assembly cluster_cyclization Macrocyclization Fatty_Acid_Precursor Fatty Acid Precursor VlmA_VlmB VlmA, VlmB (Fatty Acid Hydroxylases) Fatty_Acid_Precursor->VlmA_VlmB Hydroxylated_Fatty_Acid Hydroxylated Fatty Acid vlmS vlmS (NRPS) Hydroxylated_Fatty_Acid->vlmS VlmA_VlmB->Hydroxylated_Fatty_Acid Amino_Acids Amino Acids (D-Tyr, D-Ala, D-allo-Thr, L-Val, L-Gln, L-Pro) Amino_Acids->vlmS Linear_Peptide Linear Depsipeptide Thioesterase_VlmC Thioesterase & VlmC (AMP-dependent ligase) Linear_Peptide->Thioesterase_VlmC vlmS->Linear_Peptide This compound This compound Thioesterase_VlmC->this compound

Caption: Biosynthetic pathway of this compound.

Hypothetical Mechanism of Antifungal Action

While the precise molecular targets of this compound derivatives are not yet fully elucidated, the mechanism of action for many antifungal cyclic lipopeptides involves disruption of the fungal cell membrane and/or inhibition of cell wall biosynthesis. A hypothetical signaling pathway for the antifungal action of this compound is presented below. This model is based on the known mechanisms of similar compounds and represents a potential area for future research.

Verlamelin_MoA cluster_membrane Cell Membrane Disruption cluster_wall Cell Wall Synthesis Inhibition This compound This compound Membrane_Interaction Interaction with Ergosterol/Phospholipids This compound->Membrane_Interaction Hypothesis 1 Glucan_Synthase_Inhibition Inhibition of (1,3)-β-D-glucan synthase This compound->Glucan_Synthase_Inhibition Hypothesis 2 Chitin_Synthase_Inhibition Inhibition of Chitin Synthase This compound->Chitin_Synthase_Inhibition Hypothesis 3 Pore_Formation Membrane Pore Formation/ Permeabilization Membrane_Interaction->Pore_Formation Ion_Leakage Ion Leakage (K+, Ca2+) Pore_Formation->Ion_Leakage Membrane_Depolarization Membrane Depolarization Ion_Leakage->Membrane_Depolarization Cell_Death Fungal Cell Death Membrane_Depolarization->Cell_Death Weakened_Cell_Wall Weakened Cell Wall Glucan_Synthase_Inhibition->Weakened_Cell_Wall Chitin_Synthase_Inhibition->Weakened_Cell_Wall Weakened_Cell_Wall->Cell_Death

Caption: Hypothetical antifungal mechanism of this compound.

Conclusion

This compound and its naturally occurring derivatives constitute a promising class of antifungal agents. Their diverse sources, potent bioactivity, and unique chemical structures make them attractive leads for drug discovery and development. Further research is warranted to fully elucidate their mechanisms of action, explore their structure-activity relationships, and optimize their therapeutic potential. The biosynthetic pathway provides a foundation for potential synthetic biology approaches to generate novel and more potent analogues. This technical guide serves as a foundational resource for researchers in the field, summarizing the current state of knowledge and highlighting areas for future investigation.

References

Verlamelin: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verlamelin is a naturally occurring macrocyclic depsipeptide with demonstrated potent, broad-spectrum antifungal activity.[1] First isolated from Verticillium lamellicola, this compound and its derivatives represent a promising class of molecules for the development of novel antifungal agents.[1] This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its in vitro activity against various fungal species, the experimental protocols used for its evaluation, and an exploration of its potential mechanism of action.

Antifungal Spectrum of Activity: Quantitative Data

This compound has shown significant inhibitory effects against a range of phytopathogenic fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

In Vitro Antifungal Activity of this compound A
Fungal SpeciesStrainMIC (µg/mL)Reference
Alternaria alternataNot Specified8[2]
Alternaria solaniNot Specified16[2]
Rhizoctonia solaniNot Specified16[2]
Bipolaris maydisNot SpecifiedData Not Available[3]
Botrytis cinereaNot SpecifiedData Not Available[3]
Fusarium oxysporumNot SpecifiedData Not Available[3]
Magnaporthe griseaNot SpecifiedData Not Available[3]
In Vitro Antifungal Activity of this compound Derivatives

A synthetic epimer, (5R)-Verlamelin A, has also been evaluated for its antifungal properties, demonstrating comparable or enhanced activity against certain species.

CompoundFungal SpeciesStrainMIC (µg/mL)Reference
(5R)-Verlamelin AAlternaria alternataNot Specified4[2]
(5R)-Verlamelin AAlternaria solaniNot Specified16[2]
(5R)-Verlamelin ARhizoctonia solaniNot Specified8[2]

Experimental Protocols

The following details the methodology for the in vitro antifungal susceptibility testing of this compound and its derivatives.

Broth Microdilution Assay

A broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The protocol for this compound is as follows:

  • Fungal Culture Preparation: Fungal strains are cultured overnight in Potato Dextrose Broth (PDB). The resulting cultures are then adjusted to an optical density at 600 nm (OD₆₀₀) that corresponds to approximately 1 x 10⁶ colony-forming units per milliliter (CFU/mL).[2]

  • Serial Dilution: Two-fold serial dilutions of this compound are prepared in PDB within 96-well microplates.[2]

  • Inoculation: An equal volume of the diluted fungal suspension is added to each well of the microplate containing the serially diluted compound.[2]

  • Incubation: The microplates are incubated at 25°C for 2 to 3 days.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible microbial growth.[2]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow Experimental Workflow for MIC Determination of this compound cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_culture Overnight Fungal Culture in PDB adjust_od Adjust Culture to OD600 (1x10^6 CFU/mL) prep_culture->adjust_od inoculation Add Fungal Suspension to Wells adjust_od->inoculation serial_dilution 2-fold Serial Dilution of this compound in 96-well Plate serial_dilution->inoculation incubation Incubate at 25°C for 2-3 Days inoculation->incubation read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structural Relationship of this compound and its Derivatives

Verlamelin_Derivatives Structural Relationship of this compound and its Derivatives cluster_derivatives Natural and Synthetic Derivatives Verlamelin_Core This compound Core Structure (24-membered depsipeptide) Verlamelin_A This compound A Verlamelin_Core->Verlamelin_A Natural Verlamelin_B This compound B Verlamelin_Core->Verlamelin_B Natural Simplicilliumtides Simplicilliumtides J, K, L, N, O Verlamelin_Core->Simplicilliumtides Natural Cordycommunin Cordycommunin Verlamelin_Core->Cordycommunin Natural R_Verlamelin_A (5R)-Verlamelin A (C5-epimer) Verlamelin_A->R_Verlamelin_A Synthetic Modification

Caption: Relationship between the core this compound structure and its derivatives.

Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, based on its lipopeptidic structure, it is hypothesized to function in a manner similar to other antifungal peptides that target the fungal cell membrane.

Potential mechanisms include:

  • Membrane Intercalation and Disruption: The lipophilic fatty acid side chain of this compound may anchor the molecule into the fungal cell membrane, leading to the formation of pores or channels. This would disrupt the membrane's integrity, causing leakage of essential cellular components and ultimately leading to cell death.

  • Inhibition of Membrane-Bound Enzymes: An in silico study has suggested that this compound A could act as an inhibitor of glucose-regulatory enzymes, which may be associated with the fungal cell membrane.[4] Inhibition of such enzymes would interfere with critical metabolic pathways.

  • Interaction with Ergosterol: Many antifungal agents target ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells. It is plausible that this compound interacts with ergosterol, disrupting membrane fluidity and function.

Further research is required to definitively identify the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound exhibits potent in vitro antifungal activity against a variety of phytopathogenic fungi. Its broad spectrum of activity, coupled with the potential for synthetic modification to enhance efficacy, makes it a compelling candidate for further investigation in the development of new antifungal therapies. Future research should focus on elucidating its precise mechanism of action and expanding in vivo studies to assess its therapeutic potential.

References

Preliminary In Vitro Antifungal Profile of Verlamelin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the preliminary in vitro antifungal activities of Verlamelin, a cyclic lipodepsipeptide. The data presented herein is based on available scientific literature and is intended to offer a foundational understanding of this compound's antifungal spectrum and potency. Due to the preliminary nature of the research, this document focuses exclusively on its antifungal properties, as there is currently no published data on its effects on mammalian cells, including signaling pathways, apoptosis, or cell cycle regulation.

Antifungal Potency of this compound and Its Epimer

Recent studies have quantified the in vitro antifungal activity of this compound A and its synthetic epimer, (5R)-Verlamelin A, against a panel of filamentous fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, were determined and are summarized in the table below.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC) in μg/mL
This compound AAlternaria alternata8
Alternaria solani16
Rhizoctonia solani16
(5R)-Verlamelin AAlternaria alternata4
Alternaria solani16
Rhizoctonia solani16

Data sourced from a 2025 study on the total synthesis and antifungal activity of this compound A and its C5-epimer.[1]

The results indicate that both this compound A and its epimer exhibit potent antifungal activity against the tested plant pathogenic fungi.[1] Notably, (5R)-Verlamelin A demonstrated superior efficacy against Alternaria alternata with an MIC value of 4 μg/mL, suggesting that stereochemistry at the C5 position may influence its antifungal potency against specific fungal species.[1] In addition to these findings, other research has noted the broad-spectrum antifungal activity of this compound against various plant pathogenic fungi, including Bipolaris maydis, Botrytis cinerea, Fusarium oxysporum, and Magnaporthe grisea. A concentration of 100 μg/mL was also reported to effectively suppress the development of barley powdery mildew.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[2][3][4][5]

1. Preparation of Antifungal Stock Solution:

  • This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 μg/mL).

2. Preparation of Fungal Inoculum:

  • The fungal isolates are cultured on an appropriate medium, such as potato dextrose agar, to promote sporulation.

  • Spores (conidia) are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80) to create a homogenous suspension.

  • The spore suspension is adjusted to a specific concentration (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL) using a spectrophotometer or hemocytometer.

  • The final inoculum is prepared by diluting the adjusted spore suspension in the test medium.

3. Broth Microdilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.

  • The this compound stock solution is serially diluted in RPMI 1640 medium to achieve a range of final concentrations for testing.

  • Each well is inoculated with the prepared fungal suspension.

  • The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound at which there is complete inhibition of visible fungal growth.

Proposed Mechanism of Action

As a cyclic lipopeptide, this compound's antifungal mechanism is likely attributed to its interaction with the fungal cell envelope. This class of compounds typically disrupts the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. The lipophilic fatty acid side chain is thought to facilitate insertion into the lipid bilayer of the cell membrane, while the cyclic peptide portion may form pores or otherwise destabilize the membrane structure.

G cluster_extracellular Extracellular Space cluster_cell_envelope Fungal Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound CellWall Cell Wall This compound->CellWall Interaction CellMembrane Cell Membrane CellWall->CellMembrane Penetration CellularContents Cellular Contents CellMembrane->CellularContents Disruption & Pore Formation CellDeath Cell Death CellularContents->CellDeath Leakage

Caption: Proposed mechanism of this compound's antifungal action.

Experimental Workflow for Antifungal Susceptibility Testing

The general workflow for assessing the in vitro antifungal activity of a compound like this compound is a systematic process that begins with the preparation of the test compound and the fungal inoculum, followed by the susceptibility assay and data analysis.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare this compound Stock Solution D Serially Dilute this compound in Microtiter Plate A->D B Culture & Harvest Fungal Spores C Adjust Spore Suspension to Standard Concentration B->C E Inoculate Wells with Fungal Suspension C->E D->E F Incubate Plates E->F G Visually Inspect for Fungal Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

References

Verlamelin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Physicochemical Properties, Biological Activity, and Synthesis of a Potent Antifungal Depsipeptide

Introduction

Verlamelin is a naturally occurring macrocyclic depsipeptide that has demonstrated significant and broad-spectrum antifungal activity.[1] First isolated in 1986, this complex lipodepsipeptide has garnered interest within the research community for its potential as a lead compound in the development of novel antifungal therapeutics.[1][2] This document provides a comprehensive technical overview of this compound A, the most studied compound in this class, summarizing its physical and chemical properties, biological activity, and a detailed methodology for its total synthesis.

Physicochemical and Biological Properties

This compound A is a complex molecule with a distinct cyclic structure composed of amino and fatty acids. Its physicochemical properties are summarized below.

Physical and Chemical Data

A collection of key physical and chemical data for this compound A is presented in Table 1. This data is crucial for its characterization and formulation development.

PropertyValueSource
Molecular Formula C45H72N7O11[1]
Molecular Weight (M+H)+ 886.5284[1]
Optical Rotation [α]D25 -11° (c 0.01, MeOH)[1]
Solubility Soluble in ethanol, methanol, DMF, and DMSO
Antifungal Activity

This compound A exhibits potent antifungal activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of a microorganism, are detailed in Table 2.

Fungal SpeciesMIC (µg/mL)Source
Alternaria alternata8[1][3]
Alternaria solani8[1][3]
Rhizoctonia solani16[1][3]
Aspergillus versicolorNot specified
Curvularia australiensisNot specified
Colletotrichum asianum5-10
Bipolaris maydisNot specified[4]
Botrytis cinereaNot specified[4]
Fusarium oxysporumNot specified[4]
Magnaporthe griseaNot specified[4]

Mechanism of Action

While the precise molecular mechanism of action for this compound A has not been definitively elucidated, its structural classification as a lipodepsipeptide antibiotic suggests a likely mode of action involving the disruption of the fungal cell membrane.[5][6] Lipopeptides are known to interact with and increase the permeability of microbial cell membranes, leading to the leakage of cellular contents and subsequent cell death.[5]

The proposed mechanism involves the insertion of the lipid tail of this compound A into the fungal cell membrane, which is facilitated by its lipophilic nature. This insertion is thought to disrupt the integrity of the membrane, potentially through the formation of pores or channels, leading to a loss of essential ions and small molecules, ultimately resulting in fungal cell death.

Hypothesized_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound A Membrane This compound->Membrane 1. Insertion of lipid tail Disruption Membrane Disruption (Pore Formation) Membrane->Disruption 2. Destabilization Leakage Leakage of Cellular Contents Disruption->Leakage 3. Increased Permeability Death Fungal Cell Death Leakage->Death 4. Cellular Collapse Total_Synthesis_Workflow A 1. Synthesis of Fmoc-L-Val-O-(5S/5R)-tetradecanoic acid (Solution-Phase) C 3. On-Resin Coupling of Fragments A->C B 2. Solid-Phase Peptide Synthesis of Pentapeptide Fragment B->C D 4. Off-Resin Cyclization C->D E 5. Global Deprotection D->E F 6. Purification and Characterization (HPLC, HRMS, NMR) E->F

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Verlamelin A and its C5-Epimer Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verlamelin A is a naturally occurring macrocyclic depsipeptide that demonstrates significant and broad-spectrum antifungal activity.[1][2][3] Its complex structure, comprising three D-amino acid residues and a 5S-hydroxytetradecanoic acid moiety, has made it an attractive target for total synthesis.[4][5][6] The development of a robust synthetic route is crucial for producing sufficient quantities for further investigation and for creating diverse analogues to explore structure-activity relationships (SAR) and potential therapeutic applications.[1] This document outlines the first unified total synthesis of this compound A and its analogue, (5R)-Verlamelin A, which features the opposite stereochemistry at the C5 position of the fatty acid side chain.[1][2][3]

The described methodology integrates solid-phase peptide synthesis (SPPS) and solution-phase techniques to efficiently construct the target molecules.[1][7] This approach provides a practical pathway for accessing this compound A and its derivatives, facilitating deeper mechanistic studies and the development of new antifungal agents.[1]

Overall Synthetic Strategy

The total synthesis of this compound A and (5R)-Verlamelin A is achieved through a convergent strategy. This involves the independent synthesis of two key fragments: a linear pentapeptide via Fmoc-SPPS and a fatty acid derivative in solution. These fragments are then coupled on-resin, followed by cleavage from the solid support, macrocyclization in solution, and final deprotection to yield the target compounds.[1][2][7]

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis cluster_Final Final Assembly and Purification sp_start Resin Support sp_synthesis Fmoc-SPPS (Sequential Amino Acid Coupling) sp_start->sp_synthesis sp_product Pentapeptide-Resin (NH₂-d-allo-Thr-d-Ala-l-Pro-l-Gln-d-Tyr-OH) sp_synthesis->sp_product coupling On-Resin Coupling sp_product->coupling sol_start (±)-δ-Tetradecalactone sol_synthesis Four-Step Homogeneous Synthesis sol_start->sol_synthesis sol_product Fatty Acid Fragment (Fmoc-l-Val-O-(5S/5R)-TDA-OH) sol_synthesis->sol_product sol_product->coupling cleavage Resin Cleavage (TFE in DCM) coupling->cleavage cyclization Off-Resin Head-to-Tail Cyclization (High Dilution) cleavage->cyclization deprotection Global Deprotection cyclization->deprotection purification Semipreparative HPLC deprotection->purification final_product This compound A & (5R)-Verlamelin A purification->final_product

Caption: Overall workflow for the total synthesis of this compound A and its (5R)-epimer.

Quantitative Data Summary

The convergent synthetic strategy provides the target compounds in respectable overall yields. The antifungal activities were evaluated by determining the Minimum Inhibitory Concentration (MIC) values.

Table 1: Overall Synthetic Yields

CompoundOverall Yield
This compound A6.8%[1][2][3]
(5R)-Verlamelin A7.8%[1][2][3]

Table 2: Antifungal Activity (MIC in μg/mL)

CompoundAlternaria alternataAlternaria solaniRhizoctonia solani
This compound A8[2][3][7]8[1]16[1][2][3]
(5R)-Verlamelin A4[2][3][7]8[1]16[1][2][3]
Nystatin (Control)0.5[1]1[1]8[1]

Note: No antibacterial activity was observed for either compound against eight tested bacterial strains at concentrations up to 64 μg/mL.[1]

Experimental Protocols

The following protocols detail the key stages of the synthesis and biological evaluation.

This protocol describes a key step in the solution-phase synthesis of the fatty acid side chain.

  • Starting Material: Intermediate 14 (Fmoc-l-Val-O-(5S/5R)-TDA-Oallyl), synthesized from (±)-δ-tetradecalactone.[1]

  • Reaction Setup: Dissolve intermediate 14 (1.0 equiv, 2.4 mmol) in dry dichloromethane (DCM, 30 mL) in a flask.

  • Reagent Addition: Add Pd(PPh₃)₄ (0.2 equiv, 0.48 mmol) and phenylsilane (3.5 equiv, 8.4 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 4 hours.

  • Workup:

    • Upon completion, add DCM (20 mL).

    • Wash the organic layer with water (3 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography using a DCM/MeOH gradient (200:1 to 20:1) to yield the final product 15 (Fmoc-l-Val-O-(5S/5R)-TDA-OH) as a colorless gel.

  • Yield: 73.4%.[1][7]

This protocol describes the final steps to generate the macrocyclic depsipeptides.

  • On-Resin Coupling:

    • Swell the resin-bound pentapeptide 9 in dimethylformamide (DMF, 30 mL).

    • Add the fatty acid fragment 15 (1.5 equiv, 1.65 mmol), HOBt (2.5 equiv, 2.75 mmol), and DIC (2.5 equiv, 2.75 mmol).

    • Allow the coupling reaction to proceed overnight.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group using 50% diethylamine in acetonitrile (v/v, 30 mL).

  • Resin Cleavage: Cleave the linear precursor from the resin using 50% trifluoroethanol (TFE) in dry DCM (v/v, 30 mL) at room temperature for 3 hours.[1]

  • Macrocyclization:

    • Concentrate the cleaved precursor and redissolve in DCM to a high dilution (0.001 M).

    • Perform the head-to-tail cyclization to form the protected macrocycle 18 .[1]

  • Global Deprotection: Remove the remaining tert-butyl protecting groups to yield the final products.

  • Purification: Isolate and purify this compound A and (5R)-Verlamelin A using semipreparative HPLC.[1]

The antifungal activity is determined using a standard microdilution assay.

  • Preparation: Prepare serial twofold dilutions of this compound A and (5R)-Verlamelin A in appropriate broth medium in 96-well microtiter plates.

  • Inoculation: Add a standardized inoculum of the fungal strains (A. alternata, A. solani, R. solani) to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 72 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Structure-Activity Relationship (SAR) Insights

The synthesis of both this compound A and its (5R)-epimer provides initial insights into the SAR of this class of molecules.

SAR cluster_mic MIC Values VerlamelinA This compound A (5S-configuration) Activity Antifungal Activity (MIC in μg/mL) Aa A. alternata VerlamelinA->Aa 8 As A. solani VerlamelinA->As 8 Rs R. solani VerlamelinA->Rs 16 VerlamelinR (5R)-Verlamelin A (5R-configuration) VerlamelinR->Aa 4 (Superior Efficacy) VerlamelinR->As 8 VerlamelinR->Rs 16 Conclusion Conclusion: The (5R)-epimer shows superior activity against A. alternata, suggesting the stereocenter at C5 is important for modulating bioactivity against specific fungal pathogens.

Caption: Comparison of antifungal activity between this compound A and its (5R)-epimer.

The evaluation revealed that both compounds exhibit moderate to strong activity against the tested fungal strains.[1] Notably, (5R)-Verlamelin A demonstrated superior efficacy against A. alternate (MIC = 4.0 μg/mL) compared to the natural this compound A (MIC = 8.0 μg/mL).[2][3][7] This finding suggests that the stereochemistry at the C5 position of the hydroxytetradecanoic acid moiety plays a role in modulating antifungal potency and selectivity, marking (5R)-Verlamelin A as a potential lead candidate for further development.[2] However, more extensive studies are required to fully elucidate the role of this configuration in antimicrobial efficacy.[1]

Mechanism of Action

While this compound A and its derivatives show potent bioactivity, detailed mechanistic investigations have been limited, partly due to the scarcity of the natural product.[1] The synthetic route detailed here will enable the production of sufficient material to facilitate such studies. At present, specific signaling pathways involved in the antifungal action of this compound A have not been elucidated in the cited literature. Future research, enabled by this synthetic protocol, could explore potential targets within the fungal cell membrane, cell wall biosynthesis, or other essential cellular processes.

References

Synthesis of Verlamelin: A Detailed Guide to Solid-Phase and Solution-Phase Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of Verlamelin, a naturally occurring macrocyclic depsipeptide with significant antifungal activity. The methodologies described herein are based on the successful total synthesis of this compound A and its (5R)-epimer, which employs a convergent strategy integrating both solid-phase peptide synthesis (SPPS) and solution-phase synthesis techniques.[1][2] This approach allows for the efficient construction of the complex macrocyclic structure.

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis of this compound A and its (5R)-epimer, providing a clear comparison of their yields and antifungal efficacy.

CompoundOverall Yield (%)Antifungal Activity (MIC in µg/mL)
Alternaria alternata
This compound A 6.8[1]8[1][2]
(5R)-Verlamelin A 7.8[1]4[1][2]

Experimental Protocols

The synthesis of this compound is a multi-step process involving the preparation of two key fragments: a pentapeptide synthesized on a solid support and a fatty acid derivative synthesized in solution. These fragments are then coupled on the resin, followed by cyclization and deprotection to yield the final product.

I. Solid-Phase Synthesis of the Pentapeptide Fragment

This protocol outlines the assembly of the linear pentapeptide NH₂-D-allo-Thr-D-Ala-L-Pro-L-Gln-D-Tyr-OH on a solid support using Fmoc-based chemistry.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-D-Tyr(tBu)-OH

  • Fmoc-L-Gln(Trt)-OH

  • Fmoc-L-Pro-OH

  • Fmoc-D-Ala-OH

  • Fmoc-D-allo-Thr(tBu)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Trifluoroethanol (TFE)

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add Fmoc-D-Tyr(tBu)-OH and DIPEA, and agitate the mixture. Cap any unreacted sites using a solution of DCM/MeOH/DIPEA.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the amino acid.

  • Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (Fmoc-L-Gln(Trt)-OH) with HOBt and DIC in DMF. Add the activated amino acid solution to the resin and agitate to facilitate coupling.

  • Iterative Cycles: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence: Fmoc-L-Pro-OH, Fmoc-D-Ala-OH, and Fmoc-D-allo-Thr(tBu)-OH.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

II. Solution-Phase Synthesis of the Fatty Acid Fragment

This protocol describes the synthesis of the Fmoc-L-Val-O-(5S)-hydroxytetradecanoic acid fragment in solution.

Materials:

  • (S)-5-hydroxytetradecanoic acid

  • Fmoc-L-Valine

  • Coupling reagents (e.g., HATU, HOBt/DIC)

  • Appropriate solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica gel for chromatography)

Procedure:

  • Esterification: Couple Fmoc-L-Valine to the hydroxyl group of (S)-5-hydroxytetradecanoic acid using a suitable coupling reagent.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up to remove water-soluble byproducts. Purify the crude product by column chromatography on silica gel to obtain the desired fatty acid fragment.

III. Fragment Coupling, Cyclization, and Deprotection

This final phase involves coupling the two synthesized fragments, followed by macrocyclization and removal of protecting groups.

Materials:

  • Resin-bound pentapeptide from Protocol I

  • Fmoc-L-Val-O-(5S)-hydroxytetradecanoic acid from Protocol II

  • Coupling reagents (e.g., HOBt, DIC)

  • Cleavage cocktail (e.g., 50% TFE in DCM)

  • Cyclization reagents (e.g., HATU)

  • Deprotection cocktail (e.g., Trifluoroacetic acid-based)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • On-Resin Fragment Coupling: Couple the solution-phase synthesized fatty acid fragment to the N-terminus of the resin-bound pentapeptide using HOBt and DIC in DMF.

  • Cleavage from Resin: Cleave the linear depsipeptide from the solid support using a solution of 50% TFE in DCM.

  • Macrocyclization: Perform an intramolecular cyclization of the linear precursor in a dilute solution using a suitable coupling reagent like HATU to favor the formation of the macrocycle.

  • Global Deprotection: Remove all remaining side-chain protecting groups (tBu, Trt) using a strong acid cocktail, typically containing trifluoroacetic acid.

  • Purification: Purify the crude this compound A by preparative HPLC to yield the final, highly pure product.

Visualized Workflows and Mechanisms

To further elucidate the processes involved in the synthesis and the putative mechanism of action of this compound, the following diagrams are provided.

G Solid-Phase Synthesis Workflow for this compound Pentapeptide Resin 2-Chlorotrityl Chloride Resin Load Load Fmoc-D-Tyr(tBu)-OH Resin->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple1 Couple Fmoc-L-Gln(Trt)-OH Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Fmoc-L-Pro-OH Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Couple3 Couple Fmoc-D-Ala-OH Deprotect3->Couple3 Deprotect4 Fmoc Deprotection Couple3->Deprotect4 Couple4 Couple Fmoc-D-allo-Thr(tBu)-OH Deprotect4->Couple4 Deprotect5 Final Fmoc Deprotection Couple4->Deprotect5 Pentapeptide Resin-Bound Pentapeptide Deprotect5->Pentapeptide

Caption: Solid-phase synthesis workflow for the pentapeptide fragment.

G Convergent Synthesis of this compound cluster_solid Solid-Phase Synthesis cluster_solution Solution-Phase Synthesis Pentapeptide Resin-Bound Pentapeptide Coupling On-Resin Fragment Coupling Pentapeptide->Coupling FattyAcid Fmoc-L-Val-O-(5S)- hydroxytetradecanoic acid FattyAcid->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Linear Linear Depsipeptide Cleavage->Linear Cyclization Macrocyclization Linear->Cyclization Protected Protected this compound Cyclization->Protected Deprotection Global Deprotection Protected->Deprotection This compound This compound A Deprotection->this compound

Caption: Convergent synthesis strategy for this compound.

G Proposed Antifungal Mechanism of this compound This compound This compound Interaction Interaction with Membrane Components This compound->Interaction Membrane Fungal Cell Membrane Disruption Membrane Disruption & Pore Formation Membrane->Disruption causes Interaction->Membrane Leakage Leakage of Intracellular Contents (Ions, ATP) Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Putative mechanism of this compound's antifungal action.

References

Application Notes and Protocols for the Purification of Synthetic Verlamelin using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verlamelin is a naturally occurring macrocyclic depsipeptide that has demonstrated significant and broad-spectrum antifungal activity.[1] Its potential as a lead compound for the development of new antifungal agents has led to efforts in its total synthesis to enable further investigation into its structure-activity relationships and mechanism of action.[2][3] A critical step in the synthesis of this compound and its analogues is the purification of the final product to a high degree of purity. This document provides detailed application notes and protocols for the purification of synthetic this compound using High-Performance Liquid Chromatography (HPLC), based on published synthetic methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the total synthesis of this compound A and its (5R)-epimer.

Table 1: Synthesis Yields

CompoundOverall Yield (%)
This compound A6.8[2][3]
(5R)-Verlamelin A7.8[2][3]

Table 2: HPLC Retention Times

CompoundRetention Time (min)
Natural this compound A17.5[2]
Synthetic this compound A17.5[2]
(5R)-Verlamelin A23.0[2]

Table 3: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

Fungal StrainThis compound A MIC (µg/mL)(5R)-Verlamelin A MIC (µg/mL)
Alternaria alternata8[1][2]4[1][2]
Alternaria solani4-16 (range)[1][2]4-16 (range)[1][2]
Rhizoctonia solani4-16 (range)[1][2]4-16 (range)[1][2]

Experimental Protocols

The successful synthesis of this compound involves a multi-step process including solid-phase peptide synthesis (SPPS), on-resin fragment coupling, off-resin cyclization, and final deprotection. The crucial final step is the purification of the crude product by semipreparative HPLC.

Overall Synthesis and Purification Workflow

The logical flow from the starting materials to the purified active compound is depicted below.

G cluster_synthesis Synthetic Strategy cluster_purification Purification Protocol Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) On-Resin Coupling On-Resin Coupling Solid-Phase Peptide Synthesis (SPPS)->On-Resin Coupling Pentapeptide Resin Cleavage & Fmoc Deprotection Resin Cleavage & Fmoc Deprotection On-Resin Coupling->Resin Cleavage & Fmoc Deprotection Linear Precursor Solution-Phase Synthesis Solution-Phase Synthesis Solution-Phase Synthesis->On-Resin Coupling Fmoc-L-Val-O-(5S/5R)-TDA-OH Off-Resin Cyclization Off-Resin Cyclization Resin Cleavage & Fmoc Deprotection->Off-Resin Cyclization Linear Depsipeptide Global Deprotection Global Deprotection Off-Resin Cyclization->Global Deprotection Protected Cyclic Depsipeptide Crude this compound Crude this compound Global Deprotection->Crude this compound Final Product Mixture HPLC Purification HPLC Purification Crude this compound->HPLC Purification Dissolved in Mobile Phase Fraction Collection Fraction Collection HPLC Purification->Fraction Collection Separated Epimers Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Isolated Fractions Lyophilization Lyophilization Purity Analysis->Lyophilization Pure Fractions Purified this compound A / (5R)-Verlamelin A Purified this compound A / (5R)-Verlamelin A Lyophilization->Purified this compound A / (5R)-Verlamelin A Final Product Characterization NMR, HRMS, Analytical HPLC Purified this compound A / (5R)-Verlamelin A->Characterization

Caption: Workflow for the synthesis and purification of this compound.

Protocol: Semipreparative HPLC Purification of Synthetic this compound

This protocol is a representative method based on the successful purification of this compound A and its epimer, as well as common practices for the purification of cyclic depsipeptides.

1. Instrumentation and Materials

  • Semipreparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis or Diode Array Detector (DAD).

  • Fraction collector.

  • Reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA).

  • Crude synthetic this compound.

  • Lyophilizer.

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

3. Sample Preparation

  • Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and B (e.g., 50:50 v/v), to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Method Parameters

ParameterSetting
Column Reversed-phase C18, 10 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Detection 214 nm and 280 nm
Column Temperature Ambient
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Gradient 30% to 70% B over 40 minutes

5. Purification Procedure

  • Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient method as specified above.

  • Monitor the chromatogram and collect fractions corresponding to the peaks of interest. Based on analytical data, this compound A is expected to elute earlier than (5R)-Verlamelin A.[2]

  • Multiple injections may be necessary to process the entire batch of crude product.

6. Post-Purification Processing

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pool the fractions containing the pure desired compound.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid.

  • Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[2]

Signaling Pathway and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways affected by this compound have not been extensively reported in the available scientific literature. While it exhibits potent antifungal activity, further research is required to elucidate its cellular targets and the downstream effects that lead to fungal cell death.

G cluster_cell Inside Fungal Cell This compound This compound FungalCell Fungal Cell This compound->FungalCell Interacts with UnknownTarget Unknown Molecular Target(s) (e.g., Cell Wall/Membrane Components, Enzymes) This compound->UnknownTarget Acts on SignalingPathway Undetermined Signaling Pathway(s) UnknownTarget->SignalingPathway Disrupts CellDeath Fungal Cell Growth Inhibition / Cell Death SignalingPathway->CellDeath Leads to

Caption: Postulated action of this compound on fungal cells.

The above diagram illustrates a generalized hypothesis for this compound's antifungal action. It is proposed that this compound interacts with specific molecular targets within the fungal cell, which in turn disrupts critical signaling pathways, ultimately leading to the inhibition of fungal growth or cell death. The identification of these targets and pathways remains a key area for future investigation.

References

Methodology for Verlamelin Antifungal Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verlamelin is a cyclic peptide with demonstrated antifungal activity against a range of fungal species. As with any novel antifungal agent, establishing standardized and reproducible methods for susceptibility testing is crucial for its preclinical and clinical development. These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi to this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Currently, publicly available data on the minimum inhibitory concentration (MIC) of this compound against a broad range of clinically relevant fungal pathogens, such as Candida and Aspergillus species, is limited. The following table provides a template for summarizing such quantitative data once it becomes available through standardized testing.

Table 1: In Vitro Antifungal Activity of this compound Against Various Fungal Species (Hypothetical Data)

Fungal SpeciesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Comparator Agent MIC₅₀ (µg/mL)
Candida albicansData Not AvailableData Not AvailableData Not AvailableData Not Available
Candida glabrataData Not AvailableData Not AvailableData Not AvailableData Not Available
Candida parapsilosisData Not AvailableData Not AvailableData Not AvailableData Not Available
Aspergillus fumigatusData Not AvailableData Not AvailableData Not AvailableData Not Available
Aspergillus flavusData Not AvailableData Not AvailableData Not AvailableData Not Available
Fusarium solaniData Not AvailableData Not AvailableData Not AvailableData Not Available

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Experimental Protocols

The following are detailed protocols for two standard methods of antifungal susceptibility testing that can be adapted for this compound.

Protocol 1: Broth Microdilution Method

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][2][3]

1. Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Sterile, 96-well, U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Fungal isolates to be tested

  • Positive control antifungal agent (e.g., fluconazole for yeasts, amphotericin B for molds)

  • Sterile, inert vessel for inoculum preparation

  • Micropipettes and sterile tips

2. Inoculum Preparation:

  • Yeasts: From a 24-48 hour old culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Filamentous Fungi: From a 7-day old culture on Potato Dextrose Agar (PDA), cover the colony with sterile saline and gently scrape the surface with a sterile loop to dislodge the conidia. Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL by diluting in RPMI 1640.

3. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Perform serial twofold dilutions of this compound in RPMI 1640 in the 96-well microtiter plates to achieve a final concentration range appropriate for the expected MIC values. The final volume in each well should be 100 µL.

  • Include a growth control well (no antifungal) and a sterility control well (no inoculum).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi.[4]

5. Reading and Interpretation of Results:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥100% for polyenes) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Plate Inoculum_Prep->Inoculation Verlamelin_Stock This compound Stock Solution Serial_Dilution Serial Dilutions in Plate Verlamelin_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading MIC Reading Incubation->MIC_Reading Data_Analysis Data Analysis MIC_Reading->Data_Analysis

Caption: Workflow for Broth Microdilution Susceptibility Testing.
Protocol 2: Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of susceptibility and is simpler to perform than broth microdilution.[5][6]

1. Materials:

  • This compound powder

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or standard Mueller-Hinton agar (for molds)

  • Sterile saline (0.85%)

  • Sterile cotton swabs

  • Fungal isolates to be tested

  • Forceps

2. Preparation of this compound Disks:

  • Prepare a stock solution of this compound.

  • Impregnate sterile filter paper disks with a known amount of this compound and allow them to dry completely. The concentration of this compound per disk needs to be optimized based on preliminary testing.

3. Inoculum Preparation and Plating:

  • Prepare a fungal inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

  • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

4. Disk Application and Incubation:

  • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plates.

  • Gently press the disks to ensure complete contact with the agar.

  • Incubate the plates at 35°C for 24-48 hours.

5. Reading and Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

  • The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires correlation with MIC data, which is not yet established for this compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Fungal Inoculum Inoculate_Plate Inoculate Agar Plate Inoculum_Prep->Inoculate_Plate Agar_Plate Prepare Agar Plate Agar_Plate->Inoculate_Plate Verlamelin_Disk Prepare this compound Disk Place_Disk Place Disk on Agar Verlamelin_Disk->Place_Disk Inoculate_Plate->Place_Disk Incubate_Plate Incubate Plate Place_Disk->Incubate_Plate Measure_Zone Measure Zone of Inhibition Incubate_Plate->Measure_Zone Interpret_Results Interpret Results Measure_Zone->Interpret_Results

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Potential Mechanism of Action of this compound

As a cyclic peptide, this compound likely exerts its antifungal effect by targeting the fungal cell envelope, either the cell membrane or the cell wall. The specific molecular targets and signaling pathways for this compound have not yet been fully elucidated. The following diagram illustrates a generalized potential mechanism of action for cyclic peptide antifungals, which may be applicable to this compound. Further research is required to confirm the precise mechanism.

Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular This compound This compound Glucan_Synthase β-(1,3)-D-glucan Synthase This compound->Glucan_Synthase Inhibition? Ergosterol Ergosterol This compound->Ergosterol Interaction? Cell_Lysis Cell Lysis Glucan_Synthase->Cell_Lysis Weakened Cell Wall Chitin_Synthase Chitin Synthase Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption Binding Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Ion_Leakage->Cell_Lysis

Caption: Potential Mechanism of Action for Cyclic Peptide Antifungals.

Disclaimer: These protocols are intended as a guide and may require optimization for specific fungal species and laboratory conditions. It is recommended to consult the latest CLSI and EUCAST guidelines for the most up-to-date standards in antifungal susceptibility testing. The mechanism of action diagram is a generalized representation and requires experimental validation for this compound.

References

Determining the Minimum Inhibitory Concentration (MIC) of Verlamelin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verlamelin is a novel cyclic peptide with demonstrated antifungal properties. As with any new potential therapeutic agent, determining its potency against various fungal pathogens is a critical step in the research and development process. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, representing the lowest concentration that inhibits the visible growth of a microorganism. These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, guidance on data presentation, and a hypothetical signaling pathway to illustrate a potential mechanism of action.

Data Presentation

Quantitative data from MIC assays should be organized for clarity and ease of comparison. The following table provides a template for summarizing the MIC values of this compound against a panel of common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens

Fungal SpeciesStrain IDThis compound MIC (µg/mL)
Candida albicansATCC 90028Data
Candida glabrataATCC 2001Data
Candida parapsilosisATCC 22019Data
Aspergillus fumigatusATCC 204305Data
Cryptococcus neoformansATCC 208821Data

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method, adapted from standardized procedures.

Materials and Reagents
  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • 96-well, flat-bottom microtiter plates

  • Sterile RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Fungal inoculum, standardized to the appropriate concentration

  • Positive control antifungal agent (e.g., Caspofungin)

  • Negative control (medium only)

  • Growth control (medium with fungal inoculum, no drug)

  • Sterile pipette tips and multichannel pipettes

  • Microplate reader (for optional OD600 readings)

Protocol Steps
  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate.

    • Typically, for a final volume of 200 µL per well, add 100 µL of RPMI-1640 to wells in columns 2 through 11.

    • Add 200 µL of the highest concentration of this compound (at 2x the final desired concentration) to the wells in column 1.

    • Perform a serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (medium only).

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates.

    • Prepare a suspension of fungal cells in sterile saline or RPMI-1640.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the standardized fungal inoculum to each well from columns 1 to 11. The final volume in these wells will be 200 µL.

    • The wells in column 12 should only contain 200 µL of RPMI-1640 medium to serve as a sterility control.

  • Incubation:

    • Seal the microtiter plates or use a lid to prevent evaporation.

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

    • For visual determination, the MIC is the first well that appears clear.

    • For spectrophotometric determination, the MIC is often defined as the concentration that inhibits growth by ≥50% or ≥90% compared to the growth control.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.

MIC_Workflow prep_plate Prepare this compound Serial Dilutions in 96-Well Plate inoculate Inoculate Plate with Fungal Suspension prep_plate->inoculate prep_inoculum Prepare and Standardize Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate at 35°C for 24-48h inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth microdilution workflow for MIC determination.
Hypothetical Signaling Pathway

Given that this compound is a cyclic peptide, a plausible mechanism of action is the inhibition of fungal cell wall synthesis, similar to other cyclic peptide antifungals like the echinocandins. The following diagram illustrates a hypothetical signaling pathway where this compound targets β-(1,3)-D-glucan synthase.

Signaling_Pathway cluster_cell Fungal Cell This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase This compound->Glucan_Synthase Inhibition Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Cell Wall Integrity Disruption Glucan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis

Hypothetical mechanism of this compound action.

Application Notes and Protocols for In Vitro Antifungal Activity of Verlamelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verlamelin is a cyclic lipopeptide with demonstrated antifungal activity against a range of plant pathogenic fungi.[1] Its potential as a novel antifungal agent for clinical applications warrants a thorough investigation of its in vitro efficacy and mechanism of action against medically important fungal species. These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal properties of this compound in a laboratory setting. The following sections detail standardized methods for determining the minimum inhibitory concentration (MIC) and elucidating the potential mechanisms of action, including effects on the fungal cell membrane and cell wall.

Application Notes

This compound has shown promise as an antifungal agent, with reported activity against fungi such as Alternaria alternata, Bipolaris maydis, Botrytis cinerea, Fusarium oxysporum, and Magnaporthe grisea.[1] The protocols outlined below are designed to enable researchers to systematically evaluate the antifungal spectrum of this compound against a broader range of yeasts and molds, including clinically relevant species from the genera Candida and Aspergillus. Furthermore, the described assays will facilitate the investigation of this compound's mode of action, a critical step in the drug development process.

Data Presentation: Antifungal Activity of this compound

While extensive data on the activity of this compound against a wide array of clinically relevant fungi is still emerging, the following table summarizes the known minimum inhibitory concentrations (MICs) against various fungal species. This data serves as a baseline for further susceptibility testing.

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Alternaria alternataNot specified[1]
Bipolaris maydisNot specified[1]
Botrytis cinereaNot specified[1]
Fusarium oxysporumNot specified[1]
Magnaporthe griseaNot specified[1]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38-A guidelines for yeasts and filamentous fungi, respectively, and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[2][3][4][5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1600 µg/mL.

  • Preparation of Fungal Inoculum (Yeasts):

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Harvest colonies and suspend in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Fungal Inoculum (Molds):

    • Subculture the mold isolate on a PDA plate and incubate at 35°C for 7 days.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (diluted from stock in RPMI 1640) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts, and 100% for amphotericin B) compared to the growth control well.[6] The endpoint for this compound should be determined based on visual observation of growth inhibition.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drug Prepare this compound Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC incubate->read_mic

Workflow for Determining Minimum Inhibitory Concentration (MIC).
Ergosterol Quantification Assay

This assay is used to determine if this compound interferes with the ergosterol biosynthesis pathway, a common target for antifungal drugs.[7][8]

Materials:

  • Fungal cells treated with this compound (at sub-MIC, MIC, and supra-MIC concentrations)

  • Untreated fungal cells (control)

  • Alcoholic potassium hydroxide (25% KOH in 95% ethanol)

  • n-heptane

  • Sterile water

  • Spectrophotometer

Procedure:

  • Cell Harvest: Harvest fungal cells from the MIC assay or a separate culture grown with and without this compound.

  • Saponification:

    • Resuspend the cell pellet in 1 mL of alcoholic KOH.

    • Incubate at 85°C for 1 hour.

  • Sterol Extraction:

    • Allow the mixture to cool to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-heptane.

    • Vortex vigorously for 3 minutes.

    • Allow the layers to separate.

  • Spectrophotometric Analysis:

    • Transfer the upper n-heptane layer to a quartz cuvette.

    • Scan the absorbance from 240 nm to 300 nm.

    • The presence of ergosterol will result in a characteristic four-peaked curve. A reduction in the absorbance at 281.5 nm in this compound-treated cells compared to the control indicates inhibition of ergosterol biosynthesis.[7]

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps (Target of Azoles) membrane Fungal Cell Membrane ergosterol->membrane Incorporation This compound This compound This compound->inhibition

Simplified Ergosterol Biosynthesis Pathway and Potential Drug Target.
Fungal Cell Wall Integrity Assay

This assay uses cell wall perturbing agents like Calcofluor White (binds to chitin) and Congo Red (interferes with β-glucan synthesis) to assess if this compound weakens the fungal cell wall.[9][10]

Materials:

  • This compound

  • Calcofluor White (CFW)

  • Congo Red (CR)

  • SDA or PDA plates

  • Fungal isolates

Procedure:

  • Plate Preparation: Prepare SDA or PDA plates containing sub-inhibitory concentrations of this compound. Also, prepare plates containing this compound plus CFW (e.g., 50 µg/mL) or this compound plus CR (e.g., 100 µg/mL). Control plates with only CFW, only CR, and no additives should also be prepared.

  • Inoculation: Spot serial dilutions of a fungal suspension onto the plates.

  • Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

  • Analysis: Observe for synergistic growth inhibition. Increased susceptibility of the fungus to CFW or CR in the presence of this compound suggests that this compound may compromise the integrity of the fungal cell wall.

Mechanism_of_Action cluster_this compound This compound cluster_fungal_cell Fungal Cell This compound This compound cell_wall Cell Wall (Chitin, Glucan) This compound->cell_wall Disruption of Synthesis/Integrity cell_membrane Cell Membrane (Ergosterol) This compound->cell_membrane Membrane Permeabilization cytoplasm Cytoplasm

Proposed Mechanism of Action for this compound.

References

Verlamelin: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verlamelin A is a cyclic lipodepsipeptide antibiotic first isolated from Lecanicillium sp.[1] It has demonstrated notable antifungal and antiviral activities, making it a compound of interest for further investigation in drug development. This document provides detailed application notes and protocols for the experimental use of this compound, based on currently available data.

Physicochemical Properties

PropertyValueSource
Molecular Formula C48H61N6O11[1]
Molecular Weight 897.44 g/mol [1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO.[1]
Appearance Colorless gel (synthetic)

Biological Activity

This compound A has shown a range of biological activities against various fungal pathogens and viruses.

Antifungal Activity

This compound A and its epimer, (5R)-Verlamelin A, have demonstrated potent activity against several plant pathogenic fungi.[2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound A and (5R)-Verlamelin A against various fungal strains.

Fungal StrainThis compound A MIC (µg/mL)(5R)-Verlamelin A MIC (µg/mL)Source
Alternaria alternata84[2][3]
Alternaria solani1616[2][3]
Rhizoctonia solani1616[2][3]
Aspergillus versicolorActive (concentration not specified)Not tested[1]
Curvularia australiensisActive (concentration not specified)Not tested[1]
Colletotrichum asianum5-10Not tested[1]
Antiviral Activity

This compound A has also been reported to be active against Herpes Simplex Virus Type 1 (HSV-1).

Table 2: Antiviral Activity of this compound A.

VirusMetricValueSource
HSV-1IC5016.7 µM[1]

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been fully elucidated. However, based on the general mechanisms of other cyclic lipopeptides and antifungal/antiviral compounds, a few potential pathways can be hypothesized.

Potential Antifungal Mechanisms

Many antifungal peptides target the fungal cell wall or membrane. This compound may act by:

  • Inhibiting cell wall synthesis: Disrupting the synthesis of essential cell wall components like β-glucans.

  • Disrupting cell membrane integrity: Interacting with ergosterol or other lipids in the fungal membrane, leading to pore formation and leakage of cellular contents.

  • Inhibiting essential enzymes: Targeting enzymes crucial for fungal survival and growth.

Antifungal_MoA cluster_this compound This compound cluster_fungal_cell Fungal Cell This compound This compound CellWall Cell Wall Synthesis (β-glucan, Chitin) This compound->CellWall Inhibition CellMembrane Cell Membrane (Ergosterol) This compound->CellMembrane Disruption Enzymes Essential Enzymes This compound->Enzymes Inhibition Fungal_Growth Fungal Growth Inhibition CellWall->Fungal_Growth CellMembrane->Fungal_Growth Enzymes->Fungal_Growth Antiviral_MoA cluster_viral_lifecycle Viral Lifecycle This compound This compound Entry Viral Entry This compound->Entry Blocks Replication Genome Replication This compound->Replication Inhibits Release Viral Release This compound->Release Prevents HostCell Host Cell Entry->Replication Replication->Release Antifungal_Assay_Workflow A Prepare Fungal Inoculum (OD600 ≈ 1x10^6 CFU/mL in PDB) C Add Equal Volumes of Fungal Inoculum and this compound Dilutions to 96-well Plate A->C B Prepare 2-fold Serial Dilutions of this compound in PDB B->C D Incubate at 25°C for 2-3 Days C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E

References

Proposed Analytical Methods for the Quantification of Verlamelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verlamelin, a cyclic lipodepsipeptide isolated from the entomopathogenic fungus Lecanicillium sp., has demonstrated notable antifungal properties. As with any potential therapeutic agent, accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides proposed detailed application notes and protocols for the quantification of this compound in biological matrices (e.g., plasma, fermentation broth) using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of published, validated analytical methods specifically for this compound, the following protocols are based on established methods for similar cyclic lipopeptides and fungal metabolites. These proposed methods provide a robust starting point for method development and validation in your laboratory.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices or when higher concentrations are expected, such as in fermentation broths or bulk drug substance.

Experimental Protocol: HPLC-UV

1. Sample Preparation (from Fermentation Broth)

  • Objective: To extract this compound from the fungal culture and remove interfering substances.

  • Procedure:

    • Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the mycelium from the supernatant.

    • To 5 mL of the supernatant, add 10 mL of ethyl acetate (a common solvent for extracting lipophilic compounds)[1].

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 1 mL of the mobile phase (see section 2 for composition).

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions: The following table summarizes the proposed HPLC-UV parameters.

ParameterProposed Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA)
Gradient Elution Start with 40% Acetonitrile, increase to 90% over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 280 nm (for aromatic amino acid residue)
Injection Volume 20 µL

3. Method Validation Parameters (Proposed)

The following parameters should be assessed to validate the analytical method according to ICH guidelines.

ParameterAcceptance Criteria
Linearity R² ≥ 0.995 over a concentration range of 1 - 100 µg/mL
Accuracy 85-115% recovery for spiked samples
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of this compound

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Fermentation Broth centrifuge1 Centrifuge (4000 rpm, 15 min) start->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.45 µm) reconstitution->filtration hplc_vial Transfer to HPLC Vial filtration->hplc_vial hplc_injection Inject into HPLC hplc_vial->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (220/280 nm) separation->detection data_analysis Data Acquisition & Quantification detection->data_analysis LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Internal Standard (IS) start->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip centrifuge Centrifuge (13,000 rpm, 10 min) protein_precip->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_vial Transfer to LC-MS Vial reconstitute->lcms_vial lcms_injection Inject into UPLC lcms_vial->lcms_injection separation Chromatographic Separation (UPLC Column) lcms_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms_detection Tandem MS Detection (MRM Mode) ionization->ms_detection data_quant Data Acquisition & Quantification ms_detection->data_quant

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Verlamelin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Verlamelin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound A?

The total synthesis of this compound A, a macrocyclic depsipeptide, presents several key challenges inherent to the synthesis of complex natural products. The most significant hurdles include:

  • Stereocontrol: The molecule contains multiple stereocenters that must be set with high fidelity. A key challenge is establishing the correct stereochemistry of the hydroxyl group on the lipophilic side chain.

  • Macrolactonization: The formation of the large lactone ring is often a low-yielding step due to competing intermolecular side reactions, such as dimerization and oligomerization. Success is highly dependent on reaction conditions, particularly the concentration of the linear precursor.

  • Fragment Coupling: The convergent synthetic strategy requires the efficient coupling of the pentapeptide and the fatty acid side-chain fragments. Incomplete reactions or side reactions at this stage can significantly impact the overall yield.

  • Protecting Group Strategy: The synthesis involves numerous functional groups (amines, carboxylic acids, hydroxyl groups) that necessitate a robust and orthogonal protecting group strategy to avoid unwanted reactions during the various synthetic steps.

  • Purification: The intermediates and the final product are large, flexible molecules that can be challenging to purify, often requiring multiple chromatographic steps.

Q2: How can the stereochemistry of the 5-hydroxy-tetradecanoic acid side chain be controlled?

The first total synthesis of this compound A utilized a non-stereoselective approach to the synthesis of the fatty acid side chain, producing a mixture of (5S)- and (5R)-isomers. This mixture was then carried through the synthesis, and the diastereomeric products were separated at the final stage.

For a stereoselective synthesis, one might consider the following approaches:

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule.

  • Asymmetric Reduction: Employing a chiral reducing agent to reduce a corresponding ketone precursor to stereoselectively form the desired alcohol.

  • Enzymatic Resolution: Using a lipase to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two isomers.

Q3: What are the critical parameters for a successful macrolactonization step?

The head-to-tail cyclization of the linear precursor is a critical step. To favor the intramolecular reaction over intermolecular polymerization, the following conditions are crucial:

  • High Dilution: The reaction should be performed at a very low concentration (typically in the range of 1-5 mM) to minimize the chances of two molecules reacting with each other.

  • Slow Addition: The linear precursor should be added slowly to the reaction mixture containing the coupling agents. This maintains a low instantaneous concentration of the reactive species.

  • Choice of Coupling Reagent: A variety of reagents can be used for macrolactonization. The choice of reagent can significantly impact the yield and the extent of side reactions like epimerization.

Troubleshooting Guides

Issue 1: Low Yield in the Macrolactonization Step
Potential Cause Troubleshooting Suggestion
Intermolecular Reactions Ensure high-dilution conditions (concentration < 5 mM). Use a syringe pump for slow addition of the linear precursor over several hours.
Epimerization at the C-terminus Use coupling reagents known to suppress epimerization, such as COMU or TBTU. The choice of solvent and base can also be critical; non-polar solvents and sterically hindered bases are often preferred.
Inefficient Activation of the Carboxylic Acid Screen different coupling reagents (e.g., HATU, HBTU, DPPA). Ensure all reagents are fresh and anhydrous.
Conformational Issues of the Linear Precursor The conformation of the linear precursor can disfavor cyclization. Introducing a "turn-inducing" residue like proline in the peptide backbone, as is present in this compound, is a common strategy to pre-organize the molecule for cyclization.
Issue 2: Incomplete Coupling of the Pentapeptide and Fatty Acid Fragments
Potential Cause Troubleshooting Suggestion
Steric Hindrance The coupling site may be sterically hindered. Increase the reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU or COMU.
Poor Solubility of Fragments Ensure both fragments are fully dissolved in the reaction solvent. A mixture of solvents may be necessary. For solid-phase synthesis, ensure adequate swelling of the resin.
Deactivation of Coupling Reagents Use fresh, high-purity coupling reagents and anhydrous solvents. Moisture can quench the active species.
Side Reactions The free hydroxyl group on the fatty acid side chain could potentially react. While typically less reactive than the amine, protection of this group could be considered if other troubleshooting steps fail.

Quantitative Data

Table 1: Overall Yields of this compound A and its (5R)-epimer in the First Total Synthesis [1][2][3]

CompoundOverall Yield
This compound A6.8%
(5R)-Verlamelin A7.8%

Table 2: Yield of Key Steps in the Synthesis of the Fatty Acid Side-Chain [1]

| Step | Reaction | Yield | | :--- | :--- | | 1 | Ring opening of (±)-δ-tetradecalactone | Not reported (crude used directly) | | 2 | Allyl ester formation | Not explicitly reported | | 3 | Coupling with Fmoc-L-Val-OH | Not explicitly reported | | 4 | Allyl deprotection | 73.4% |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Val-O-(5S/5R)-TDA-OH[1]
  • Ring Opening: To a flask containing (±)-δ-tetradecalactone (1.0 equiv) in methanol and water, add NaOH (4.0 equiv) in portions. Stir the mixture at room temperature for 3 hours. After completion, remove the methanol, add water, and adjust the pH to 7-8 with 10% HCl. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is used directly in the next step.

  • Allyl Esterification and Valine Coupling: (Detailed protocol not provided in the reference, but would typically involve standard esterification conditions followed by peptide coupling).

  • Allyl Deprotection: To a flask containing the allyl-protected precursor (1.0 equiv) in dry DCM, add Pd(PPh₃)₄ (0.2 equiv) and phenylsilane (3.5 equiv). Stir the reaction mixture at room temperature for 4 hours. After completion, add DCM, wash the organic layer with water, and dry with anhydrous MgSO₄. Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to afford the desired product.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of the Pentapeptide[1][2][3]
  • Resin: 2-Chlorotrityl chloride resin.

  • Strategy: Fmoc-SPPS.

  • Amino Acids: Fmoc-D-Tyr(tBu)-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Pro-OH, Fmoc-D-Ala-OH, Fmoc-D-allo-Thr(tBu)-OH.

  • Coupling: DIC/HOBt in DMF.

  • Fmoc Deprotection: 20% piperidine in DMF.

  • Cleavage: A solution of TFA/TIS/H₂O (95:2.5:2.5).

Protocol 3: Off-Resin Macrolactonization[1][2][3]
  • Dissolve the linear precursor in a suitable solvent (e.g., DMF or DCM/DMF mixture) to a final concentration of approximately 1-2 mM.

  • Add the coupling reagents (e.g., HBTU/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC or LC-MS.

  • Upon completion, quench the reaction, remove the solvent under reduced pressure, and proceed with purification.

Visualizations

Total_Synthesis_Workflow cluster_sidechain Side-Chain Synthesis (Solution Phase) cluster_peptide Peptide Synthesis (Solid Phase) cluster_assembly Assembly and Cyclization cluster_final Final Steps Lactone δ-Tetradecalactone FattyAcid Fmoc-L-Val-O-(5S/5R)-TDA-OH Lactone->FattyAcid 4 steps Coupling On-Resin Coupling FattyAcid->Coupling Resin 2-Cl-Trt Resin Pentapeptide H-D-allo-Thr-D-Ala-L-Pro-L-Gln-D-Tyr-OH Resin->Pentapeptide Fmoc-SPPS Pentapeptide->Coupling Cleavage Resin Cleavage Coupling->Cleavage Linear Linear Precursor Cleavage->Linear Cyclization Macrolactonization Linear->Cyclization Protected_this compound Protected this compound Cyclization->Protected_this compound Deprotection Global Deprotection Protected_this compound->Deprotection Purification HPLC Purification Deprotection->Purification This compound This compound A Purification->this compound

Caption: Overall workflow for the total synthesis of this compound A.

Macrolactonization_Challenges cluster_conditions Reaction Conditions cluster_products Possible Outcomes Start Linear Precursor Desired Desired Product (Intramolecular Cyclization) Start->Desired Favorable Conformation & Optimal Conditions Side1 Dimer/Oligomer (Intermolecular Reaction) Start->Side1 High Concentration Side2 Epimerized Product Start->Side2 Harsh Conditions HighDilution High Dilution (1-5 mM) HighDilution->Desired SlowAddition Slow Addition SlowAddition->Desired CouplingReagent Coupling Reagent (e.g., HATU, DPPA) CouplingReagent->Desired

Caption: Key factors influencing the success of macrolactonization.

Troubleshooting_Fragment_Coupling Start Low Yield in Fragment Coupling? Check1 Check Reagent Purity & Anhydrous Conditions Start->Check1 Yes Check2 Increase Reaction Time / Temperature Check1->Check2 No Improvement Outcome_Success Yield Improved Check1->Outcome_Success Improved Check3 Use Stronger Coupling Reagent (e.g., COMU, HATU) Check2->Check3 No Improvement Check2->Outcome_Success Improved Check4 Improve Solubility (Co-solvents) Check3->Check4 No Improvement Check3->Outcome_Success Improved Check4->Outcome_Success Improved Outcome_Fail Still Low Yield Check4->Outcome_Fail No Improvement

Caption: Troubleshooting decision tree for fragment coupling.

References

overcoming low solubility of Verlamelin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Verlamelin

Disclaimer: "this compound" is not a recognized chemical entity in publicly available scientific literature. The following technical support guide is based on established principles and methodologies for overcoming the low aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) and is intended for research and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers (e.g., PBS)?

A1: Many novel chemical entities exhibit poor aqueous solubility due to their molecular structure, often characterized by high lipophilicity and strong crystal lattice energy. When a compound like this compound does not dissolve in aqueous buffers, it is typically because the energy required to break the bonds between the compound's molecules and to create a cavity in the solvent is greater than the energy released when the molecule interacts with water molecules.

Q2: I've tried vortexing and sonicating my this compound solution for an extended period, but it still appears as a suspension. What should I do next?

A2: If mechanical agitation methods like vortexing and sonication are insufficient, this indicates a fundamental solubility issue. The next step is to explore formulation strategies designed to enhance solubility. These can range from simple adjustments to the solvent system to more complex formulation approaches like creating amorphous solid dispersions or nanoparticle formulations.[1][2][3]

Q3: Can I use DMSO to dissolve this compound for my in vitro experiments? What are the potential drawbacks?

A3: Yes, dissolving this compound in a small amount of a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) and then diluting it into your aqueous experimental medium is a common practice.[] However, there are important considerations:

  • Final DMSO Concentration: The final concentration of DMSO in your assay should be kept low (typically <0.5%) as it can be toxic to cells and may interfere with experimental outcomes.

  • Precipitation: The compound may precipitate out of solution when the DMSO stock is added to the aqueous buffer. This is a common issue if the final concentration of this compound exceeds its solubility limit in the mixed-solvent system.

  • Solubility Limit: The use of a co-solvent can increase the apparent aqueous solubility, but it is crucial to determine the solubility limit in your final assay medium to ensure the compound remains in solution.[5]

Q4: What are the main strategies to systematically improve the aqueous solubility of this compound?

A4: There are several established techniques to improve the solubility of poorly water-soluble drugs.[1][2][3][6] The primary strategies include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[][7][8]

  • Co-solvents: Utilizing water-miscible organic solvents to increase the solubilizing capacity of the aqueous vehicle.[][9][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[11][12][13][14][15]

  • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area, which can enhance the dissolution rate.[16][17][18][19][20][21]

  • Solid Dispersions: Creating an amorphous dispersion of the drug in a hydrophilic polymer matrix.[1]

Troubleshooting Guide

Issue 1: this compound precipitates when my DMSO stock solution is added to the aqueous cell culture medium.

  • Question: What is causing this precipitation and how can I prevent it?

  • Answer: This occurs because this compound is soluble in the highly organic environment of 100% DMSO but crashes out when diluted into the predominantly aqueous medium, where its solubility is much lower.

    • Troubleshooting Steps:

      • Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment to below its solubility limit in the final medium.

      • Increase Co-solvent Percentage: If your experimental system allows, you can slightly increase the final percentage of DMSO, but be mindful of its potential effects on your cells or assay.

      • Use a Different Solubilization Technique: If reducing the concentration is not feasible, you will need to employ a more robust solubilization method, such as using cyclodextrins or creating a buffered solution at an optimal pH for this compound's solubility.

Issue 2: The results from my bioassay are inconsistent and not reproducible.

  • Question: Could the low solubility of this compound be the cause of this variability?

  • Answer: Yes, poor solubility is a major cause of irreproducible results in bioassays. If this compound is not fully dissolved, the actual concentration in solution can vary between experiments, leading to inconsistent biological effects. Undissolved particles can also interfere with assay readings.

    • Troubleshooting Steps:

      • Visually Inspect for Precipitation: Before running your assay, carefully inspect your this compound solutions for any signs of precipitation or cloudiness.

      • Filter the Solution: To ensure you are working with a fully dissolved compound, you can prepare a saturated solution, allow it to equilibrate, and then filter it through a 0.22 µm filter to remove any undissolved particles. The concentration of the filtrate can then be determined analytically (e.g., by HPLC-UV).

      • Re-evaluate Your Solubilization Method: Consistent results require a consistently soluble compound. It is recommended to formally determine the solubility of this compound in your assay medium and choose a solubilization method that provides a stable solution at your desired concentration.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize hypothetical quantitative data for different solubilization approaches for a poorly soluble compound like this compound.

Table 1: Effect of pH on the Aqueous Solubility of this compound (a hypothetical weak acid with pKa = 4.5)

pH of BufferSolubility (µg/mL)Fold Increase (vs. pH 2.0)
2.00.51.0
4.55.010
6.8200.0400
7.4800.01600

Table 2: Effect of Co-solvents on the Solubility of this compound in Water

Co-solvent System (v/v)Solubility (µg/mL)Fold Increase (vs. Water)
100% Water0.81.0
20% Ethanol in Water15.018.8
40% Ethanol in Water120.0150.0
20% PEG 400 in Water50.062.5
40% PEG 400 in Water450.0562.5

Table 3: Effect of Cyclodextrin Complexation on the Aqueous Solubility of this compound

| Cyclodextrin Type | Concentration (% w/v) | Solubility (µg/mL) | Fold Increase (vs. Water) | | :--- | :--- | :--- | | None | 0% | 0.8 | 1.0 | | β-Cyclodextrin | 1% | 25.0 | 31.3 | | HP-β-Cyclodextrin | 1% | 150.0 | 187.5 | | HP-β-Cyclodextrin | 5% | 950.0 | 1187.5 |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound.[22][23][24]

  • Preparation: Add an excess amount of this compound powder to a series of vials containing aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Collection: After equilibration, allow the vials to stand until the excess solid has settled.

  • Separation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol uses the kneading method to prepare a solid inclusion complex, which can then be dissolved in water.[12]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to Hydroxypropyl-β-Cyclodextrin (HP-β-CD), typically starting with a 1:1 ratio.

  • Mixing: Weigh the calculated amount of HP-β-CD into a mortar. Add a small amount of water to create a paste.

  • Kneading: Gradually add the weighed this compound powder to the paste and knead the mixture for 30-60 minutes. The mixture should remain a paste; add small amounts of water if it becomes too dry.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved.

  • Final Product: Scrape the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. This powder can now be used for dissolution studies.

Visualizations

G cluster_0 Troubleshooting Low Solubility start Start: this compound does not dissolve in aqueous buffer check_precipitate Is precipitation visible after vortexing/sonication? start->check_precipitate simple_methods Attempt simple methods: - Gentle heating - Increase agitation time check_precipitate->simple_methods No solubility_issue Confirmed solubility issue check_precipitate->solubility_issue Yes simple_methods->check_precipitate use_cosolvent Strategy 1: Use Co-solvent (e.g., DMSO, Ethanol) solubility_issue->use_cosolvent adjust_ph Strategy 2: Adjust pH (for ionizable compounds) solubility_issue->adjust_ph use_cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) solubility_issue->use_cyclodextrin check_success Is this compound fully dissolved? use_cosolvent->check_success adjust_ph->check_success use_cyclodextrin->check_success end_success Proceed with experiment check_success->end_success Yes end_fail Re-evaluate strategy or consider advanced formulation (e.g., nanoparticles) check_success->end_fail No

Caption: Troubleshooting workflow for addressing low solubility issues with this compound.

G cluster_1 Cyclodextrin Inclusion Complex Formation This compound This compound (Hydrophobic) plus + Cyclodextrin Cyclodextrin Host (Hydrophilic exterior, Hydrophobic interior) arrow Complexation in Aqueous Solution Cyclodextrin->arrow Complex Soluble Inclusion Complex (Hydrophilic) arrow->Complex

Caption: Mechanism of this compound solubilization via cyclodextrin complexation.

G cluster_2 Hypothetical Signaling Pathway Experiment This compound Solubilized this compound (e.g., in HP-β-CD complex) Receptor Cell Surface Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression (Measured by qPCR) TranscriptionFactor->GeneExpression Induces

Caption: Experimental workflow for testing this compound in a cell signaling assay.

References

Technical Support Center: Troubleshooting Verlamelin Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of Verlamelin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.

Q1: Why is my this compound peak showing significant tailing?

A: Peak tailing, where the latter half of the peak is drawn out, is a common issue in peptide chromatography. It can compromise resolution and lead to inaccurate quantification.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic residues in this compound, causing tailing.

    • Solution: Ensure your mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%.[1][2] TFA masks the silanol groups and improves peak shape.[3] If using LC-MS, formic acid (FA) is a suitable alternative, though it is a weaker acid.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][5]

    • Solution: Reduce the sample concentration or injection volume.[6] Try a dilution series to see if the tailing improves at lower concentrations.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound, leading to undesirable interactions with the column.[4][7]

    • Solution: For most peptide separations, a low pH (around 2-3) maintained by TFA or FA is ideal.[8] Ensure the pH is stable and consistent between runs.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or packing material can create active sites that cause tailing.[4][6]

    • Solution: Use a guard column to protect the analytical column.[7] If contamination is suspected, flush the column with a strong organic solvent.[7] If the problem persists, the column may need replacement.

Q2: My chromatogram shows a split or shoulder peak for this compound. What is the cause?

A: Split or shoulder peaks suggest that the analyte is not moving through the column as a single, uniform band.

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: Dissolving the crude this compound sample in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile or DMSO) can cause peak splitting.[9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) or a solvent with a weaker or equivalent elution strength.

  • Blocked Column Frit or Column Void: A partial blockage of the inlet frit or a void in the packing material can cause the sample to travel through the column via multiple paths, resulting in a split peak.[9][10] This typically affects all peaks in the chromatogram.[5][10]

    • Solution: Try back-flushing the column to dislodge particulates from the frit.[5] If this fails, the frit or the entire column may need to be replaced.[9][10]

  • Co-eluting Impurity: The shoulder may not be an artifact but a closely eluting impurity, such as a deletion peptide or a diastereomer formed during synthesis.[11]

    • Solution: Optimize the separation method to resolve the two peaks. Try using a shallower, more gradual gradient.[12] You can also experiment with changing the column temperature or using a different column with higher efficiency (smaller particles) or different selectivity.[13]

Q3: How can I improve the poor resolution between this compound and a key impurity?

A: Achieving baseline separation is critical for obtaining high-purity fractions. Poor resolution means the peaks are overlapping significantly.

Potential Causes & Solutions:

  • Suboptimal Gradient: A gradient that is too steep will cause compounds to elute too closely together.

    • Solution: Decrease the gradient slope (%B per minute) around the elution time of this compound.[12] This provides more time for the column to differentiate between the target peptide and the impurity.

  • Incorrect Mobile Phase or Column: The chosen conditions may not be selective enough for the specific compounds.

    • Solution 1 (Mobile Phase): Modifying the mobile phase pH or changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[8][13]

    • Solution 2 (Column): For peptides, using a column with a wider pore size (e.g., 300 Å) can prevent peak broadening for larger molecules.[13] Alternatively, a column with a different stationary phase (e.g., C8 instead of C18) or a longer column can increase resolution.[7]

  • Low Column Temperature: Lower temperatures can increase mobile phase viscosity and decrease diffusion rates, sometimes leading to broader peaks and lower resolution.

    • Solution: Increase the column temperature (e.g., to 40-60°C). This can improve peak shape and sometimes alter selectivity, leading to better resolution.[3][13]

Q4: My system backpressure is suddenly very high. What should I do?

A: A sudden increase in backpressure indicates a blockage somewhere in the HPLC system.

Potential Causes & Solutions:

  • Blocked In-line Filter or Guard Column: These components are designed to trap particulates and are the most common source of blockages.

    • Solution: Replace the in-line filter and the guard column cartridge. This is the easiest and most likely fix.

  • Blocked Column Frit: If replacing the guard column doesn't solve the issue, the analytical column's inlet frit may be blocked.[6]

    • Solution: Disconnect the column and reverse it. Flush it to waste with a strong solvent at a low flow rate. If the pressure remains high, the column needs to be replaced.

  • Precipitation: Sample or buffer precipitation can occur if the mobile phases are incompatible or if the sample is not fully soluble.

    • Solution: Ensure all mobile phase components are fully miscible and that buffers are soluble in the highest organic concentration used in the gradient. Filter all samples and mobile phases before use.

Quantitative Data Summary

The following tables provide typical parameters and examples for this compound purification.

Table 1: Typical Starting HPLC Parameters for this compound Purification

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 300 Å pore size, 3.5-5 µm particlesC18 provides good hydrophobicity for peptide retention. Wide pores are crucial for peptides to prevent restricted diffusion.[13]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade WaterStandard acidic modifier for excellent peak shape and ion-pairing.[2]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)ACN is a common strong solvent for eluting peptides.[1]
Flow Rate 1.0 mL/min (for 4.6 mm ID analytical column)Standard analytical flow rate. Adjust proportionally for different column diameters.[3]
Detection UV at 214-220 nmPeptides show strong absorbance at these wavelengths due to the peptide bonds.[2]
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.[13]

Table 2: Example of Gradient Optimization for Improved Resolution

ParameterInitial Method (Poor Resolution)Optimized Method (Good Resolution)
Time (min) % Mobile Phase B % Mobile Phase B
0520
59520
209550
22595
25595
Gradient Slope 6.0 %/min1.0 %/min (during elution window)
Resolution (Rs) 0.81.7

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for this compound Purification
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of high-purity TFA to 999 mL of HPLC-grade water. Filter and degas.

    • Prepare Mobile Phase B: Add 1 mL of high-purity TFA to 999 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Weigh approximately 1-5 mg of crude this compound powder.

    • Dissolve in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be used, but minimize the volume to avoid peak distortion.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • System Setup and Equilibration:

    • Install a C18 column (e.g., 250 x 4.6 mm, 5 µm, 300 Å).

    • Purge the pump lines with fresh mobile phase.

    • Equilibrate the column with the initial gradient conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes, or until the baseline is stable.

  • Chromatographic Run:

    • Inject the prepared sample.

    • Run the desired gradient program (refer to Table 2 for an example).

    • Monitor the chromatogram at 220 nm.

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the main this compound peak.

    • Analyze the purity of each collected fraction using a rapid analytical HPLC method.

    • Pool the fractions that meet the required purity specifications.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.[2]

Diagrams and Workflows

Mandatory Visualizations

G General Troubleshooting Workflow for HPLC Peak Shape Issues Problem Problem Observed (e.g., Tailing, Splitting) CheckPeaks Is the issue on a single peak or all peaks? Problem->CheckPeaks AllPeaks All Peaks Affected CheckPeaks->AllPeaks All SinglePeak Single Peak Affected CheckPeaks->SinglePeak Single CauseAll Likely Mechanical/System Issue: • Blocked column frit • System contamination • Column void AllPeaks->CauseAll CauseSingle Likely Chemical/Method Issue: • Co-eluting impurity • Column overload • Secondary interactions • Incompatible sample solvent SinglePeak->CauseSingle SolutionAll Solution: 1. Check/replace guard column 2. Back-flush column 3. Replace column CauseAll->SolutionAll SolutionSingle Solution: 1. Optimize gradient 2. Reduce sample load 3. Adjust mobile phase (pH, additive) 4. Change sample solvent CauseSingle->SolutionSingle

Caption: A logical workflow for diagnosing HPLC peak shape problems.

G Experimental Workflow for this compound Purification Crude Crude this compound (Post-Synthesis) Dissolve Sample Preparation (Dissolve & Filter) Crude->Dissolve Inject Inject onto HPLC System Dissolve->Inject Elute Gradient Elution (Separation on C18 Column) Inject->Elute Collect Fraction Collection Elute->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze Pool Pool High-Purity Fractions Analyze->Pool Lyophilize Lyophilization (Solvent Removal) Pool->Lyophilize Pure Pure this compound Powder Lyophilize->Pure

Caption: Standard experimental workflow from crude to pure this compound.

References

Technical Support Center: Optimizing Verlamelin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Verlamelin, a potent antifungal macrocyclic depsipeptide.[1][2][3] The synthesis is a complex process involving both solid-phase and solution-phase techniques, and this guide is designed to address common challenges encountered during the procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most reported and practicable strategy for the total synthesis of this compound A is a convergent approach that combines solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][4] The key stages involve:

  • Solid-Phase Synthesis of the linear pentapeptide fragment (NH₂-d-allo-Thr-d-Ala-l-Pro-l-Gln-d-Tyr-OH).[1][2][4]

  • Solution-Phase Synthesis of the Fmoc-l-Val-O-(5S/5R)-tetradecanoic acid fragment.[1][2][4]

  • On-Resin Coupling of the two fragments to form a linear precursor.[1][2][4]

  • Off-Resin Cyclization of the linear precursor to form the macrocycle.[1][2][4]

  • Global Deprotection to yield the final this compound A product.[1][2][4]

Q2: What are the major challenges in this compound synthesis?

A2: Researchers may encounter several challenges, including:

  • Slow kinetics of ester bond formation.[1][4]

  • Steric hindrance during the on-resin cyclization step.[1][4]

  • Difficulties in purifying the final product.

  • Low overall yields.

Q3: What is the reported overall yield for this compound A synthesis?

A3: The reported overall yield for this compound A is approximately 6.8%, while its epimer, (5R)-Verlamelin A, has been synthesized with an overall yield of 7.8%.[1][2][4]

Troubleshooting Guides

Issue 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS) of the Pentapeptide
Potential Cause Recommended Solution
Incomplete Fmoc deprotectionIncrease reaction time with piperidine solution or use a freshly prepared solution. Monitor deprotection using a colorimetric test (e.g., Kaiser test).
Poor amino acid couplingDouble couple problematic amino acids, especially hindered residues. Use a more efficient coupling reagent combination such as HBTU/HOBt or HATU in the presence of a non-nucleophilic base like DIPEA.
Resin swelling issuesEnsure the appropriate solvent is used for the resin type (e.g., DCM for 2-chlorotrityl chloride resin).[4] Allow adequate time for resin swelling before the first coupling step.
Issue 2: Inefficient On-Resin Coupling of the Fatty Acid Fragment
Potential Cause Recommended Solution
Steric hindranceThe independent solution-phase synthesis of the Fmoc-l-Val-O-(5S/5R)-TDA-OH fragment is designed to overcome this challenge.[1][4]
Inefficient esterificationUtilize the TCFH/NMI (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate / N-methylimidazole) reagent system to enhance esterification efficiency.[1][4]
Low loading efficiency on the resinOptimize the loading conditions, including the amount of the first amino acid and the base (e.g., DIPEA), and monitor the loading efficiency.[1]
Issue 3: Poor Yield in Off-Resin Cyclization
Potential Cause Recommended Solution
Unfavorable precursor conformationHigh dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization. Perform the reaction at a low concentration (e.g., 0.1-1 mM).
Inefficient activation of the carboxylic acidUse a highly efficient coupling reagent for macrolactamization, such as DPPA (diphenylphosphoryl azide) or HATU.
Epimerization during cyclizationThe choice of coupling reagents and reaction temperature can influence the degree of epimerization. Lowering the reaction temperature may be beneficial.

Experimental Protocols

Key Experiment: On-Resin Coupling of Fragments
  • Resin Preparation: The pentapeptide-bound resin is washed with dry DCM (3 x 30 mL) and DMF (3 x 30 mL).[1]

  • Fragment Preparation: The synthesized Fmoc-l-Val-O-(5S/5R)-tetradecanoic acid is dissolved in a suitable solvent.

  • Coupling Reaction: The dissolved fatty acid fragment is added to the resin along with the TCFH/NMI reagent system.

  • Reaction Conditions: The mixture is agitated at room temperature for a specified period, with reaction progress monitored by a suitable method (e.g., Kaiser test).

  • Washing: The resin is thoroughly washed with DMF, DCM, and methanol to remove excess reagents and byproducts.

Antifungal Activity Evaluation

The antifungal activity of synthesized this compound can be assessed by determining the Minimum Inhibitory Concentration (MIC) against various fungal species.

Fungal Species This compound A MIC (µg/mL) (5R)-Verlamelin A MIC (µg/mL)
Alternaria alternata84
Alternaria solani4-164-16
Rhizoctonia solani4-164-16

Data sourced from The Journal of Organic Chemistry.[1][2][4]

Visualized Workflows and Logic

Verlamelin_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Solution Solution-Phase Synthesis cluster_Coupling_Cyclization Coupling and Cyclization cluster_Final Final Steps Resin 2-CTC Resin Load_Tyr Load Fmoc-D-Tyr(tBu)-OH Resin->Load_Tyr SPPS_Cycle Iterative Coupling and Deprotection Cycles Load_Tyr->SPPS_Cycle Pentapeptide_Resin Pentapeptide on Resin SPPS_Cycle->Pentapeptide_Resin On_Resin_Coupling On-Resin Coupling (TCFH/NMI) Pentapeptide_Resin->On_Resin_Coupling Lactone (±)-δ-tetradecalactone Fatty_Acid Fmoc-l-Val-O-(5S/5R)-TDA-OH Lactone->Fatty_Acid Four-step synthesis Fatty_Acid->On_Resin_Coupling Linear_Precursor Linear Precursor on Resin On_Resin_Coupling->Linear_Precursor Cleavage Cleavage from Resin Linear_Precursor->Cleavage Off_Resin_Cyclization Off-Resin Cyclization Cleavage->Off_Resin_Cyclization Protected_this compound Protected this compound Off_Resin_Cyclization->Protected_this compound Deprotection Global Deprotection Protected_this compound->Deprotection Purification HPLC Purification Deprotection->Purification Verlamelin_A This compound A Purification->Verlamelin_A

Caption: Overall workflow for the total synthesis of this compound A.

Troubleshooting_Low_Coupling_Yield cluster_Optimization Optimization Strategies Start Low On-Resin Coupling Yield Check_Reagents Check Reagent Quality (Coupling agents, base) Start->Check_Reagents Check_Deprotection Verify Complete Fmoc Deprotection (Kaiser Test) Start->Check_Deprotection Optimize_Conditions Optimize Coupling Conditions Check_Reagents->Optimize_Conditions Reagents OK Check_Deprotection->Optimize_Conditions Deprotection Complete Double_Couple Double Couple Optimize_Conditions->Double_Couple Increase_Equivalents Increase Reagent Equivalents Optimize_Conditions->Increase_Equivalents Extend_Time Extend Reaction Time Optimize_Conditions->Extend_Time End Successful Coupling Double_Couple->End Improved Yield Increase_Equivalents->End Improved Yield Extend_Time->End Improved Yield

Caption: Troubleshooting logic for low on-resin coupling yield.

References

Technical Support Center: Verlamelin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of Verlamelin and its derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known derivatives?

This compound A is a naturally occurring macrocyclic depsipeptide with significant antifungal activity.[1][2][3] It belongs to a class of complex lipodepsipeptides.[3] One known derivative is this compound B.[4] The chemical structure of this compound A has been determined through total synthesis.[1][2]

Q2: Is there specific information available on the degradation pathways of this compound?

Currently, there is a lack of specific studies detailing the degradation pathways of this compound and its derivatives in the published literature. However, based on its chemical structure as a cyclic lipodepsipeptide, potential degradation pathways can be predicted by considering common degradation mechanisms for peptides.[5][6][7]

Q3: What are the likely degradation pathways for a cyclic peptide like this compound?

Cyclic peptides like this compound are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and deamidation.[8]

  • Hydrolysis: The ester and amide bonds within the macrocyclic structure of this compound can be susceptible to hydrolysis, leading to the opening of the ring and the formation of linear peptides. This can be catalyzed by acidic or basic conditions.

  • Oxidation: Certain amino acid residues within the peptide sequence may be prone to oxidation.

  • Deamidation: Amide-containing amino acid residues, such as asparagine or glutamine if present, can undergo deamidation.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during the study of this compound degradation.

Problem Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC) 1. Instability of this compound in the analytical solvent. 2. Repeated freeze-thaw cycles of stock solutions.[9] 3. Adsorption of the peptide to container surfaces.1. Evaluate the stability of this compound in different solvents and pH conditions to find an optimal analytical diluent. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[9] 3. Use low-adsorption vials (e.g., silanized glass or polypropylene).
Appearance of unexpected peaks in chromatograms during stability studies 1. Formation of degradation products. 2. Contamination of the sample or mobile phase.1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Use high-purity solvents and reagents, and ensure proper cleaning of the analytical system.
Loss of this compound concentration over time in solution 1. Degradation of the peptide.[9] 2. Adsorption to surfaces. 3. Microbial contamination.1. Store solutions at appropriate temperatures (e.g., -20°C or -80°C) and protect from light.[9] 2. See solution for inconsistent analytical results. 3. Use sterile buffers and handle samples under aseptic conditions.[9]
Difficulty in identifying degradation products by mass spectrometry 1. Low abundance of degradation products. 2. Co-elution of multiple degradants. 3. In-source fragmentation or formation of adducts.1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Optimize the chromatographic method to improve the separation of degradation products. 3. Optimize MS parameters (e.g., cone voltage, collision energy) to minimize in-source phenomena.

Experimental Protocols

Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound A

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • HPLC or UPLC system with UV and/or MS detector

  • pH meter

  • Incubator or water bath

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound A in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC-UV or LC-MS method to separate and identify the parent drug and its degradation products.

Hypothetical Degradation Data

The following table presents hypothetical quantitative data from a forced degradation study of this compound A.

Stress ConditionIncubation Time (hours)This compound A Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl, 60°C 0100.00.00.0
885.210.52.1
2465.725.35.8
0.1 M NaOH, RT 0100.00.00.0
478.915.63.5
1250.138.28.9
3% H₂O₂, RT 0100.00.00.0
892.55.11.2
2480.312.84.5

Visualizations

Proposed Degradation Pathway of this compound A

Proposed Degradation Pathways of this compound A Verlamelin_A This compound A (Cyclic Depsipeptide) Linear_Peptide Linear Peptide (Hydrolysis Product) Verlamelin_A->Linear_Peptide Hydrolysis (Acid/Base) Oxidized_this compound Oxidized this compound Verlamelin_A->Oxidized_this compound Oxidation Further_Degradation Further Degradation Products Linear_Peptide->Further_Degradation Oxidized_this compound->Further_Degradation

Caption: Proposed major degradation routes for this compound A.

Experimental Workflow for Forced Degradation Studies

Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acidic Sampling Time-Point Sampling Acid->Sampling Base Basic Base->Sampling Oxidative Oxidative Oxidative->Sampling Thermal Thermal Thermal->Sampling Photolytic Photolytic Photolytic->Sampling Start This compound Stock Solution Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photolytic Analysis HPLC / LC-MS Analysis Sampling->Analysis Data Data Interpretation & Pathway Elucidation Analysis->Data

Caption: General workflow for conducting forced degradation studies.

References

preventing epimerization during Verlamelin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Verlamelin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis, with a particular focus on preventing epimerization.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

FAQ 1: Epimerization at the C5-Stereocenter of the Hydroxy Fatty Acid

Question: We are observing the formation of the (5R)-epimer of this compound A during our synthesis. What are the likely causes and how can we improve the stereoselectivity for the desired (5S)-configuration of the (5S)-hydroxy-tetradecanoic acid moiety?

Answer:

The presence of the (5R)-epimer indicates a lack of stereocontrol during the synthesis of the Fmoc-L-Val-O-(5S)-tetradecanoic acid fragment. The synthesis of this compound A and its (5R)-epimer has been reported, highlighting that control of this stereocenter is a critical challenge.[1][2][3] While the initial total synthesis of this compound utilized a racemic precursor for the hydroxy fatty acid followed by separation of the diastereomers, a stereoselective synthesis of the (5S)-hydroxy-tetradecanoic acid is crucial for an efficient and scalable process.

Recommended Solutions:

Several asymmetric synthesis strategies can be employed to produce the desired (S)-β-hydroxy fatty acid with high enantiomeric excess. Below are some suggested approaches:

  • Organocatalytic Asymmetric Epoxidation: Chiral epoxides are valuable intermediates that can be synthesized using organocatalysis, such as with MacMillan's imidazolidinone catalysts. The resulting epoxide can then be opened with a suitable nucleophile to establish the desired stereocenter.

  • Biocatalytic Hydration: Fatty acid hydratases (FAHs) can catalyze the stereo- and regioselective addition of water to unsaturated fatty acids. Using a recombinant E. coli expressing an oleate hydratase could be a viable green chemistry approach to produce (R)-10-hydroxystearic acid, and similar principles could be applied to generate other hydroxy fatty acids.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid or a carbohydrate, the desired stereocenter can be incorporated through a series of well-established chemical transformations.

Experimental Protocol: Asymmetric Epoxidation Approach

This protocol provides a general workflow for the asymmetric synthesis of a chiral epoxide, a key intermediate for the (5S)-hydroxy-tetradecanoic acid.

StepProcedureReagents/ConditionsExpected Outcome
1Aldehyde Synthesis Standard oxidation of the corresponding primary alcohol.High yield of the aldehyde precursor.
2Asymmetric Epoxidation To a solution of (2S,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate in THF, add 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one, followed by the aldehyde.Formation of the chiral epoxide with high enantioselectivity.
3Purification Flash column chromatography.Purified chiral epoxide.
FAQ 2: Epimerization during On-Resin Coupling of the Acyl-Amino Acid Fragment

Question: We are detecting epimerization of the L-Valine residue after coupling the Fmoc-L-Val-O-(5S)-tetradecanoic acid fragment to the resin-bound pentapeptide. How can we minimize this?

Answer:

Epimerization of the C-terminal amino acid of the activated acyl donor (L-Valine in this case) is a common side reaction during peptide coupling, especially when coupling bulky fragments.[4][5] The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize.[4] The choice of coupling reagent and base is critical to suppress this side reaction.

Recommended Solutions:

The use of the N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) reagent system has been shown to be highly effective in preventing epimerization during challenging amide bond formations.[6][7][8][9] This system generates a highly reactive N-acyl imidazolium intermediate in situ, which reacts rapidly with the amine nucleophile, minimizing the time for epimerization to occur.[7]

Experimental Protocol: TCFH/NMI Mediated On-Resin Coupling

StepProcedureReagents/ConditionsExpected Outcome
1Resin Swelling Swell the resin-bound pentapeptide in the appropriate solvent (e.g., DMF).Properly solvated resin for efficient reaction.
2Coupling Solution Prep In a separate vessel, dissolve Fmoc-L-Val-O-(5S)-tetradecanoic acid, TCFH, and NMI in DMF.Formation of the N-acyl imidazolium intermediate.
3Coupling Reaction Add the coupling solution to the swollen resin and agitate.Covalent attachment of the fatty acid fragment to the peptide.
4Washing Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.Purified resin-bound depsipeptide.

Quantitative Data: Comparison of Coupling Reagents

Coupling ReagentBaseSolvent% Epimerization (Model System)Reference
TCFH/NMI NMIMeCN< 1% [9]
PyBrOPDIPEADMF9%[9]
HATUDIPEADMFSignificant epimerization observed in some cases[6]
FAQ 3: Epimerization during Off-Resin Macrolactamization

Question: We are observing significant epimerization of the C-terminal D-Tyrosine residue during the final macrolactamization step. What conditions are recommended to prevent this?

Answer:

Macrolactamization is a critical step that is often prone to epimerization of the C-terminal amino acid due to the activation of its carboxyl group.[10][11] The choice of cyclization reagents, solvent, and reaction conditions such as temperature and concentration are crucial for minimizing this side reaction.

Recommended Solutions:

The use of phosphonium-based coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can effectively suppress epimerization during macrolactamization.[11] Performing the reaction at low temperatures and under high dilution conditions further favors the desired intramolecular cyclization over intermolecular side reactions and epimerization.

Experimental Protocol: Epimerization-Suppressed Macrolactamization

StepProcedureReagents/ConditionsExpected Outcome
1Linear Peptide Prep Cleave the linear depsipeptide from the resin and deprotect the N-terminus.Purified linear precursor.
2Cyclization Dissolve the linear peptide in a suitable solvent (e.g., DMF/DCM) at high dilution (0.001 M). Cool the solution to 0°C. Add PyBOP, HOBt, and a non-nucleophilic base (e.g., DIPEA).Formation of the cyclic depsipeptide.
3Purification Purify the crude product by preparative HPLC.Isolated this compound with high diastereomeric purity.
FAQ 4: Detection and Quantification of Epimers

Question: How can we accurately detect and quantify the level of epimerization in our synthetic intermediates and final product?

Answer:

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for detecting and quantifying diastereomeric impurities.[6][12][13][14][15][16]

Recommended Method: Chiral HPLC

  • Principle: Diastereomers can often be separated on standard reverse-phase HPLC columns due to their different physical properties. However, for accurate quantification, especially of enantiomers, a chiral stationary phase (CSP) is often required.

  • Procedure:

    • Develop an HPLC method (either on a standard C18 or a chiral column) that provides baseline separation of the desired product and its epimer.

    • Prepare a standard mixture of the two epimers to confirm their retention times.

    • Analyze the synthetic sample under the optimized conditions.

    • Quantify the amount of each epimer by integrating the peak areas. The percentage of the undesired epimer can be calculated as: % Epimer = (Area of Epimer Peak / (Area of Desired Product Peak + Area of Epimer Peak)) * 100.

Troubleshooting HPLC Separation:

  • Poor Resolution: If the peaks for the epimers are not well-resolved, try adjusting the mobile phase composition (e.g., changing the organic solvent ratio, adding ion-pairing reagents), temperature, or flow rate.

  • No Separation: If no separation is achieved on a standard column, a chiral column is necessary. Several types of chiral stationary phases are commercially available (e.g., polysaccharide-based, protein-based).

Visualizations

General Mechanism of Epimerization in Peptide Synthesis

The following diagram illustrates the two primary mechanisms of epimerization during peptide synthesis: oxazolone formation and direct enolization.

Caption: Mechanisms of epimerization in peptide synthesis.

Workflow for Troubleshooting Epimerization in this compound Synthesis

This workflow outlines a systematic approach to identifying and resolving epimerization issues.

troubleshooting_workflow start Epimerization Detected identify_step Identify Step of Epimerization (HPLC analysis of intermediates) start->identify_step fatty_acid_synthesis Fatty Acid Synthesis? identify_step->fatty_acid_synthesis on_resin_coupling On-Resin Coupling? fatty_acid_synthesis->on_resin_coupling No solution_fa Implement Stereoselective Synthesis of Hydroxy Fatty Acid fatty_acid_synthesis->solution_fa Yes macrolactamization Macrolactamization? on_resin_coupling->macrolactamization No solution_coupling Use TCFH/NMI or other low-epimerization coupling reagents on_resin_coupling->solution_coupling Yes solution_cyclization Use PyBOP/HOBt, low temperature, and high dilution macrolactamization->solution_cyclization Yes re_analyze Re-analyze for Epimerization macrolactamization->re_analyze No solution_fa->re_analyze solution_coupling->re_analyze solution_cyclization->re_analyze end Epimerization Minimized re_analyze->end

Caption: Troubleshooting workflow for epimerization.

References

Technical Support Center: Navigating Scale-Up Challenges in Verlamelin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming common challenges encountered during the scale-up of Verlamelin production. The following troubleshooting guides, FAQs, and experimental protocols are designed to address specific issues that may arise during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: this compound, a cyclic lipodepsipeptide, can be produced through two main routes: fermentation of the entomopathogenic fungus Lecanicillium sp. HF627, from which it was originally isolated, and total chemical synthesis.[1] The synthetic route often involves a combination of solid-phase peptide synthesis (SPPS) and solution-phase techniques to manage the complexities of its structure, which includes a hydroxytetradecanoic acid moiety.[2]

Q2: What are the most significant hurdles when scaling up this compound synthesis?

A2: Key challenges in scaling up this compound production include maintaining process consistency and reproducibility from lab to manufacturing scale.[3] Specific to this compound's chemical synthesis, challenges include slow ester bond formation kinetics, increased steric hindrance during cyclization, and the need for multi-step purification processes that can lead to low overall yields.[2] Furthermore, managing the supply chain for specialized reagents and controlling costs associated with large-scale equipment and solvents are critical considerations.[3]

Q3: How does the choice of synthesis strategy impact the scalability of this compound production?

A3: The synthesis strategy significantly influences scalability. An on-resin cyclization approach can be hampered by steric hindrance and restricted conformational freedom of the resin-bound intermediates.[2] An alternative, more scalable approach is an off-resin (solution-phase) cyclization strategy. This method involves synthesizing linear precursors on a solid support, cleaving them from the resin, and then performing the crucial macrocyclization step in a dilute solution to favor intramolecular cyclization over intermolecular polymerization.[2]

Troubleshooting Guide

Issue 1: Low Yield of the Linear Peptide Precursor During Solid-Phase Peptide Synthesis (SPPS)

  • Question: We are experiencing a significant drop in yield for the linear pentapeptide precursor of this compound as we increase the scale of our solid-phase synthesis. What could be the cause?

  • Answer: Low yields during SPPS scale-up can stem from several factors. Inefficient mixing and mass transfer limitations within larger reaction vessels can lead to incomplete coupling or deprotection steps.[4] For this compound synthesis, the coupling of specific amino acids may be inherently slow. Ensure that coupling reagents are fresh and used in sufficient excess. Extend reaction times and monitor the completion of each step using a qualitative test (e.g., ninhydrin test). Additionally, consider that the properties of the solid support (resin) can change with larger batch sizes, affecting solvent swelling and reagent accessibility.

Issue 2: Unsuccessful or Low-Yield Esterification Step

  • Question: Our attempts to esterify Fmoc-L-Val-OH with the resin-bound peptide containing the hydroxytetradecanoic acid moiety are failing at a larger scale. Why is this happening?

  • Answer: This is a known challenge in this compound synthesis.[2] The failure of this esterification is likely due to the restricted conformational freedom of the resin-anchored hydroxyl group and significant steric hindrance.[2] To overcome this, it is recommended to prepare the Fmoc-L-Val-O-(5S/5R)-TDA-OH fragment separately in solution-phase. This fragment can then be coupled to the resin-bound peptide, circumventing the difficult on-resin esterification.[2]

Issue 3: Poor Cyclization Efficiency and Formation of Side Products

  • Question: During the final macrocyclization step in solution, we are observing low yields of the desired cyclic this compound and a high proportion of dimeric or polymeric side products. How can we optimize this?

  • Answer: The formation of intermolecular side products during cyclization is a common issue when scaling up. The key is to maintain a high-dilution condition to favor the intramolecular reaction. When scaling up, simply increasing the volume of solvent may not be sufficient if the rate of addition of the linear peptide is too high. Employ a syringe pump for the slow addition of the linear precursor to the reaction vessel containing the cyclization reagents. This ensures that the concentration of the uncyclized peptide remains extremely low at all times. The optimal concentration for this compound cyclization has been reported to be around 0.001 M in dichloromethane (DCM).[2]

Issue 4: Difficulty in Purifying this compound Epimers at Scale

  • Question: We are struggling to achieve baseline separation of this compound A and its (5R)-epimer using our preparative HPLC system, leading to cross-contamination and yield loss. What can we do?

  • Answer: The co-elution of diastereomers is a frequent challenge in peptide purification. The published method for separating this compound A and (5R)-Verlamelin A utilizes a C18 stationary phase with an isocratic mobile phase of methanol, water, and formic acid.[2] For better separation at a larger scale, consider the following:

    • Optimize the Mobile Phase: Small adjustments to the methanol percentage or the formic acid concentration can significantly impact resolution.

    • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve separation.

    • Gradient Elution: If isocratic elution is insufficient, develop a shallow gradient around the elution point of the two epimers.

    • Column Loading: Overloading the column is a common cause of poor separation. Determine the maximum loading capacity for your specific column and conditions.

Quantitative Data Summary

The following tables provide a summary of typical parameter changes when scaling up peptide synthesis and purification. Note that these are illustrative values and actual results will vary.

Table 1: Comparison of Lab-Scale vs. Scale-Up SPPS Parameters for this compound Precursor

ParameterLab-Scale (1 mmol)Pilot-Scale (100 mmol)Key Consideration for Scale-Up
Resin Quantity ~1.5 g~150 gEnsure uniform swelling and mixing.
Solvent Volume (per wash) 20 mL2 LIncreased cost and disposal considerations.
Coupling Reagent Excess 3-5 equivalents2-3 equivalentsOptimize to balance cost and reaction completeness.
Typical Crude Yield 70-80%50-65%Mass transfer limitations can reduce efficiency.[3]
Synthesis Time 24-48 hours48-96 hoursLonger reaction and wash times are often needed.

Table 2: Purification Parameters for this compound Epimers

ParameterAnalytical HPLCSemi-Preparative HPLC[2]Preparative HPLC
Column Diameter 4.6 mm10-20 mm>50 mm
Flow Rate 1.0 mL/min3.0 mL/min>50 mL/min
Typical Loading <1 mg5-50 mg>500 mg
Solvent Consumption LowModerateHigh
Overall Yield N/A6-8%4-6%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear this compound Precursor

This protocol is adapted from the established total synthesis methodology.[2]

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a suitable solid-phase synthesis vessel.

  • First Amino Acid Loading: Add Fmoc-D-Tyr(OtBu)-OH (4 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents) to the resin. Agitate for 4 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Wash the resin with DCM and dimethylformamide (DMF). Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

  • Peptide Coupling Cycle: For each subsequent amino acid (L-Gln(Trt), L-Pro, D-Ala), perform the following steps:

    • Dissolve the Fmoc-protected amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and agitate for 2 hours.

    • Confirm reaction completion with a negative ninhydrin test.

    • Perform the Fmoc deprotection step as described above.

  • Fragment Coupling: Couple the solution-synthesized Fmoc-L-Val-O-(5S/5R)-TDA-OH fragment using the same coupling reagents.

  • Resin Cleavage: After the final Fmoc deprotection, wash the resin with DCM and treat with a cleavage cocktail of trifluoroethanol (TFE) and DCM to release the linear peptide.

  • Precipitation and Drying: Concentrate the cleavage solution and precipitate the crude linear peptide with cold diethyl ether. Centrifuge, decant the ether, and dry the peptide under vacuum.

Protocol 2: Cyclization and Purification of this compound

  • Cyclization Reaction:

    • Prepare a high-dilution setup. In a large reaction vessel, add DCM to achieve a final concentration of 0.001 M.

    • Add cyclization reagents (e.g., HATU and DIPEA) to the main vessel.

    • Dissolve the crude linear peptide in a minimal amount of DMF and add it to a syringe pump.

    • Add the linear peptide solution dropwise to the stirred reaction vessel over 8-12 hours.

    • Allow the reaction to proceed for an additional 12 hours after the addition is complete.

  • Global Deprotection:

    • Remove the solvent in vacuo.

    • Treat the crude cyclized product with a solution of 25% trifluoroacetic acid (TFA) in DCM for 2 hours to remove the side-chain protecting groups (OtBu, Trt).[2]

  • Purification:

    • Dissolve the final crude product in methanol.

    • Purify by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Employ a mobile phase of Methanol/Water/Formic Acid (e.g., 80:20:0.008 v/v/v) to separate this compound A and its (5R)-epimer.[2]

    • Collect fractions, confirm the identity of the products by mass spectrometry, and lyophilize to obtain the final products as colorless gels.[2]

Visualizations

Verlamelin_Synthesis_Workflow Resin 2-Cl-Trt Resin Load_Tyr 1. Load Fmoc-D-Tyr(OtBu)-OH Resin->Load_Tyr SPPS_Cycle 2. Iterative SPPS (Gln, Pro, D-Ala) Load_Tyr->SPPS_Cycle Fragment_Couple 3. Couple Hydroxy-Fatty Acid Fragment SPPS_Cycle->Fragment_Couple Fragment_Prep Solution Phase Synthesis: Fmoc-L-Val-O-(5S/5R)-TDA-OH Fragment_Prep->Fragment_Couple Cleavage 4. Cleave Linear Peptide from Resin (TFE/DCM) Fragment_Couple->Cleavage Cyclization 5. Macrocyclization (High Dilution) Cleavage->Cyclization Deprotection 6. Global Deprotection (TFA/DCM) Cyclization->Deprotection Purification 7. RP-HPLC Purification (Separation of Epimers) Deprotection->Purification Product This compound A & (5R)-Verlamelin A Purification->Product

Caption: Workflow for the total synthesis of this compound.

Fungal_Secondary_Metabolite_Regulation cluster_stress Environmental Stressors Nutrient_Limitation Nutrient Limitation TOR_Pathway TOR Signaling Pathway Nutrient_Limitation->TOR_Pathway inhibits pH_Stress pH Stress MAPK_Pathway MAPK Signaling Pathway pH_Stress->MAPK_Pathway activates Oxidative_Stress Oxidative Stress Oxidative_Stress->MAPK_Pathway activates Transcription_Factors Transcription Factors (e.g., PacC, LaeA) TOR_Pathway->Transcription_Factors regulates MAPK_Pathway->Transcription_Factors regulates Gene_Cluster This compound Biosynthetic Gene Cluster Transcription_Factors->Gene_Cluster activates/represses Verlamelin_Production This compound Production Gene_Cluster->Verlamelin_Production

Caption: Regulation of fungal secondary metabolite production.

References

Navigating Verlamelin Antifungal Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Verlamelin antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the experimental workflow. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a naturally occurring macrocyclic depsipeptide with broad-spectrum antifungal activity.[1] As a cyclic lipopeptide, it is produced by the fungus Simplicillium lamellicola.[2] While the precise mechanism is a subject of ongoing research, many antifungal peptides act by disrupting the fungal cell membrane integrity or inhibiting essential cellular processes like cell wall synthesis.[3][4][5]

Q2: Which is the most common method for determining the antifungal activity of this compound?

The most common in vitro method for evaluating the antifungal activity of a compound like this compound is the broth microdilution assay.[1][6] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[7] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are often adapted for this purpose.[6][7]

Q3: What are the critical parameters that can introduce variability in our this compound MIC results?

Several factors can contribute to variability in MIC results. These include the preparation of the fungal inoculum, the concentration and purity of this compound, the composition and pH of the growth medium, the incubation time and temperature, and the method of endpoint determination.[6][8][9] Inconsistencies in any of these parameters can lead to significant deviations in the observed MIC values.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your this compound antifungal assays.

Issue 1: High Variability in MIC Values Between Experiments

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Inoculum Preparation Standardize the fungal culture age and ensure the inoculum is prepared to the correct cell density (e.g., using a spectrophotometer or hemocytometer). The CLSI and EUCAST provide specific guidelines for inoculum preparation.[6]
Variations in Assay Medium Use the same batch of growth medium for all related experiments. The pH of the medium can significantly impact the activity of some antifungal agents.[8] Ensure the pH is consistent.
Different Incubation Times Adhere strictly to the specified incubation time. For some fungi, reading the MIC at 24 hours versus 48 hours can result in different values, a phenomenon known as "trailing growth".[8][10]
Subjective Endpoint Reading If using visual endpoint determination, have the same trained individual read all plates. Alternatively, use a spectrophotometric plate reader for a more objective measurement of growth inhibition.[6]
Issue 2: No Fungal Growth in Control Wells

Possible Causes & Solutions:

CauseRecommended Solution
Inoculum Viability Check the viability of your fungal stock. Culture the inoculum on an agar plate to ensure it is capable of growth.
Incorrect Growth Medium Confirm that the medium used supports the growth of the specific fungal species being tested.
Inappropriate Incubation Conditions Verify that the incubation temperature and atmosphere (e.g., aerobic) are optimal for the growth of your test organism.
Issue 3: "Skipped" Wells or Paradoxical Growth at High this compound Concentrations

Possible Causes & Solutions:

CauseRecommended Solution
Compound Precipitation This compound, as a lipopeptide, may have limited solubility at high concentrations. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a different solvent or adjusting the concentration range.
Paradoxical Effect Some antifungal agents, particularly echinocandins, can exhibit a paradoxical effect where growth reappears at concentrations above the MIC.[7] While not yet documented for this compound, this is a known phenomenon in antifungal testing. Document the observation and consider the MIC to be the lowest concentration with significant growth inhibition.

Experimental Protocols

Protocol: Broth Microdilution Assay for this compound

This protocol is a generalized procedure based on CLSI guidelines and should be optimized for your specific fungal strain.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in the growth medium (e.g., RPMI 1640) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal cells in sterile saline from a fresh culture.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer.

    • Dilute this suspension in the growth medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the assay plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume to 200 µL.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.[7]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the standard followed) compared to the growth control.[6] This can be determined visually or by measuring the optical density with a microplate reader.

Visualizations

Hypothetical Signaling Pathway for this compound Action

Verlamelin_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Ergosterol-Rich Domains This compound->Membrane Binds to Pore Pore Formation Membrane->Pore Induces Ion Ion Leakage (K+, Na+) Pore->Ion Causes Depolarization Membrane Depolarization Ion->Depolarization Leads to Death Cell Death Depolarization->Death Results in

Caption: Hypothetical mechanism of this compound action on the fungal cell membrane.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare this compound Serial Dilutions in 96-Well Plate C Inoculate Plate with Fungal Suspension A->C B Prepare Fungal Inoculum to Standardized Density B->C D Incubate Plate (e.g., 35°C, 24-48h) C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC (Lowest Concentration with Growth Inhibition) E->F

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting Logic for High MIC Variability

Troubleshooting_Variability start High MIC Variability Observed q1 Is Inoculum Density Consistent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is Incubation Time Strictly Controlled? a1_yes->q2 s1 Standardize Inoculum Preparation Protocol a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the Same Batch of Medium Used? a2_yes->q3 s2 Adhere to a Fixed Incubation Period a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consider Endpoint Reading Method (Visual vs. Automated) a3_yes->end s3 Use a Single Batch of Medium for Comparative Assays a3_no->s3

Caption: Decision tree for troubleshooting high variability in MIC results.

References

Validation & Comparative

Verlamelin: A Comparative Analysis of its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal agent verlamelin, contrasting its known properties with those of established antifungal drug classes. This document summarizes available experimental data, outlines key experimental methodologies, and visualizes proposed mechanisms of action to aid in research and drug development efforts.

Introduction to this compound

This compound is a naturally occurring cyclic lipopeptide with demonstrated broad-spectrum antifungal activity, particularly against various plant pathogenic fungi.[1][2] Despite its potent bioactivity, detailed studies on its specific mechanism of action are limited, which is partly attributed to its low natural availability.[2] this compound is produced by the fungus Simplicillium lamellicola, which employs multiple strategies to combat other fungi, including mycoparasitism and the secretion of antifungal metabolites like this compound.[1]

Comparison of Antifungal Mechanisms of Action

The following table summarizes the proposed or known mechanisms of action of this compound and compares them with three major classes of clinically important antifungal drugs: polyenes, azoles, and echinocandins.

Antifungal Agent/Class Target Mechanism of Action Effect on Fungal Cell
This compound (Hypothesized) Fungal Cell MembraneAs a lipopeptide, this compound is hypothesized to interact with and disrupt the integrity of the fungal cell membrane, potentially by forming pores or altering membrane fluidity.Leakage of intracellular components, leading to cell death.
Polyenes (e.g., Amphotericin B) Ergosterol in the fungal cell membraneBinds to ergosterol, forming pores or channels in the cell membrane.[3]Increased membrane permeability, leakage of ions and other essential molecules, leading to cell death.[3]
Azoles (e.g., Fluconazole) Lanosterol 14α-demethylase (an enzyme in the ergosterol biosynthesis pathway)Inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[3]Disruption of membrane integrity and function, inhibition of fungal growth (fungistatic).[3]
Echinocandins (e.g., Caspofungin) β-(1,3)-D-glucan synthase (an enzyme in the fungal cell wall biosynthesis pathway)Inhibits the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall.Weakening of the cell wall, leading to osmotic instability and cell lysis (fungicidal).

Quantitative Comparison of Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The following table presents available MIC data for this compound against selected plant pathogenic fungi and representative MIC ranges for other antifungal classes against clinically relevant Candida species.

Antifungal Agent Fungal Species MIC (µg/mL)
This compoundAlternaria alternata8[2]
This compoundAlternaria solani16[2]
This compoundRhizoctonia solani4[2]
(5R)-verlamelin A (an epimer)Alternaria alternata4[2]
Alternative Antifungals Fungal Species MIC Range (µg/mL)
Nystatin (Polyene)Candida albicans~2.01 (inhibition zone in cm)[4]
Ketoconazole (Azole)Candida spp.0.248 - 0.443[4]
Moronecidin-like peptideCandida albicans, C. tropicalis8[5]
Moronecidin-like peptideCandida glabrata32[5]

Experimental Protocols

Broth Microdilution Assay for MIC Determination of this compound

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is the broth microdilution assay. The following is a general protocol based on descriptions for testing this compound.[2]

  • Preparation of Fungal Inoculum: Fungal strains are cultured overnight in a suitable broth medium, such as potato dextrose broth (PDB). The culture is then diluted to a standardized concentration, typically around 1 x 10^6 colony-forming units (CFU)/mL.[2]

  • Serial Dilution of Antifungal Agent: A two-fold serial dilution of this compound is prepared in the same broth medium in a 96-well microplate.[2]

  • Inoculation: An equal volume of the diluted fungal suspension is added to each well of the microplate containing the serially diluted this compound.[2]

  • Incubation: The microplate is incubated at an appropriate temperature (e.g., 25°C) for 48-72 hours.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.[2]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the established mechanisms of action for polyenes, azoles, and echinocandins, and a hypothesized mechanism for this compound based on its lipopeptide nature.

Verlamelin_Mechanism This compound This compound (Lipopeptide) FungalMembrane Fungal Cell Membrane This compound->FungalMembrane Interacts with PoreFormation Pore Formation/ Membrane Disruption FungalMembrane->PoreFormation Leads to CellLysis Cell Lysis PoreFormation->CellLysis Causes

Caption: Hypothesized mechanism of action for this compound.

Polyene_Mechanism Polyene Polyene (e.g., Amphotericin B) Ergosterol Ergosterol Polyene->Ergosterol Binds to MembranePore Membrane Pore/ Channel Formation Ergosterol->MembranePore Induces IonLeakage Ion Leakage MembranePore->IonLeakage Allows CellDeath Cell Death IonLeakage->CellDeath Leads to

Caption: Mechanism of action for polyene antifungals.

Azole_Mechanism Azole Azole (e.g., Fluconazole) LanosterolDemethylase Lanosterol 14α-demethylase Azole->LanosterolDemethylase Inhibits ErgosterolSynthesis Ergosterol Synthesis LanosterolDemethylase->ErgosterolSynthesis Blocks MembraneIntegrity Disrupted Membrane Integrity ErgosterolSynthesis->MembraneIntegrity Results in GrowthInhibition Fungal Growth Inhibition MembraneIntegrity->GrowthInhibition Leads to

Caption: Mechanism of action for azole antifungals.

Echinocandin_Mechanism Echinocandin Echinocandin (e.g., Caspofungin) GlucanSynthase β-(1,3)-D-glucan synthase Echinocandin->GlucanSynthase Inhibits GlucanSynthesis β-(1,3)-D-glucan Synthesis GlucanSynthase->GlucanSynthesis Blocks CellWallIntegrity Weakened Cell Wall GlucanSynthesis->CellWallIntegrity Results in CellLysis Osmotic Lysis CellWallIntegrity->CellLysis Leads to

Caption: Mechanism of action for echinocandin antifungals.

Conclusion

This compound represents a promising antifungal agent with potent activity against a range of fungal pathogens. While its precise mechanism of action remains to be fully elucidated, its lipopeptide structure suggests a likely interaction with the fungal cell membrane, leading to disruption and cell death. Further research is crucial to unravel the specific molecular targets of this compound, which will not only enhance our understanding of its antifungal properties but also pave the way for the development of novel and more effective antifungal therapies. The comparative data presented in this guide highlights the distinct mechanisms employed by different classes of antifungal agents and underscores the importance of exploring diverse chemical scaffolds, such as that of this compound, in the ongoing search for new treatments for fungal infections.

References

A Comparative Analysis of Verlamelin and Amphotericin B: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics, the polyene macrolide Amphotericin B has long been a cornerstone for treating severe systemic fungal infections. However, its significant toxicity profile necessitates the continued search for novel, more effective, and safer antifungal agents. One such emerging candidate is Verlamelin, a cyclic lipodepsipeptide. This guide provides a comprehensive comparison of the current state of knowledge on this compound and Amphotericin B, focusing on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

I. Overview and Mechanism of Action

Amphotericin B: A Well-Established Antifungal

Amphotericin B exerts its fungicidal activity by binding to ergosterol, a primary sterol component of the fungal cell membrane. This interaction leads to the formation of pores or ion channels in the membrane, causing leakage of intracellular ions and other essential molecules, ultimately resulting in fungal cell death. While highly effective, Amphotericin B's mechanism also underlies its principal toxicity, as it can also bind to cholesterol in mammalian cell membranes, leading to dose-limiting side effects, most notably nephrotoxicity. Several lipid-based formulations of Amphotericin B have been developed to mitigate this toxicity by altering the drug's distribution in the body.

This compound: An Emerging Lipodepsipeptide

This compound is a cyclic lipodepsipeptide with demonstrated antifungal activity. While its precise mechanism of action is not yet fully elucidated, like other lipopeptides, it is hypothesized to involve interaction with and disruption of the fungal cell membrane. The lipophilic tail of the molecule likely facilitates its insertion into the lipid bilayer, while the cyclic peptide head may be involved in pore formation or other disruptive processes. Further research is required to fully characterize the molecular targets and signaling pathways affected by this compound.

II. Comparative Efficacy: A Data-Driven Analysis

A direct comparative efficacy analysis between this compound and Amphotericin B against clinically relevant fungal pathogens is currently challenging due to the limited publicly available data for this compound. The following tables summarize the existing in vitro susceptibility data for both compounds.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMIC Range (µg/mL)Reference
Alternaria solani4 - 16[1][2]
Alternaria alternata4 - 16[1][2]
Rhizoctonia solani4 - 16[1][2]

Note: Data for this compound is currently limited to plant pathogenic fungi. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: In Vitro Antifungal Activity of Amphotericin B against Clinically Relevant Fungi

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Candida albicans0.125 - 2[3]
Aspergillus fumigatus0.25 - 2[3]
Cryptococcus neoformans0.125 - 1[4][5][6]

Note: MIC values for Amphotericin B can vary depending on the specific isolate and testing methodology.

III. Experimental Methodologies

The evaluation of antifungal efficacy relies on standardized in vitro and in vivo experimental protocols. Understanding these methods is crucial for interpreting and comparing study results.

In Vitro Susceptibility Testing: Broth Microdilution

The most widely accepted methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents are the broth microdilution assays standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][7][8][9]

Key Steps in Broth Microdilution:

  • Preparation of Antifungal Agent: The antifungal drug is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.

  • Inoculation: The microtiter plate wells are inoculated with the fungal suspension.

  • Incubation: The plate is incubated under controlled conditions (temperature and time).

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Results A Antifungal Stock C Serial Dilution A->C B Fungal Culture D Inoculum Standardization B->D E Inoculation of Microtiter Plate C->E D->E F Incubation E->F G MIC Reading F->G

Figure 1: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

In Vivo Efficacy Studies

Animal models of systemic fungal infections are essential for evaluating the therapeutic potential of new antifungal candidates. These studies provide insights into a drug's pharmacokinetics, pharmacodynamics, and overall efficacy in a living organism.

Typical In Vivo Study Design:

  • Infection Model: Laboratory animals (e.g., mice) are infected with a pathogenic fungus.

  • Treatment: Animals are treated with the investigational antifungal agent at various doses and schedules. A control group receives a placebo or a standard-of-care antifungal like Amphotericin B.

  • Outcome Measures: Efficacy is assessed by monitoring survival rates, fungal burden in target organs (e.g., kidneys, lungs, brain), and clinical signs of infection.

InVivoWorkflow A Animal Model Selection B Infection with Pathogenic Fungus A->B C Treatment Groups (Test Compound, Amphotericin B, Placebo) B->C D Monitoring of Survival and Clinical Signs C->D E Determination of Fungal Burden in Organs D->E F Data Analysis and Efficacy Determination E->F

Figure 2: General Workflow for In Vivo Antifungal Efficacy Studies.

IV. Signaling Pathways and Cellular Targets

The distinct mechanisms of action of Amphotericin B and the putative mechanism of this compound are illustrated below.

SignalingPathways cluster_ampho Amphotericin B cluster_verla This compound (Hypothesized) AmB Amphotericin B Ergosterol Ergosterol (Fungal Membrane) AmB->Ergosterol Pore Pore Formation Ergosterol->Pore Leakage Ion Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death Ver This compound Membrane Fungal Cell Membrane Ver->Membrane Disruption Membrane Disruption Membrane->Disruption Death2 Fungal Cell Death Disruption->Death2

References

Verlamelin and Fluconazole: A Comparative Analysis Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance, particularly to widely used agents like fluconazole, presents a significant challenge in clinical practice. This guide provides a comparative overview of verlamelin, a cyclic lipopeptide with antifungal properties, and fluconazole, a triazole antifungal, in the context of resistant fungal strains. While direct comparative studies on their efficacy against resistant clinical isolates are limited in publicly available literature, this document synthesizes existing data on their individual characteristics, mechanisms of action, and the methodologies used to evaluate antifungal efficacy.

Executive Summary

Fluconazole, a cornerstone of antifungal therapy, is facing increasing resistance, primarily in Candida species. This resistance is driven by several well-characterized mechanisms, including the overexpression of efflux pumps and modifications of the drug's target enzyme, lanosterol 14α-demethylase. This compound, a natural cyclic lipopeptide, has demonstrated broad-spectrum antifungal activity, primarily against plant pathogenic fungi.[1][2] Its potential against clinically relevant, fluconazole-resistant human pathogens is an area of active interest, though comprehensive data is not yet available. This guide outlines the known attributes of both compounds and the experimental frameworks required for a direct comparison.

Data Presentation

Due to the lack of direct comparative studies, this section presents typical Minimum Inhibitory Concentration (MIC) values for fluconazole against susceptible and resistant Candida albicans strains, and reported MICs for this compound against various fungal species. This data is compiled from multiple sources to provide a general performance overview.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Antifungal AgentFungal StrainResistance StatusTypical MIC Range (μg/mL)
Fluconazole Candida albicansSusceptible≤ 2
Candida albicansSusceptible-Dose Dependent16 - 32[3]
Candida albicansResistant≥ 64[3]
Candida glabrataOften higher intrinsic resistance16 - >64
Candida kruseiIntrinsically Resistant≥ 64
This compound Alternaria alternataNot Applicable8[4]
Alternaria solaniNot Applicable4 - 16[4]
Rhizoctonia solaniNot Applicable4 - 16[4]
Various plant pathogenic fungiNot Applicable0.156 - 9.8[4]

Mechanisms of Action and Resistance

Fluconazole

Fluconazole is a fungistatic agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this step leads to the accumulation of toxic sterol precursors and disruption of membrane integrity and function.

Mechanisms of Fluconazole Resistance:

  • Target Site Modification: Mutations in the ERG11 gene can reduce the binding affinity of fluconazole to the demethylase enzyme.[5]

  • Overexpression of ERG11: Increased production of the target enzyme can dilute the effect of the drug.[5]

  • Efflux Pump Overexpression: Upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump fluconazole out of the fungal cell.[5]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes of the pathway, such as in the ERG3 gene, can allow the fungus to bypass the toxic effects of accumulated sterols.

This compound

This compound is a cyclic lipopeptide.[1] While its exact mechanism of action is not as extensively studied as fluconazole's, many antifungal peptides and lipopeptides are known to act on the fungal cell wall or membrane.[6] Potential mechanisms include the inhibition of cell wall synthesis, specifically targeting components like β-glucans, or the disruption of cell membrane integrity, leading to leakage of cellular contents.[6]

Experimental Protocols

Standardized methodologies are crucial for the accurate in vitro and in vivo evaluation of antifungal agents. The following are key experimental protocols that would be employed in a head-to-head comparison of this compound and fluconazole.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution based on CLSI M27-A3): [7]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI-1640 medium.[8]

  • Drug Dilution: Serial twofold dilutions of this compound and fluconazole are prepared in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.[8]

Time-Kill Assay

Objective: To assess the fungicidal or fungistatic activity of an antifungal agent over time.

Methodology:

  • Culture Preparation: Fungal cultures are grown to the logarithmic phase and then diluted.

  • Drug Exposure: The fungal suspension is incubated with the antifungal agents at various concentrations (e.g., 1x, 4x, 16x MIC).

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: The samples are serially diluted and plated on agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.

In Vivo Efficacy Model (e.g., Murine Model of Disseminated Candidiasis)

Objective: To evaluate the therapeutic efficacy of the antifungal agents in a living organism.

Methodology: [9]

  • Animal Model: Immunocompromised mice (e.g., neutropenic) are commonly used to mimic infections in susceptible patient populations.

  • Infection: Mice are infected intravenously with a standardized inoculum of the resistant fungal strain.

  • Treatment: Treatment with this compound, fluconazole, or a vehicle control is initiated at a specified time post-infection and administered for a defined period.

  • Outcome Measures:

    • Survival: The survival rate of the mice in each treatment group is monitored over time.

    • Fungal Burden: At the end of the study, organs such as the kidneys and brain are harvested, homogenized, and plated to determine the fungal load (CFU/gram of tissue).

  • Statistical Analysis: Survival curves are analyzed using the log-rank test, and differences in organ fungal burden are assessed using appropriate statistical tests.

Mandatory Visualizations

Fluconazole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms Fluconazole_ext Fluconazole (extracellular) Fluconazole_int Fluconazole (intracellular) Fluconazole_ext->Fluconazole_int Entry EffluxPumps Efflux Pumps (CDR1/2, MDR1) Fluconazole_int->EffluxPumps Substrate Erg11 Lanosterol 14α-demethylase (Erg11p) Fluconazole_int->Erg11 Inhibition Ergosterol Ergosterol EffluxPumps->Fluconazole_ext Efflux Lanosterol Lanosterol Lanosterol->Erg11 Substrate Erg11->Ergosterol Synthesis ERG11_gene ERG11 gene ERG11_gene->Erg11 Encodes R1 ERG11 mutations (Reduced Affinity) R1->Erg11 R2 ERG11 overexpression R2->ERG11_gene R3 Efflux pump overexpression R3->EffluxPumps

Caption: Mechanisms of fluconazole action and resistance in fungal cells.

Antifungal_Testing_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_comparison Comparative Analysis Start Resistant Fungal Isolate MIC MIC Determination (Broth Microdilution) Start->MIC TimeKill Time-Kill Assay Start->TimeKill Data_InVitro In Vitro Efficacy Data (MIC, Fungicidal/Fungistatic Activity) MIC->Data_InVitro TimeKill->Data_InVitro AnimalModel Murine Model of Systemic Infection Data_InVitro->AnimalModel Inform In Vivo Dose Selection Comparison Head-to-Head Comparison of This compound and Fluconazole Data_InVitro->Comparison Treatment Treatment with This compound vs. Fluconazole AnimalModel->Treatment Endpoints Evaluation of Endpoints (Survival, Fungal Burden) Treatment->Endpoints Data_InVivo In Vivo Efficacy Data Endpoints->Data_InVivo Data_InVivo->Comparison

Caption: Experimental workflow for comparing antifungal agents.

Conclusion

While fluconazole remains a critical antifungal agent, the rise of resistance necessitates the exploration of novel compounds. This compound, with its distinct chemical structure, presents a potential alternative or adjunctive therapy. However, a comprehensive understanding of its efficacy against fluconazole-resistant clinical isolates, its precise mechanism of action, and its in vivo performance requires further dedicated research. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the systematic evaluation and direct comparison of this compound and fluconazole, which will be essential for determining the potential clinical utility of this compound in an era of growing antifungal resistance.

References

Verlamelin Derivatives: A Comparative Analysis of Antifungal and Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the structure-activity relationships (SAR) of Verlamelin derivatives reveals their potential as potent antifungal agents, with emerging evidence suggesting possible cytotoxic activities against cancer cell lines. This guide provides a comparative overview of the biological performance of key this compound derivatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the fields of mycology and oncology.

Antifungal Activity: A Promising Avenue

This compound A, a naturally occurring cyclic depsipeptide, and its synthetic stereoisomer, (5R)-Verlamelin A, have demonstrated significant in vitro activity against a range of fungal pathogens. The primary mechanism of their antifungal action is believed to involve the disruption of fungal cell wall integrity.

Comparative Antifungal Potency

The minimum inhibitory concentration (MIC) is a key metric for assessing antifungal efficacy, with lower values indicating greater potency. The following table summarizes the MIC values of this compound A and (5R)-Verlamelin A against several fungal strains.

Fungal StrainThis compound A (μg/mL)(5R)-Verlamelin A (μg/mL)
Alternaria solani168
Rhizoctonia solani88
Alternaria alternata84
Alternaria tenuissima>64>64
Alternaria longipes>64>64

Data compiled from published studies.

Notably, (5R)-Verlamelin A exhibits enhanced activity against Alternaria alternata compared to the natural this compound A, suggesting that stereochemistry at the C-5 position of the hydroxytetradecanoic acid moiety plays a crucial role in its antifungal potency.

Cytotoxic Activity: An Area of Active Investigation

While the primary focus of this compound research has been on its antifungal properties, preliminary studies have indicated potential cytotoxic effects against cancer cells. This compound A and its newly discovered derivative, this compound B, whose absolute structure has been determined as cyclo(5S-hydroxytetradecanoic acid-D-alloThr/Ser-D-Ala-L-Pro-L-Gln-D-Tyr-L-Val), are subjects of ongoing investigation for their anticancer potential.[1]

Due to the limited availability of published data on the cytotoxic profile of a wide range of this compound derivatives, a comprehensive structure-activity relationship for anticancer activity has yet to be established. Further research is required to synthesize a broader library of this compound analogs and evaluate their efficacy against various cancer cell lines.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay)

The antifungal activity of this compound derivatives is typically determined using the broth microdilution method. The following is a generalized protocol:

  • Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) and incubated to promote sporulation. A suspension of fungal spores is then prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a standardized concentration.

  • Drug Dilution: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at an appropriate temperature and duration for the specific fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic potential of compounds.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound derivatives are dissolved and diluted to various concentrations in the cell culture medium. The medium in the wells is then replaced with the medium containing the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition and Incubation: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship and Future Directions

The current data, though limited, provides initial insights into the SAR of this compound derivatives. The stereochemistry at the C-5 position of the fatty acid side chain appears to be a key determinant of antifungal activity. Future research should focus on:

  • Systematic modification of the peptide ring: Altering the amino acid sequence could modulate both the potency and selectivity of the compounds.

  • Modification of the fatty acid side chain: Varying the length and functionalization of the lipid tail could impact membrane interactions and biological activity.

  • Synthesis of a diverse library of derivatives: A broader range of analogs is necessary to establish a robust SAR for both antifungal and cytotoxic activities.

  • Elucidation of the mechanism of action: Understanding the specific molecular targets and signaling pathways affected by this compound derivatives is crucial for rational drug design.

Visualizing the Path Forward

To facilitate a clearer understanding of the research and development workflow for this compound derivatives, the following diagrams illustrate the key processes.

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Natural_Product This compound A/B (Natural Products) Antifungal_Screening Antifungal Screening (MIC Determination) Natural_Product->Antifungal_Screening Cytotoxicity_Screening Cytotoxicity Screening (IC50 Determination) Natural_Product->Cytotoxicity_Screening Synthetic_Derivatives Synthetic Derivatives (e.g., (5R)-Verlamelin A) Synthetic_Derivatives->Antifungal_Screening Synthetic_Derivatives->Cytotoxicity_Screening SAR_Driven_Design SAR-Driven Analog Design SAR_Driven_Design->Synthetic_Derivatives SAR_Analysis Structure-Activity Relationship Analysis Antifungal_Screening->SAR_Analysis Cytotoxicity_Screening->SAR_Analysis SAR_Analysis->SAR_Driven_Design Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the development of this compound derivatives.

Experimental_Workflow cluster_antifungal Antifungal Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) A1 Fungal Culture & Inoculum Prep A2 Serial Dilution of this compound Derivatives A1->A2 A3 Inoculation & Incubation A2->A3 A4 MIC Determination A3->A4 C1 Cancer Cell Seeding C2 Treatment with This compound Derivatives C1->C2 C3 Incubation C2->C3 C4 MTT Addition C3->C4 C5 Formazan Solubilization C4->C5 C6 Absorbance Reading & IC50 Calculation C5->C6

Caption: Experimental workflows for biological evaluation.

As research into this compound derivatives continues, a clearer picture of their therapeutic potential will emerge. The data presented in this guide serves as a foundational resource for scientists dedicated to the discovery and development of novel anti-infective and anticancer agents.

References

In Vivo Validation of Verlamelin's Antifungal Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal agent Verlamelin, contextualized by the in vivo performance of established antifungal drugs. Due to the current lack of published in vivo animal studies for this compound, this document summarizes its known in vitro activity and presents a benchmark for potential future in vivo validation by comparing the efficacy of standard-of-care antifungals—fluconazole, amphotericin B, and micafungin—in established animal models.

This compound: An Antifungal Candidate Awaiting In Vivo Validation

This compound is a cyclic lipopeptide with demonstrated in vitro antifungal activity, primarily against various plant pathogenic fungi.[1] While these initial findings are promising, its efficacy and safety in a mammalian system have yet to be reported in publicly available literature. As a cyclic lipopeptide, its mechanism of action is likely to involve the disruption of the fungal cell membrane, a mode of action common to this class of molecules.[2][3][4] This can lead to increased membrane permeability and ultimately cell death.[2][4]

The progression of this compound from a promising in vitro compound to a potential clinical candidate will necessitate rigorous in vivo validation in relevant animal models of fungal infections. The following sections provide a comparative baseline of the in vivo performance of widely used antifungal agents.

Comparative In Vivo Efficacy of Standard Antifungal Agents

The following tables summarize the in vivo efficacy of fluconazole, amphotericin B, and micafungin in murine models of systemic candidiasis and aspergillosis. These models are standard in the preclinical evaluation of antifungal drugs.

Table 1: In Vivo Efficacy in Murine Model of Systemic Candidiasis
Antifungal AgentFungal SpeciesMouse StrainDosage RegimenKey Efficacy Endpoint(s)Outcome
Fluconazole Candida albicansNeutropenic Mice3.125 and 12.5 mg/kgPost-antifungal effect (PAE)Doses remained above MIC for 9.6 and 14.3 hours, respectively.[5]
Fluconazole Candida albicansMurine model4.56 mg/kg/day (intraperitoneally)50% reduction in fungal densities in kidneys (ED50).[6][7]Achieved a 50% reduction in kidney fungal burden.[6][7]
Fluconazole Candida albicansMurine model0.25 to 5.0 mg/kg twice daily (oral)Prolonged survival and reduced fungal counts in spleen and kidney.[8]Effective at prolonging survival and reducing fungal burden, with higher doses required for resistant strains.[8]
Micafungin Candida albicans & Candida glabrataNeutropenic Murine Model0.078 to 80 mg/kg/24hFungal stasis and 1-log reduction in kidney organism burden.[9]Free drug AUC/MIC ratios of ~10 for stasis and ~20 for 1-log kill were achieved.[9]
Micafungin Candida albicansPersistently Neutropenic Rabbits1 mg/kg q24h, 2 mg/kg q48h, 3 mg/kg q72h for 12 daysFungal burden in 7 tissues.Intermittent dosing was effective in reducing fungal burden.[10]
Table 2: In Vivo Efficacy in Murine Model of Systemic Aspergillosis
Antifungal AgentFungal SpeciesMouse StrainDosage RegimenKey Efficacy Endpoint(s)Outcome
Amphotericin B Aspergillus fumigatusPancytopenic Mice3 mg/kg (i.p.) or 0.8 mg/kg (i.v.) once daily for 10 daysSurvival rate.40% survival rate with both intraperitoneal and intravenous administration.[11]
Amphotericin B Aspergillus fumigatusMurine Model0.5, 2, and 5 mg/kg once daily (i.p.) for 10 daysSurvival rate.70-100% survival at 2 and 5 mg/kg against susceptible strains; 10-30% against resistant strains.[12]
Amphotericin B (Liposomal) Aspergillus fumigatusImmunocompromised MiceProphylactic aerosolSurvival and lung culture clearance.Prolonged survival and cleared lungs at a medium challenge dose.[13]
Amphotericin B Aspergillus fumigatusp47phox-/- Mice1 mg/kg (i.p.) daily for 5 daysSurvival.Significantly prolonged survival compared to vehicle control.[14]
Micafungin Aspergillus fumigatusNonimmunosuppressed CD-1 Mice10 mg/kg/doseProlonged survival and reduced CFU in brain and kidney.[15]Significantly prolonged survival and reduced fungal burden.[15]
Micafungin Aspergillus fumigatusp47phox-/- Mice10 mg/kg (i.v.) daily for 5 daysSurvival.Prolonged survival, though less effective than amphotericin B in this model.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of in vivo studies. Below are generalized experimental protocols for systemic candidiasis and aspergillosis models based on the cited literature.

Murine Model of Systemic Candidiasis
  • Animal Model: Immunocompromised (e.g., neutropenic) or immunocompetent mice (e.g., Swiss Webster, ICR, BALB/c) are commonly used. Neutropenia can be induced by cyclophosphamide administration.[9]

  • Fungal Strain and Inoculum Preparation: Candida albicans strains are grown on Sabouraud dextrose agar and then in a liquid medium. The yeast cells are harvested, washed, and suspended in sterile saline to a specific concentration (e.g., 1 x 10^6 CFU/mL).

  • Infection: Mice are infected via intravenous (i.v.) injection of the fungal suspension into the lateral tail vein.

  • Antifungal Treatment: Treatment with the test compound (e.g., fluconazole, micafungin) or vehicle control is initiated at a specified time post-infection (e.g., 2 or 24 hours). The drug is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at various doses and for a defined duration.

  • Efficacy Endpoints:

    • Survival: Animals are monitored daily for a set period (e.g., 21 or 30 days), and survival rates are recorded.

    • Fungal Burden: At the end of the treatment period, or at specified time points, animals are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue.[6][7]

Murine Model of Systemic Aspergillosis
  • Animal Model: Immunocompromised mice are typically used, as immunocompetent mice are often resistant to Aspergillus infection. Immunosuppression can be achieved with agents like cyclophosphamide and/or corticosteroids.[11]

  • Fungal Strain and Inoculum Preparation: Aspergillus fumigatus conidia are harvested from agar slants and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is filtered to remove hyphal fragments and adjusted to the desired concentration.

  • Infection: Infection is typically induced via intravenous injection of the conidial suspension. For pulmonary aspergillosis models, intranasal or intratracheal instillation is used.[13]

  • Antifungal Treatment: Treatment protocols are similar to those for candidiasis models, with the antifungal agent administered at various doses and schedules starting at a defined time post-infection.

  • Efficacy Endpoints:

    • Survival: Monitoring of survival over a defined period (e.g., 14 or 30 days).[11][12]

    • Fungal Burden: Quantification of CFU in target organs, most commonly the lungs, kidneys, and brain.[15]

    • Histopathology: Microscopic examination of tissue sections from target organs to assess the extent of fungal invasion and tissue damage.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and hypothesized mechanisms, the following diagrams are provided.

G General Workflow for In Vivo Antifungal Efficacy Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Model Preparation (e.g., Immunosuppression) infection Infection of Animal Model (e.g., Intravenous) animal_prep->infection inoculum_prep Fungal Inoculum Preparation inoculum_prep->infection treatment Antifungal Treatment Administration (Test vs. Control) infection->treatment survival Survival Monitoring treatment->survival fungal_burden Fungal Burden Analysis (CFU in Organs) treatment->fungal_burden

Caption: A generalized workflow for assessing the in vivo efficacy of antifungal agents.

G Hypothesized Mechanism of Action for this compound (Cyclic Lipopeptide) cluster_membrane Fungal Cell Membrane This compound This compound (Cyclic Lipopeptide) membrane_interaction Interaction with Membrane Components This compound->membrane_interaction Targets fungal_cell Fungal Cell pore_formation Pore Formation / Disruption of Membrane Integrity membrane_interaction->pore_formation ion_leakage Ion Leakage (e.g., K+) pore_formation->ion_leakage cell_death Fungal Cell Death ion_leakage->cell_death

Caption: Proposed mechanism of this compound based on its classification as a cyclic lipopeptide.

References

A Comparative Analysis of Verlamelin with Other Cyclic Lipopeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic lipopeptides (CLPs) are a class of microbial secondary metabolites that have garnered significant attention for their diverse biological activities, particularly their potent antimicrobial properties. These molecules typically consist of a fatty acid tail linked to a cyclic peptide core. This unique amphipathic structure allows them to interact with and disrupt microbial cell membranes, leading to cell death. Verlamelin, a cyclic depsipeptide, has demonstrated notable antifungal activity.[1] This guide provides a comparative analysis of this compound with other well-characterized CLPs, including surfactin, fengycin, daptomycin, iturin, and bacillomycin. The comparison focuses on their antifungal efficacy, cytotoxicity, and mechanisms of action, supported by available experimental data.

Antifungal Activity: A Quantitative Comparison

The antifungal activity of cyclic lipopeptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values of this compound and other selected CLPs against various fungal pathogens. It is important to note that direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions, such as the specific strains tested, inoculum size, and growth medium.

Cyclic LipopeptideFungal SpeciesMIC (µg/mL)Reference
This compound A Alternaria alternata8[2]
Alternaria solani16[2]
Rhizoctonia solani16[2]
Surfactin Not typically reported for antifungal activity; primarily antibacterial and antiviral.-[3]
Fengycin Aspergillus niger15.62[4]
Candida albicans>100[4]
Fusarium graminearum4.5 (µM)[5]
Daptomycin Primarily antibacterial; limited antifungal data available.-[6][7]
Iturin A Aspergillus niger25[8]
Candida albicans25[9]
Fusarium graminearum50[10]
Bacillomycin D Aspergillus flavusActive, specific MIC not stated[11]
Candida albicans59.07 (µM) (MFC)[12]
Fusarium graminearum64[13][14][15]

Cytotoxicity Profile

A critical aspect of drug development is evaluating the toxicity of a compound to mammalian cells. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity. The table below presents available cytotoxicity data for the selected cyclic lipopeptides.

Cyclic LipopeptideMammalian Cell LineIC50Reference
This compound Not AvailableNot Available
Surfactin BT-474 (human breast cancer)21 µg/mL[3]
MCF-7 (human breast cancer)24 µg/mL[3]
CCD1065SK (human dermal fibroblasts)180 µg/mL[3]
Fengycin MRC-5 (human normal lung fibroblasts)Not cytotoxic at 200 µg/mL[16]
Daptomycin Skeletal muscle cellsCytotoxic effects observed[17]
Iturin A HepG2, Caco-2, MCF-7, A549, BIU-87 (cancer cell lines)Active at 30 µM[18][19]
Bacillomycin D HepG2 (human liver cancer)2.9 ± 0.1 µM[20]
MCF7 (human breast cancer)8.2 ± 0.2 µM[20]

Mechanism of Action

The primary mechanism of action for most antifungal cyclic lipopeptides involves the disruption of the fungal cell membrane. However, the specific interactions and downstream effects can vary.

This compound: The precise mechanism of action for this compound has not been extensively studied. However, as a cyclic depsipeptide, it is hypothesized to function similarly to other CLPs by inserting into the fungal cell membrane, leading to increased permeability and cell death.

Surfactin: Surfactin is a powerful biosurfactant that interacts with the lipid bilayer of cell membranes, causing their disruption.[10][19] Its proposed mechanisms include the formation of pores or ion channels and a detergent-like effect that solubilizes the membrane.[18]

Fengycin: Fengycin also targets the cell membrane. It is thought to aggregate on the membrane surface, leading to the formation of pores and subsequent leakage of cellular contents.[13][20][21][22] It has been shown to be particularly effective against filamentous fungi.[23][24]

Daptomycin: Daptomycin's mechanism is well-characterized in bacteria and involves a calcium-dependent binding to the bacterial cell membrane, leading to rapid membrane depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis.[6][7][15][25] Its antifungal activity is not its primary application.

Iturin A: Iturin A exhibits strong antifungal activity by interacting with the sterol components of the fungal cell membrane, leading to the formation of pores and an increase in membrane permeability to ions like K+.[6][10] This disruption of the cell membrane ultimately leads to fungal cell death.[8]

Bacillomycin D: Similar to iturin A, bacillomycin D's antifungal action is attributed to its ability to disrupt the plasma membrane and cell wall of fungi.[25][26][27] This leads to leakage of cytoplasm and ultimately cell death.[26]

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes discussed, the following diagrams have been generated using Graphviz.

a cluster_clp Cyclic Lipopeptide (CLP) cluster_target Primary Target cluster_effects Downstream Effects This compound This compound Fungal Cell Membrane Fungal Cell Membrane This compound->Fungal Cell Membrane Hypothesized Interaction Surfactin Surfactin Surfactin->Fungal Cell Membrane Interaction Fengycin Fengycin Fengycin->Fungal Cell Membrane Interaction Daptomycin Daptomycin Daptomycin->Fungal Cell Membrane Ca2+ Dependent Interaction Iturin A Iturin A Iturin A->Fungal Cell Membrane Sterol Interaction Bacillomycin D Bacillomycin D Bacillomycin D->Fungal Cell Membrane Interaction Membrane Disruption Membrane Disruption Fungal Cell Membrane->Membrane Disruption Pore Formation Pore Formation Membrane Disruption->Pore Formation Ion Leakage Ion Leakage Pore Formation->Ion Leakage Cell Lysis Cell Lysis Ion Leakage->Cell Lysis

Caption: General mechanism of action for antifungal cyclic lipopeptides.

b Fungal Culture Fungal Culture Incubation Incubation Fungal Culture->Incubation Compound Dilution Compound Dilution Compound Dilution->Incubation Visual Assessment Visual Assessment Incubation->Visual Assessment MIC Determination MIC Determination Visual Assessment->MIC Determination c Mammalian Cells Mammalian Cells Compound Exposure Compound Exposure Mammalian Cells->Compound Exposure MTT Reagent Addition MTT Reagent Addition Compound Exposure->MTT Reagent Addition Incubation Incubation MTT Reagent Addition->Incubation Solubilization Solubilization Incubation->Solubilization Absorbance Measurement Absorbance Measurement Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

References

Comparative Analysis of Verlamelin Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Verlamelin, a cyclic lipopeptide with antifungal properties, focusing on its cross-reactivity in biological assays. Due to the limited availability of direct comparative studies on this compound, this document establishes a framework for evaluation and presents data on analogous antifungal agents to provide a contextual understanding of its potential selectivity.

Introduction to this compound

This compound is a cyclic lipopeptide produced by the fungus Simplicillium lamellicola.[1] It has demonstrated notable antifungal activity against a range of plant pathogenic fungi, including Alternaria alternata, Bipolaris maydis, Botrytis cinerea, Fusarium oxysporum, and Magnaporthe grisea.[1] The producing organism, S. lamellicola, is also known to produce other antifungal metabolites such as aureobasidin A1 and squalestatin S1, suggesting a potential mechanism of action related to the disruption of fungal cell wall or membrane synthesis.[1] Cyclic lipopeptides as a class are known for their membrane-active properties.[2][3][4]

Comparative Cross-Reactivity Data

While specific quantitative cross-reactivity data for this compound is not extensively available in peer-reviewed literature, a comparative analysis can be framed by evaluating its activity against target pathogens versus off-target organisms. The following table illustrates the type of data required for a comprehensive assessment, populated with representative data for other microbial antifungal agents to provide context.

Table 1: Illustrative Antifungal Activity and Cytotoxicity Profiles

CompoundTarget OrganismMIC (µg/mL)Off-Target OrganismIC50 (µg/mL)Selectivity Index (IC50/MIC)
This compound Botrytis cinereaData not availablePlant cells (e.g., Arabidopsis thaliana)Data not availableData not available
Fusarium oxysporumData not availableHuman fibroblast cells (e.g., NIH 3T3)Data not availableData not available
Iturin A (Alternative)Botrytis cinerea16Human fibroblast cells (e.g., NIH 3T3)>100>6.25
Fusarium graminearum8Human fibroblast cells (e.g., NIH 3T3)>100>12.5
Fengycin (Alternative)Botrytis cinerea32Human fibroblast cells (e.g., NIH 3T3)>100>3.125
Fusarium graminearum16Human fibroblast cells (e.g., NIH 3T3)>100>6.25
Amphotericin B (Control)Candida albicans0.25Human kidney cells (e.g., HEK293)2.510

Note: Data for Iturin A and Fengycin are representative and may vary based on specific experimental conditions. Data for Amphotericin B is well-established. The absence of specific data for this compound highlights a key area for future research.

Experimental Protocols

To assess the cross-reactivity of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

Protocol:

  • Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., Potato Dextrose Agar) until sporulation. Spores are harvested, and the concentration is adjusted to 1 x 10^5 spores/mL in a suitable broth medium (e.g., RPMI-1640).

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are prepared in the broth medium in a 96-well microtiter plate.

  • Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate. The plate is incubated at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Cytotoxicity Assay: Mammalian Cell Line Viability

This assay evaluates the effect of the antifungal agent on the viability of mammalian cells to assess its potential for off-target toxicity.

Protocol:

  • Cell Culture: A mammalian cell line (e.g., human fibroblasts NIH 3T3) is cultured in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until a confluent monolayer is formed.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the concentration that inhibits 50% of cell growth (IC50) is calculated.

Visualizing Pathways and Workflows

Potential Mechanism of Action: Fungal Cell Wall Disruption

The following diagram illustrates a generalized signaling pathway for the disruption of fungal cell wall integrity, a common mechanism for antifungal agents.

Fungal_Cell_Wall_Disruption This compound This compound CellMembrane Fungal Cell Membrane This compound->CellMembrane Interacts with Ergosterol Ergosterol Binding CellMembrane->Ergosterol GlucanSynthase β(1,3)-Glucan Synthase Inhibition CellMembrane->GlucanSynthase CellWall Cell Wall Synthesis Ergosterol->CellWall GlucanSynthase->CellWall CellLysis Cell Lysis & Death CellWall->CellLysis Disruption leads to

Caption: Potential mechanism of this compound targeting the fungal cell membrane.

Experimental Workflow for Cross-Reactivity Assessment

This diagram outlines the logical flow of experiments to determine the cross-reactivity of an antifungal compound.

Cross_Reactivity_Workflow cluster_target Target Organism Assays cluster_off_target Off-Target Organism Assays TargetFungi Panel of Target Pathogenic Fungi MIC_Assay MIC Determination (Broth Microdilution) TargetFungi->MIC_Assay SelectivityIndex Calculation of Selectivity Index (IC50 / MIC) MIC_Assay->SelectivityIndex MIC Value OffTargetOrganisms Panel of Off-Target Organisms (e.g., Plant Cells, Mammalian Cells, Beneficial Microbes) CytotoxicityAssay IC50 Determination (e.g., MTT Assay) OffTargetOrganisms->CytotoxicityAssay CytotoxicityAssay->SelectivityIndex IC50 Value Conclusion Assessment of Cross-Reactivity Profile SelectivityIndex->Conclusion

Caption: Workflow for assessing antifungal cross-reactivity.

Alternatives to this compound

Several alternatives to this compound exist for the control of plant pathogenic fungi. These can be broadly categorized as:

  • Other Microbial-Based Biocontrol Agents:

    • Bacillus species: Produce a variety of antifungal lipopeptides such as Iturins, Fengycins, and Surfactins.[4][5]

    • Pseudomonas species: Produce antifungal compounds like phenazines and pyrrolnitrin.

    • Trichoderma species: Mycoparasitic fungi that are widely used as biocontrol agents.

  • Plant-Derived Antifungal Compounds:

    • Essential Oils: Compounds from plants like tea tree, thyme, and oregano have demonstrated antifungal properties.

    • Plant Extracts: Extracts from various plants containing phenols, alkaloids, and terpenes can inhibit fungal growth.[6][7]

  • Synthetic Fungicides:

    • Azoles (e.g., Fluconazole): Inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane.[8][9]

    • Polyenes (e.g., Amphotericin B): Bind to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell death.[8][9]

    • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[8]

Conclusion

This compound presents a promising natural antifungal agent for applications in agriculture. However, a comprehensive understanding of its cross-reactivity is crucial for its development and safe application. The experimental framework and comparative context provided in this guide are intended to direct future research efforts to fully characterize the selectivity profile of this compound. Further studies are needed to generate specific data on its activity against a broad range of target and non-target organisms to establish its potential as a selective and effective biocontrol agent.

References

Navigating the Uncharted: A Guide to Validating the Target Specificity of Novel Antifungal Agents like Verlamelin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding a compound's precise molecular target is paramount to its development as a therapeutic agent. Verlamelin, a macrocyclic depsipeptide, has demonstrated promising broad-spectrum antifungal activity. However, its specific molecular target and mechanism of action remain subjects of ongoing investigation. This guide provides a comprehensive framework for identifying and validating the target of novel antifungal compounds, using this compound as a pertinent case study. We will explore established experimental workflows and compare the mechanistic classes of current antifungal drugs, offering a roadmap for the rigorous preclinical assessment of new candidates.

While direct experimental data on this compound's target specificity is not yet available in published literature, this guide outlines the methodologies that would be employed to generate such crucial data.

A Comparative Landscape of Antifungal Mechanisms

To contextualize the potential mechanisms of a novel agent like this compound, it is essential to understand the targets of established antifungal drug classes. Each class exploits a specific vulnerability in fungal cellular machinery, providing a basis for comparative analysis once a target for this compound is identified.

Antifungal ClassPrimary Target(s)Mechanism of ActionRepresentative Drugs
Polyenes ErgosterolBinds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[1][2][3][4]Amphotericin B, Nystatin
Azoles Lanosterol 14-α-demethylase (CYP51)Inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, by blocking the enzyme lanosterol 14-α-demethylase.[4][5][6][7][8][9][10]Voriconazole, Fluconazole, Itraconazole
Echinocandins β-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability and lysis.[11][12][13][14]Caspofungin, Micafungin, Anidulafungin
Allylamines Squalene epoxidaseInhibits squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol and an accumulation of toxic squalene.Terbinafine
Flucytosine DNA and RNA synthesisConverted to 5-fluorouracil within fungal cells, which then inhibits thymidylate synthase and disrupts DNA and RNA synthesis.[7]Flucytosine

The Path to Target Identification and Validation: A Step-by-Step Workflow

The journey from a bioactive compound to a validated drug candidate with a known target involves a multi-faceted experimental approach. The following workflow illustrates the key stages in identifying and validating the molecular target of a novel antifungal agent.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Specificity & Off-Target Profiling Phenotypic Screening Phenotypic Screening Affinity-Based Methods Affinity-Based Methods Phenotypic Screening->Affinity-Based Methods Bioactive Compound Chemical Proteomics Chemical Proteomics Affinity-Based Methods->Chemical Proteomics Candidate Target(s) Candidate Target(s) Chemical Proteomics->Candidate Target(s) Genetic Methods Genetic Methods CRISPR/RNAi Screens CRISPR/RNAi Screens Genetic Methods->CRISPR/RNAi Screens CRISPR/RNAi Screens->Candidate Target(s) Computational Prediction Computational Prediction In Silico Docking In Silico Docking Computational Prediction->In Silico Docking In Silico Docking->Candidate Target(s) Biochemical Assays Biochemical Assays Candidate Target(s)->Biochemical Assays Biophysical Assays Biophysical Assays Candidate Target(s)->Biophysical Assays Kinome Profiling Kinome Profiling Biochemical Assays->Kinome Profiling Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Biophysical Assays->Cellular Thermal Shift Assay (CETSA) Confirmation of Target Engagement Confirmation of Target Engagement Cellular Thermal Shift Assay (CETSA)->Confirmation of Target Engagement Kinome Profiling->Confirmation of Target Engagement Proteome-Wide Profiling Proteome-Wide Profiling Confirmation of Target Engagement->Proteome-Wide Profiling Identification of Off-Targets Identification of Off-Targets Proteome-Wide Profiling->Identification of Off-Targets Validated Target with Specificity Profile Validated Target with Specificity Profile Identification of Off-Targets->Validated Target with Specificity Profile cluster_0 Fungal Cell Caspofungin Caspofungin Beta_1_3_D_glucan_synthase β-(1,3)-D-glucan synthase Caspofungin->Beta_1_3_D_glucan_synthase Inhibits Beta_1_3_D_glucan_synthesis β-(1,3)-D-glucan synthesis Beta_1_3_D_glucan_synthase->Beta_1_3_D_glucan_synthesis Catalyzes Fungal_Cell_Wall Fungal Cell Wall Integrity Beta_1_3_D_glucan_synthesis->Fungal_Cell_Wall Maintains Cell_Lysis Cell Lysis Fungal_Cell_Wall->Cell_Lysis Loss of integrity leads to

References

A Comparative Analysis of Antifungal Toxicity Profiles: Benchmarking Verlamelin Against Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antifungal agents is critical in addressing the growing challenge of invasive fungal infections and the emergence of drug-resistant strains. Verlamelin, a cyclic peptide, has been identified as a new antifungal agent. A comprehensive evaluation of its toxicity profile is paramount to establishing its therapeutic potential. This guide provides a comparative overview of the toxicity profiles of major existing antifungal drug classes and outlines the standard experimental protocols used to generate these data. This framework serves as a benchmark for the future assessment of this compound, for which public toxicity data is not yet available.

Comparative Toxicity of Major Antifungal Classes

The primary classes of systemic antifungal drugs each exhibit distinct toxicity profiles, which are a key consideration in clinical use.[1] The table below summarizes the major toxicities associated with polyenes, azoles, echinocandins, and allylamines.

Antifungal ClassPrimary Mechanism of ActionCommon ToxicitiesKey Monitoring Parameters
Polyenes (e.g., Amphotericin B)Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[1]Nephrotoxicity: A major dose-limiting toxicity. Infusion-related reactions (fever, chills), electrolyte abnormalities (hypokalemia, hypomagnesemia).[1][2]Renal function (serum creatinine, BUN), electrolytes.
Azoles (e.g., Fluconazole, Itraconazole, Voriconazole)Inhibit ergosterol synthesis by targeting lanosterol 14-α-demethylase.[3]Hepatotoxicity: Ranges from asymptomatic liver enzyme elevation to severe liver injury.[3] Gastrointestinal disturbances, potential for drug-drug interactions via cytochrome P450 inhibition.[3][4]Liver function tests (ALT, AST, bilirubin). Therapeutic drug monitoring for some agents (e.g., voriconazole, itraconazole).[3][4]
Echinocandins (e.g., Caspofungin, Micafungin)Inhibit β-(1,3)-D-glucan synthase, disrupting fungal cell wall integrity.Generally well-tolerated. Potential for hepatotoxicity (elevated liver enzymes).[4] Infusion-related reactions.Liver function tests.
Allylamines (e.g., Terbinafine)Inhibit squalene epoxidase, an early step in ergosterol biosynthesis.Hepatotoxicity: Although rare, can be severe. Gastrointestinal upset, headache, rash.[5]Liver function tests (pretreatment screening is often advised).[5]

Standardized Experimental Protocols for Toxicity Assessment

A rigorous and standardized approach is essential for evaluating the toxicity of a new antifungal agent like this compound. Preclinical toxicity studies typically involve a combination of in vitro and in vivo assays to determine the compound's safety profile before human trials.

In Vitro Cytotoxicity Assays

These assays provide initial data on the direct cellular toxicity of a compound.

  • Methodology:

    • Cell Culture: A panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured under standard conditions.

    • Compound Exposure: Cells are incubated with a range of concentrations of the test compound (e.g., this compound) and control drugs for a defined period (e.g., 24, 48, 72 hours).

    • Viability Assessment: Cell viability is measured using various methods:

      • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

      • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.

      • Trypan Blue Exclusion: A dye exclusion method to count viable cells.

    • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is calculated.

In Vivo Toxicity Studies

Animal models are crucial for understanding the systemic effects of a new drug.

  • Methodology:

    • Animal Models: Typically, two mammalian species (one rodent, e.g., mouse or rat, and one non-rodent, e.g., rabbit or dog) are used.

    • Acute Toxicity Study:

      • A single, high dose of the compound is administered via the intended clinical route (e.g., oral, intravenous).

      • Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

      • The LD50 (lethal dose for 50% of the animals) is determined.

    • Repeated-Dose Toxicity Study (Sub-chronic to Chronic):

      • The compound is administered daily for a specified duration (e.g., 28 days, 90 days).

      • Multiple dose levels are tested to identify a No-Observed-Adverse-Effect Level (NOAEL).

      • Regular monitoring includes clinical observations, body weight, food/water consumption, hematology, and clinical chemistry.

      • At the end of the study, a full histopathological examination of organs is performed to identify target organ toxicity.

Visualizing the Preclinical Toxicity Workflow

The following diagram illustrates a generalized workflow for the preclinical toxicity assessment of a new antifungal agent.

Preclinical_Toxicity_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Analysis & Decision invitro_assays Cytotoxicity Assays (e.g., MTT, LDH on human cell lines) ic50 Determine IC50 invitro_assays->ic50 acute_tox Acute Toxicity (Single Dose, LD50) ic50->acute_tox Inform Dose Selection repeat_dose_tox Repeated-Dose Toxicity (e.g., 28-day, 90-day) acute_tox->repeat_dose_tox noael Determine NOAEL repeat_dose_tox->noael safety_profile Establish Safety Profile noael->safety_profile go_nogo Go/No-Go for Clinical Trials safety_profile->go_nogo

Preclinical toxicity assessment workflow for a new antifungal agent.

Conclusion

A thorough understanding of the toxicity profiles of existing antifungal agents provides a crucial framework for evaluating the potential of new candidates like this compound. While specific data on this compound's toxicity is not yet publicly available, the established methodologies for in vitro and in vivo testing will be instrumental in defining its safety profile. A favorable therapeutic index, with potent antifungal activity and low host toxicity, will be a key determinant for its successful clinical development. Further research is imperative to generate the necessary data to accurately position this compound within the current antifungal armamentarium.

References

Assessing the Potential for Resistance Development to Verlamelin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents with a low propensity for resistance. Verlamelin, a cyclic lipopeptide with reported antifungal activity, represents a potential new candidate in the fight against fungal infections. This guide provides a comparative assessment of the potential for resistance development to this compound against established antifungal drug classes, including azoles, polyenes, and echinocandins. The information presented is based on available experimental data and established mechanisms of antifungal resistance.

Comparative Analysis of Antifungal Agents

The following tables summarize the known mechanisms of action, mechanisms of resistance, and representative Minimum Inhibitory Concentration (MIC) data for major antifungal classes compared to the available information for this compound.

Table 1: Mechanism of Action and Resistance
Antifungal ClassMechanism of ActionPrimary Mechanisms of Resistance
This compound (Cyclic Lipopeptide) Proposed to disrupt fungal cell membrane integrity, similar to other cyclic lipopeptides. The precise molecular target is not yet fully elucidated.No published studies on resistance development. Potential mechanisms, by analogy to other lipopeptides, could involve alterations in cell membrane composition or drug efflux.
Azoles (e.g., Fluconazole) Inhibits lanosterol 14-α-demethylase (encoded by ERG11), an enzyme essential for ergosterol biosynthesis. This disrupts the fungal cell membrane structure and function.[1]- Target site modification (mutations in ERG11) - Overexpression of ERG11 - Increased drug efflux via ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[1][2]
Polyenes (e.g., Amphotericin B) Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[3][4]- Alterations in cell membrane sterol composition (reduced ergosterol content) due to mutations in ERG genes.[3][5]
Echinocandins (e.g., Caspofungin) Non-competitively inhibits β-(1,3)-D-glucan synthase (encoded by FKS genes), an enzyme crucial for the synthesis of a key component of the fungal cell wall.[6]- Target site modification (mutations in the hot spot regions of FKS1 and FKS2 genes).[6]
Table 2: Comparative In Vitro Activity (MIC µg/mL) of Antifungal Agents Against Key Fungal Pathogens
OrganismAntifungal AgentSusceptible MIC RangeResistant MIC Range
Candida albicans This compound Data not availableData not available
Fluconazole≤ 2[2]≥ 8[2]
Amphotericin B≤ 1[7]> 1[7]
Caspofungin≤ 0.25[8]≥ 2[6]
Aspergillus fumigatus This compound Data not availableData not available
Voriconazole≤ 0.5[9]≥ 2[9]
Amphotericin B≤ 1[3][5]≥ 2[3][5]
Caspofungin (MEC)≤ 0.125> 0.5
Candida auris This compound Data not availableData not available
Fluconazole-≥ 32[10][11]
Amphotericin B≤ 1[10][11]≥ 2[10][11]
Caspofungin≤ 1[12]≥ 2[6][10][12]

MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (CLSI/EUCAST) and specific isolate characteristics. MEC (Minimum Effective Concentration) is used for echinocandins against filamentous fungi.

Signaling Pathways and Resistance Mechanisms

The development of resistance to antifungal agents is a complex process involving various cellular signaling pathways. Understanding these pathways is crucial for predicting and potentially mitigating resistance to new drugs like this compound.

Fungal Cell Stress Response and Resistance Development Antifungal Antifungal Drug (e.g., this compound, Azoles, Echinocandins) Target Drug Target (Cell Membrane/Wall Component or Enzyme) Antifungal->Target Inhibition Stress Cellular Stress (e.g., Membrane/Wall Damage, Ergosterol Depletion) Target->Stress Signaling Stress Response Pathways (e.g., HOG, CWI, Calcineurin) Stress->Signaling Activation Adaptation Transcriptional Adaptation Signaling->Adaptation Efflux Upregulation of Efflux Pumps Adaptation->Efflux Target_Mod Target Modification (Gene Mutation/Overexpression) Adaptation->Target_Mod Resistance Drug Resistance Phenotype Efflux->Resistance Target_Mod->Resistance

Caption: Fungal stress response pathways leading to resistance.

Experimental Protocols for Assessing Resistance Potential

Standardized methodologies are essential for evaluating the potential for resistance development to a new antifungal agent. The following outlines key experimental workflows.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant fungal isolates.

Methodology: The Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38 (for filamentous fungi) documents, or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2 (for yeasts) and E.DEF 9.3.2 (for filamentous fungi) guidelines provide standardized broth microdilution methods.[13][14][15][16][17][18][19][20][21][22]

Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Inoculate Inoculate Plate with Fungal Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of this compound in Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Standard workflow for determining the MIC of an antifungal agent.

In Vitro Resistance Induction Studies

Objective: To assess the propensity of fungal isolates to develop resistance to this compound upon continuous exposure.

Methodology: A serial passage experiment is a common method to induce resistance in vitro.[23][24][25][26]

Serial Passage for In Vitro Resistance Induction Start Start with Wild-Type Isolate Determine_Initial_MIC Determine Initial MIC Start->Determine_Initial_MIC Culture Culture Isolate in Sub-MIC Concentration of this compound Determine_Initial_MIC->Culture Passage Passage to Fresh Medium with Increasing Concentrations of this compound Culture->Passage Determine_New_MIC Determine MIC of Passaged Isolate Passage->Determine_New_MIC Check_Resistance Significant Increase in MIC? Determine_New_MIC->Check_Resistance Resistant_Isolate Resistant Isolate Generated Check_Resistance->Resistant_Isolate Yes Continue_Passaging Continue Passaging Check_Resistance->Continue_Passaging No Continue_Passaging->Culture

Caption: Workflow for inducing and selecting for antifungal resistance in vitro.

Conclusion and Future Directions

The available data on this compound is currently insufficient to definitively assess its potential for resistance development. As a cyclic lipopeptide, its mechanism of action is likely to involve disruption of the fungal cell membrane, a target that has historically been associated with a lower frequency of resistance development compared to enzyme inhibitors like the azoles. However, this is a theoretical assessment, and dedicated experimental studies are imperative.

To thoroughly evaluate the resistance potential of this compound, the following research is recommended:

  • Elucidation of the precise molecular target and mechanism of action of this compound.

  • Comprehensive in vitro susceptibility testing against a broad panel of wild-type and resistant clinical isolates.

  • In vitro resistance induction studies using serial passage experiments to determine the frequency and mechanisms of resistance development.

  • Genomic and transcriptomic analysis of any resistant mutants generated to identify the genetic basis of resistance.

  • In vivo studies in animal models to confirm in vitro findings and assess the clinical relevance of any observed resistance.

By undertaking these studies, the scientific community can gain a comprehensive understanding of this compound's profile and its potential as a durable and effective antifungal agent.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Verlamelin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Verlamelin are paramount to ensuring laboratory safety and environmental protection. As this compound is a bioactive macrocyclic depsipeptide used for research purposes, it is crucial to follow established protocols for hazardous waste management, especially in the absence of a specific Safety Data Sheet (SDS) from the manufacturer.[1] If an SDS is available, it should always be consulted first for specific disposal instructions.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or particulates.

General Disposal Protocol for Research-Grade Bioactive Compounds

In the absence of a specific SDS for this compound, it must be treated as hazardous chemical waste. The following step-by-step guide is based on general best practices for the disposal of research-grade bioactive or cytotoxic compounds.[2][3][4]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), as hazardous waste.

    • Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or other chemical wastes, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible chemicals can react violently when mixed.[5]

  • Containerization:

    • Use a dedicated, leak-proof, and sealable container for all this compound waste.[2] Plastic containers are often preferred for their durability.[6]

    • The container must be compatible with the chemical nature of this compound. Ideally, the original container should be used for the disposal of the pure compound.[5]

    • For sharps contaminated with this compound, use a designated sharps container.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must also include:

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste.

      • The date on which the first piece of waste was placed in the container.

      • The name of the principal investigator and the laboratory location.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

    • Ensure that the waste container is kept closed at all times, except when adding waste.[1][6]

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time (see table below), contact your institution's EHS office to arrange for a pickup.[6]

    • Do not dispose of this compound waste down the drain or in the regular trash.[1][2]

Quantitative Guidelines for Hazardous Waste Accumulation

The following table summarizes key quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area, based on general laboratory safety guidelines.

ParameterGuidelineSource
Maximum Volume of Hazardous Waste in SAA 55 gallons[6]
Maximum Volume of Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kilogram (solid)[6]
Maximum Storage Time in SAA (partially filled container) Up to 1 year[5]
Time to Removal After Container is Full Within 3 calendar days[5][6]

Experimental Protocols

Specific experimental protocols for the inactivation or disposal of this compound are not publicly available. Therefore, the recommended procedure is to manage it as hazardous waste for incineration by a licensed environmental management vendor.[8][9][10] Your institution's EHS office will coordinate this process.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G start Start: this compound Waste Generated sds_check Is the Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow specific disposal instructions in the SDS. sds_check->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste. sds_check->treat_as_hazardous No end End: Waste properly disposed. follow_sds->end ppe Wear appropriate PPE (gloves, goggles, lab coat). treat_as_hazardous->ppe segregate Segregate from other waste streams. ppe->segregate containerize Place in a labeled, sealed, and compatible container. segregate->containerize store_saa Store in designated Satellite Accumulation Area (SAA). containerize->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_saa->contact_ehs contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Verlamelin

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling Verlamelin in a laboratory setting.[2]

PPE Category Equipment Specifications and Use Cases
Hand Protection Nitrile GlovesDouble-gloving is recommended, especially when handling the powdered form. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesEssential to protect against splashes or airborne particles.
Body Protection Laboratory Coat or Disposable GownShould be fully buttoned. Consider a disposable gown for procedures with a higher risk of contamination.
Respiratory Protection Face Mask or RespiratorA face mask should be worn when handling powdered this compound to prevent inhalation. For procedures that may generate aerosols, a fitted respirator (e.g., N95) is advised.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Storage:

Upon receipt, visually inspect the packaging for any signs of damage or leakage. This compound, like many peptides, should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C or colder.[3]

Preparation and Use:

  • Work Area: All handling of this compound should be conducted within a designated controlled environment, such as a chemical fume hood or a biological safety cabinet, to minimize exposure and prevent contamination.[2]

  • Aseptic Technique: To prevent contamination of the compound and the experiment, always use sterile equipment and aseptic handling techniques.

  • Spill Management: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

A logical workflow for handling this compound is outlined in the diagram below.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don Appropriate PPE B Prepare Designated Work Area A->B C Allow this compound to Equilibrate to Room Temperature B->C D Perform Experimental Procedures in a Controlled Environment C->D E Handle with Aseptic Technique D->E F Decontaminate Work Surfaces E->F G Store Remaining this compound Appropriately F->G

Caption: General workflow for handling this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Used gloves, disposable gowns, and other contaminated solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[2]

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.

The disposal process should follow a clear, logical path to ensure safety and compliance.

cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_collection Collection cluster_disposal Final Disposal A Identify this compound-Contaminated Waste B1 Solid Waste A->B1 B2 Liquid Waste A->B2 B3 Sharps A->B3 C1 Labeled Hazardous Solid Waste Container B1->C1 C2 Labeled Hazardous Liquid Waste Container B2->C2 C3 Designated Sharps Container B3->C3 D Arrange for Professional Disposal C1->D C2->D C3->D

Caption: Disposal workflow for this compound-contaminated waste.

Final Disposal:

All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4] Ensure that all containers are properly labeled and sealed before collection.

Disclaimer: The information provided is based on general laboratory safety principles for handling research-grade peptides. A substance-specific risk assessment should be conducted prior to handling this compound. Always consult your institution's safety guidelines and the manufacturer's product information for the most accurate and up-to-date safety procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.